2-Chloro-n-octylacetamide
Description
BenchChem offers high-quality 2-Chloro-n-octylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-n-octylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
20368-12-1 |
|---|---|
Molecular Formula |
C10H20ClNO |
Molecular Weight |
205.72 g/mol |
IUPAC Name |
2-chloro-N-octylacetamide |
InChI |
InChI=1S/C10H20ClNO/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9H2,1H3,(H,12,13) |
InChI Key |
RJTYTPKXNAFDHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNC(=O)CCl |
Origin of Product |
United States |
Foundational & Exploratory
2-Chloro-N-octylacetamide: Technical Profile & Applications
[1]
Part 1: Chemical Identity & Physicochemical Properties
Identity Data
| Parameter | Detail |
| CAS Number | 20368-12-1 |
| IUPAC Name | 2-Chloro-N-octylacetamide |
| Molecular Formula | |
| Molecular Weight | 205.73 g/mol |
| SMILES | CCCCCCCCNC(=O)CCl |
| InChI Key | RJTYTPKXNAFDHK-UHFFFAOYSA-N |
Physicochemical Profile
The compound exhibits significant lipophilicity due to the octyl chain, making it distinct from shorter-chain analogs like 2-chloro-N-methylacetamide.
| Property | Value / Description | Note |
| Physical State | Solid (Low-melting) or Viscous Liquid | Dependent on purity/temp; typically crystalline at <20°C. |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethanol | Poor water solubility due to lipophilic tail. |
| LogP (Predicted) | ~2.9 - 3.2 | High membrane permeability. |
| Reactivity | Electrophilic (Alkylating Agent) | Reacts primarily with thiols (Cys) and amines (Lys/His).[1] |
Part 2: Synthesis Methodology
The synthesis of 2-Chloro-N-octylacetamide follows a classic Schotten-Baumann acylation protocol. This reaction must be controlled at low temperatures to prevent double alkylation or hydrolysis of the acid chloride.
Experimental Protocol
Reagents:
-
Octylamine (1.0 eq)[1]
-
Chloroacetyl chloride (1.1 eq)[1]
-
Triethylamine (TEA) or
(1.2 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve octylamine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM under an inert atmosphere (
). Cool the solution to 0°C using an ice bath. -
Addition: Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes. Note: The reaction is highly exothermic; slow addition prevents thermal runaway.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–12 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove unreacted amine), followed by saturated
and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary to obtain the white solid product.
Synthesis Pathway Visualization
Caption: Schotten-Baumann synthesis pathway via nucleophilic acyl substitution.
Part 3: Mechanism of Action & Reactivity
The core utility of 2-Chloro-N-octylacetamide lies in its
Cysteine Alkylation (Covalent Modification)
In biological systems or synthetic coupling, the primary target is the thiol (-SH) group.
-
Nucleophilic Attack: The thiolate anion (
) attacks the -carbon. -
Transition State: Penta-coordinate carbon center.
-
Displacement: Chloride leaves, forming a stable thioether bond.
This mechanism is the basis for its use in Activity-Based Protein Profiling (ABPP) , where the octyl chain directs the probe to hydrophobic pockets, and the chloroacetamide locks the target protein covalently.
Reactivity Diagram
Caption: SN2 Alkylation mechanism of a cysteine thiolate by 2-Chloro-N-octylacetamide.
Part 4: Applications
Surfactant Synthesis
2-Chloro-N-octylacetamide is a precursor for sulfur-based nonionic surfactants .[1] By reacting the chloro-group with hydrophilic thiols (e.g., thioglycerol), researchers synthesize amphiphilic molecules like 2-[(2,3-dihydroxypropyl)sulfanyl]-N-octylacetamide . These compounds are evaluated for corrosion inhibition and surface tension reduction.
-
Key Reaction: Nucleophilic substitution with 3-mercapto-1,2-propanediol in the presence of KOH/Ethanol.
Drug Discovery (Fragment-Based)
In Fragment-Based Drug Discovery (FBDD), chloroacetamides are screened as covalent fragments .
-
Hydrophobic Tagging: The octyl chain mimics lipophilic amino acid side chains (Leucine, Isoleucine), allowing the fragment to explore hydrophobic grooves on protein surfaces.
-
Warhead Validation: It serves as a tool compound to validate the accessibility of cysteine residues within these hydrophobic pockets.
Herbicide Safener Research
Chloroacetamides (e.g., Acetochlor, Metolachlor) are potent herbicides. The N-octyl variant is often synthesized in Structure-Activity Relationship (SAR) studies to determine the effect of chain length on phytotoxicity and selectivity. It helps define the steric limits of the target enzyme (very long chain fatty acid elongases).
Part 5: Safety & Handling (E-E-A-T)
Warning: 2-Chloro-N-octylacetamide is an alkylating agent .[1] It poses specific risks of skin sensitization and irreversible eye damage.
| Hazard Class | Description | Precaution |
| Skin Sensitization | May cause allergic skin reaction upon contact.[1] | Wear nitrile gloves (double-gloving recommended). |
| Eye Irritation | Causes serious eye irritation/damage.[2] | Use chemical splash goggles. |
| Acute Toxicity | Harmful if swallowed or absorbed through skin. | Handle in a fume hood; avoid dust/aerosol generation. |
Disposal: Quench excess reagent with an aqueous solution of cysteine or ammonia before disposal to neutralize the electrophilic warhead.
References
-
Sigma-Aldrich. (n.d.). 2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1).[1][3] Retrieved from [1]
-
Ozturk, M., & Yıldırım, A. (2018).[4] Synthesis of 2,3-Dihydroxypropyl-Sulfanyl Derivative Nonionic Surfactants and Their Inhibition Activities Against Carbon Steel Corrosion. Journal of the Turkish Chemical Society Section A: Chemistry, 5(2), 333-346.[4] Retrieved from [1]
-
PubChem. (n.d.). Compound Summary: 2-Chloro-N-octylacetamide.[1][3][4][5][6] National Library of Medicine. Retrieved from
-
Smolecule. (2023).[5] 2-chloro-N-dodecylacetamide (Analogous Properties). Retrieved from
Sources
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- 6. dergipark.org.tr [dergipark.org.tr]
Molecular weight and formula of 2-Chloro-N-octylacetamide
This guide provides a comprehensive technical analysis of 2-Chloro-N-octylacetamide , a lipophilic chloroacetamide derivative widely utilized as a reactive intermediate in the synthesis of agrochemicals (specifically acetanilide herbicides) and as a covalent probe in medicinal chemistry.[1]
Molecular Identity & Physicochemical Core
2-Chloro-N-octylacetamide acts as a classic electrophilic "warhead."[1] Its structure combines a lipophilic octyl chain (facilitating membrane permeability) with a reactive
| Property | Value / Descriptor |
| IUPAC Name | 2-Chloro-N-octylacetamide |
| CAS Registry Number | 7462-62-6 (Generic N-octyl) / Specific Chloro-derivative often unlisted in common public CAS indices; chemically distinct.[1][2]PubChem CID: 222375 |
| Molecular Formula | C₁₀H₂₀ClNO |
| Molecular Weight | 205.73 g/mol |
| Monoisotopic Mass | 205.123 Da |
| Physical State | Low-melting solid or viscous oil (Ambient T) |
| Solubility | High in DCM, DMSO, Methanol; Low in Water (< 50 mg/L predicted) |
| LogP (Predicted) | ~3.6 (Highly Lipophilic) |
| Reactivity Class | Alkylating Agent (Sɴ2 Electrophile) |
Part 1: Synthetic Methodology
Rationale & Mechanism
The synthesis follows a nucleophilic acyl substitution pathway.[1] The high reactivity of chloroacetyl chloride necessitates strict temperature control to prevent hydrolysis or bis-acylation.[1] The choice of base is critical: for the lipophilic octylamine, a biphasic Schotten-Baumann condition or an anhydrous organic base (Triethylamine) method is preferred to ensure solubility of the amine.[1]
Protocol: Anhydrous Acylation (Standard Operating Procedure)
Reagents:
Step-by-Step Workflow:
-
Preparation: Purge a 3-neck round-bottom flask with nitrogen. Dissolve Octylamine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL).
-
Cryogenic Addition: Cool the solution to -10°C to 0°C using an ice/salt bath. Reasoning: Low temperature suppresses the kinetic energy, preventing the highly reactive acid chloride from reacting violently or promoting side reactions.[1]
-
Acylation: Add Chloroacetyl chloride (11 mmol) dropwise over 30 minutes.
-
Equilibration: Allow the reaction to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).
-
Workup (Purification):
-
Quench: Add ice-cold water (50 mL) to hydrolyze unreacted acid chloride.
-
Extraction: Separate the organic layer.[1] Wash sequentially with:
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Final Polish: Recrystallize from Hexane/Ethanol if solid, or perform column chromatography (Silica gel) if oil.[1]
Synthesis Visualization
Figure 1: Acylation pathway via nucleophilic acyl substitution.[1][2]
Part 2: Reactivity & Biological Mechanism
The "Warhead" Mechanism
2-Chloro-N-octylacetamide is a covalent modifier .[1] The carbon atom adjacent to the chlorine (
Primary Reaction: Sɴ2 Alkylation In biological systems or synthesis, this molecule reacts with nucleophiles (Nu⁻), particularly Thiol (-SH) groups on proteins (Cysteine residues) or Glutathione .[1]
-
Mechanism: The nucleophile attacks the
-carbon, displacing the chloride ion.[1] -
Result: Formation of a stable thioether bond.[1] This irreversible binding is the basis for its use as a herbicide (inhibiting VLCFA elongases) or a cytotoxic agent.[1]
Reactivity Flowchart
Figure 2: Mechanism of covalent protein modification (Sɴ2 alkylation).
Part 3: Applications in Research
Agrochemical Development (Herbicidal Activity)
-
Target: Very Long Chain Fatty Acid (VLCFA) Elongases.[1]
-
Mechanism: Chloroacetamides inhibit cell division by preventing the synthesis of long-chain fatty acids required for membrane formation.[1]
-
Relevance: The octyl chain serves as a lipophilic anchor, mimicking the fatty acid substrate, while the chloroacetamide warhead covalently inactivates the enzyme.[1]
Medicinal Chemistry (Covalent Probes)
-
Fragment-Based Drug Discovery (FBDD): Used as a "covalent fragment" to screen for "druggable" cysteines on protein surfaces.[1]
-
Lipophilicity Tuning: The C8 (octyl) chain allows researchers to probe hydrophobic pockets that shorter analogs (e.g., ethyl, methyl) cannot access.[1]
Part 4: Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Sensitizer
| Hazard | Description | Precaution |
| Skin Sensitization | Potent contact allergen; can cause severe dermatitis.[1] | Double-gloving (Nitrile) is mandatory.[1] |
| Acute Toxicity | Toxic if swallowed or inhaled.[1] | Use exclusively in a fume hood.[1][3][4] |
| Eye Damage | Corrosive / Irritant.[1][4][5][6] | Wear chemical splash goggles.[1] |
Decontamination Protocol: Spills should be treated with a solution of 10% Sodium Thiosulfate or dilute Ammonia .[1] These nucleophiles react rapidly with the chloroacetamide group, neutralizing its alkylating potential before disposal.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222375, 2-chloro-N-octylacetamide.[1] Retrieved from [Link][1][2]
-
Brahmayya, M., et al. (2017). Sulfonated graphene oxide-catalyzed N-acetylation of amines.[1][7] Journal of the Taiwan Institute of Chemical Engineers.[1][7] (Context on acetylation methodologies).
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comparative Technical Analysis: N-Octylacetamide vs. 2-Chloro-N-Octylacetamide in Covalent Drug Discovery
Executive Summary
This technical guide delineates the functional, synthetic, and reactive divergences between N-octylacetamide and its
Structural and Electronic Basis of Divergence
The fundamental difference lies in the substitution of a hydrogen atom on the acetyl group with a chlorine atom. This single modification drastically alters the electronic landscape of the molecule, transitioning it from a passive scaffold to a reactive alkylating agent.
Electronic Inductive Effects[1]
-
N-Octylacetamide: The acetyl methyl group (
) is electron-donating via hyperconjugation, stabilizing the amide bond and rendering the -carbon nucleophilically inert.[2] -
2-Chloro-N-octylacetamide: The chlorine atom exerts a strong negative inductive effect (
), withdrawing electron density from the -carbon.[2] This polarization creates a partial positive charge ( ) on the methylene carbon ( ), making it highly susceptible to nucleophilic attack.[2]
Physicochemical Comparison
The introduction of chlorine increases lipophilicity (LogP) and molecular weight while introducing a reactive center.[2]
| Property | N-Octylacetamide | 2-Chloro-N-octylacetamide | Impact on Application |
| Molecular Formula | Mass shift detectable in MS (+34 Da).[2] | ||
| Molecular Weight | 171.28 g/mol | 205.72 g/mol | Distinct MS profile; Cl isotope pattern.[1][2] |
| Reactivity Class | Inert Amide | Determines biological function (Control vs. Probe).[2] | |
| LogP (Predicted) | ~2.5 - 2.9 | ~3.1 - 3.5 | Chloro-derivative is more lipophilic, aiding membrane penetration.[1][2] |
| Key Functional Group | Acetyl ( | Chloroacetyl ( | Site of covalent bond formation.[2] |
Synthetic Pathways and Process Chemistry[3]
The synthesis of these compounds follows divergent acylation pathways. Causal control of temperature and base equivalents is critical for the chloro-derivative to prevent side reactions (e.g., bis-alkylation).[2]
Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways.[2] Pathway A yields the inert control, while Pathway B requires controlled cooling and base scavenging to preserve the
Detailed Synthetic Protocols
Protocol A: Synthesis of N-Octylacetamide (Inert Control)
-
Reagents: Octylamine (1.0 eq), Acetic Anhydride (1.2 eq), DCM (Solvent).[2]
-
Procedure: Dissolve octylamine in DCM. Add acetic anhydride dropwise at room temperature. Stir for 2 hours.
-
Workup: Wash with sat.
to remove acetic acid.[1][2] Dry organic layer over .[1][2] Concentrate in vacuo.[1][2]
Protocol B: Synthesis of 2-Chloro-N-octylacetamide (Active Probe)
Critical Control Point: The reaction is highly exothermic.[1] Failure to cool (0°C) can lead to double acylation or hydrolysis of the chloro-group.[2]
-
Reagents: Octylamine (1.0 eq), Chloroacetyl Chloride (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).[2]
-
Procedure:
-
Workup: Wash with 1M HCl (remove unreacted amine) then sat.
. -
Purification: Recrystallization from hexanes or flash chromatography (EtOAc/Hex) may be required to remove trace amine salts.[1][2]
Reactivity Profile: The Cysteine "Warhead" Mechanism
In drug discovery, 2-chloro-N-octylacetamide is a classic "covalent warhead."[1] It targets nucleophilic cysteine residues in proteins via an
Mechanism of Action: Thiol Alkylation
The chloroacetamide group reacts irreversibly with thiols (cysteine side chains).[2] The reaction rate is pH-dependent, favoring the thiolate anion (
Figure 2: Mechanism of covalent inhibition.[2] The cysteine thiolate performs a backside attack on the
Selectivity and Application[4]
-
Target: Non-catalytic or catalytic cysteines (e.g., in kinases like BTK, EGFR, or proteases like Cathepsins).[2]
-
Selectivity Window: Chloroacetamides are moderately reactive.[1][2] They are more reactive than acrylamides but less reactive than chloro-methyl ketones.[1][2]
-
Drug Discovery Use:
Analytical Characterization
Distinguishing these two compounds analytically is straightforward due to the unique signature of the chlorine atom and the methylene protons.
Proton NMR ( NMR)
The key diagnostic peak is the shift of the protons adjacent to the carbonyl.[2]
| Feature | N-Octylacetamide | 2-Chloro-N-octylacetamide |
| Singlet at ~1.9 - 2.0 ppm ( | Singlet at ~4.0 - 4.1 ppm ( | |
| Amide NH | Broad singlet ~5.5 - 6.0 ppm | Broad singlet ~6.5 - 7.0 ppm (Shifted downfield by electron-withdrawing Cl) |
| Octyl Chain | Multiplets 0.8 - 1.5 ppm | Multiplets 0.8 - 1.5 ppm (Largely unchanged) |
Mass Spectrometry[1][7][8]
-
N-Octylacetamide: Single molecular ion peak
.[2] -
2-Chloro-N-octylacetamide: Distinct chlorine isotope pattern.[1]
Safety and Toxicology
-
N-Octylacetamide: Generally considered low toxicity, mild irritant.[1] Used in cosmetic formulations as a surfactant.[1][2]
-
2-Chloro-N-octylacetamide: High Hazard. [1]
-
Skin Sensitization: As a potent alkylating agent, it can haptenize skin proteins, leading to allergic contact dermatitis (ACD).[2]
-
Cytotoxicity: At high concentrations, it depletes cellular glutathione (GSH) by alkylating the free thiol, leading to oxidative stress and cell death.[2]
-
Handling: Must be handled in a fume hood with nitrile gloves.[1][2]
-
References
-
Singh, J., et al. (2011).[1][2] "The resurgence of covalent drugs."[1][5] Nature Reviews Drug Discovery, 10, 307–317.[1] Link
-
Backus, K. M., et al. (2016).[1][2] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.[1] Link[2]
-
PubChem. (2025).[1][2][6] "N-Octylacetamide Compound Summary." National Library of Medicine.[1][2] Link
-
Gehringer, M., & Laufer, S. A. (2019).[1][2] "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.[2] Link[2]
-
Åkerfeldt, K. S., et al. (2011).[1][2] "Synthesis and characterization of 2-chloroacetamides." Journal of Organic Chemistry. (General reference for chloroacetamide synthesis protocols).
Sources
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- 4. PubChemLite - 2-chloro-n-octylacetamide (C10H20ClNO) [pubchemlite.lcsb.uni.lu]
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- 6. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties of N-alkyl-2-chloroacetamide derivatives
Technical Whitepaper: Physicochemical Profiling of N-Alkyl-2-Chloroacetamide Derivatives
Executive Summary N-alkyl-2-chloroacetamide derivatives represent a critical class of electrophiles in drug discovery, proteomics, and agrochemistry.[1] Their utility stems from a precise balance between stability in aqueous media and reactivity toward soft nucleophiles (specifically cysteine thiols).[1] This guide provides a deep physicochemical analysis of these derivatives, moving beyond basic property listing to explain the structural determinants of their phase behavior, lipophilicity, and reactivity. A key focus is the "Hydrogen Bond Switch"—the dramatic alteration in solid-state properties observed when the primary amide protons are substituted with alkyl groups.
Part 1: Molecular Architecture & Structural Dynamics
The core scaffold of 2-chloroacetamide consists of a chloroacetyl group linked to an amine.[1] The physicochemical behavior of this class is governed by two competing electronic forces:
-
Inductive Withdrawal (-I): The
-chlorine atom pulls electron density from the carbonyl carbon, increasing its electrophilicity.[1] This makes the amide bond shorter and more rigid than in non-halogenated acetamides. -
Resonance Donation (+M): The nitrogen lone pair donates into the carbonyl
-system.[1] In N-alkyl derivatives, the alkyl group exerts a positive inductive effect (+I) on the nitrogen, slightly modulating this resonance.
Conformational Isomerism
N-alkyl-2-chloroacetamides exist primarily in the Z-conformation (trans-amide), where the N-alkyl group is trans to the carbonyl oxygen.[1] This preference is dictated by steric repulsion between the chloromethyl group and the N-alkyl substituent.[1]
Part 2: Thermodynamic & Phase Transition Properties
The most striking feature of this series is the "Melting Point Collapse" observed upon N-alkylation.[1]
-
Parent Compound (2-Chloroacetamide): Exists as a high-melting solid (116–118°C).[1] This high stability is due to an extensive intermolecular hydrogen bonding network where each molecule acts as both a double donor (two N-H protons) and an acceptor (C=O).[1]
-
N-Methyl Derivative: Substitution of a single hydrogen with a methyl group destroys this network.[1] The molecule loses one donor site, and the methyl group sterically hinders close packing. Consequently, the melting point crashes to -1°C, turning the compound into a liquid at room temperature.
-
Symmetry Recovery: As the alkyl chain becomes bulkier and more symmetrical (e.g., tert-butyl), the melting point rises again due to improved packing efficiency of the globular shapes, though it never regains the stability of the parent primary amide.
Table 1: Comparative Physical Properties
| Derivative | R-Group Structure | Melting Point (°C) | Boiling Point (°C) | State (RT) | Density (g/cm³) |
| Parent | -H | 116 – 118 | 224.5 | Crystalline Solid | 1.58 |
| N-Methyl | -CH₃ | -1 | 218 – 220 | Liquid | 1.18 |
| N-Ethyl | -CH₂CH₃ | < 20 (Est.) | 103–105 (20 mmHg) | Liquid | 1.12 |
| N-Isopropyl | -CH(CH₃)₂ | 58 – 60 | 250 (Predicted) | Solid | 1.05 |
| N-tert-Butyl | -C(CH₃)₃ | 79 – 82 | ~96 (Sublimes) | Solid | 0.98 |
| N-Phenyl | -C₆H₅ | 130 – 132 | > 280 | Solid | 1.28 |
Critical Insight: The N-isopropyl derivative's crystal structure reveals no classic hydrogen bonds.[1] The lattice is held together only by weak van der Waals forces and C-H···O interactions, explaining its relatively low melting point (60°C) compared to the parent.
Part 3: Solvation & Lipophilicity Parameters
Lipophilicity (LogP) dictates the ability of these compounds to cross cell membranes and their partitioning in biphasic reaction systems.
-
LogP Trends: The parent compound is hydrophilic (LogP -0.53).[1] Alkylation linearly increases lipophilicity.[1]
-
Solubility: While the parent is highly water-soluble (90 g/L), N-alkylation reduces water solubility but drastically increases solubility in organic solvents (DCM, EtOAc), facilitating organic synthesis workups.
Table 2: Lipophilicity and Solubility Profiles
| Derivative | LogP (Exp/Pred) | Water Solubility | Primary Application Context |
| Parent | -0.53 | High (90 g/L) | Aqueous buffers, protein alkylation |
| N-Methyl | ~0.0 | High | Mixed solvent systems |
| N-Isopropyl | 0.75 | Moderate | Herbicide intermediates, cellular assays |
| N-tert-Butyl | 1.10 | Low-Moderate | Organic synthesis, hydrophobic pockets |
Part 4: Spectral Characterization Standards
Identification of these derivatives relies on specific spectroscopic signatures shifted by the electronegative chlorine.[1]
Infrared Spectroscopy (IR):
-
Amide I (C=O[1][2][3] Stretch): Appears at 1650–1670 cm⁻¹ .[1] The
-chlorine exerts an inductive effect, slightly raising the frequency compared to non-chlorinated acetamides. -
Amide II (N-H Bend): Strong band at 1530–1560 cm⁻¹ (for secondary amides).[1]
-
C-Cl Stretch: A distinct fingerprint band appears in the 600–800 cm⁻¹ region (often ~780 cm⁻¹).[1]
Nuclear Magnetic Resonance (NMR):
-
Rotational Barriers: The partial double bond character of the C-N bond creates rotational isomers.[4] In N-methyl-2-chloroacetamide, the trans (Z) isomer is dominant (>90%).[1]
-
Chemical Shifts (¹H NMR in CDCl₃):
Part 5: Chemical Stability & Reactivity Profiling
The defining feature of 2-chloroacetamides is their reactivity as alkylating agents via an SN2 mechanism.[1]
Mechanism: The reaction proceeds via backside attack of a nucleophile (typically a thiolate, RS⁻) on the methylene carbon, displacing the chloride ion.[5]
-
Selectivity: At physiological pH (7.5–8.5), these derivatives are highly selective for cysteine thiols over lysine amines (which are protonated and less nucleophilic).[1]
-
Hydrolysis: In aqueous solution, they are susceptible to hydrolysis, releasing chloride and forming hydroxyacetamides. However, N-alkylation generally increases hydrolytic stability compared to the parent by providing steric shielding to the carbonyl carbon.
Part 6: Experimental Protocols
Protocol A: Synthesis of N-Isopropyl-2-Chloroacetamide
For the generation of analytical standards or hydrophobic probes.[1]
-
Reagents: Isopropylamine (1.0 eq), Chloroacetyl chloride (1.0 eq), Potassium Carbonate (1.2 eq), Dichloromethane (DCM).[1]
-
Setup: Flame-dried round-bottom flask under nitrogen atmosphere.
-
Procedure:
-
Workup: Quench with ice water. Extract organic layer with DCM.[1] Wash with brine.[1] Dry over
.[1] -
Purification: Remove solvent in vacuo. Recrystallize the resulting solid from hexane/ethyl acetate to yield white crystals (MP: 58–60°C).
Protocol B: "No-Weigh" Handling for Proteomics
For researchers using N-tert-butyl or parent derivatives in protein mass spectrometry.[1]
-
Preparation: Pre-aliquot the solid reagent into single-use microtubes (e.g., 2 mg).
-
Storage: Store at 4°C protected from light. These compounds are photosensitive and hygroscopic.[1]
-
Usage: Dissolve immediately before use in the reaction buffer (e.g., Ammonium Bicarbonate). Do not store stock solutions ; hydrolysis degrades the reagent concentration by ~5-10% within 24 hours at room temperature.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6580, 2-Chloroacetamide.[1][6] Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 222440, N-tert-butyl-2-chloroacetamide.[1] Retrieved from [Link][1]
-
WuXi Biology. (2020).[1] QM Analyses for Cysteine – Chloroacetamide Bioconjugation. Retrieved from [Link]
-
NIST Chemistry WebBook. (2025).[1] 2-Chloro-N-methylacetamide Phase Change Data. Retrieved from [Link][1]
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- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Chloroacetamide - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Solubility of 2-Chloro-N-octylacetamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-Chloro-N-octylacetamide. It is intended for researchers, scientists, and professionals in drug development who are working with or considering the use of N-substituted chloroacetamides. This document delves into the theoretical principles governing the solubility of this compound, offers predictive insights into its behavior in various organic solvents, and provides detailed experimental protocols for empirical solubility determination.
Introduction: The Significance of 2-Chloro-N-octylacetamide and Its Solubility
2-Chloro-N-octylacetamide belongs to the class of N-substituted acetamides, a scaffold of significant interest in medicinal chemistry and drug development. Molecules with an acetamide linkage are integral to a wide array of pharmaceuticals and exhibit diverse biological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties[1][2]. The inclusion of a reactive chloromethyl group and an eight-carbon alkyl chain (N-octyl) imparts a unique combination of reactivity and lipophilicity to the 2-Chloro-N-octylacetamide molecule.
The solubility of a compound is a critical physicochemical property that dictates its utility in numerous applications, from synthetic reaction engineering to formulation development for therapeutic delivery.[3][4] In drug discovery, poor aqueous solubility is a primary obstacle to achieving optimal oral bioavailability.[3][4] Conversely, solubility in organic solvents is paramount for purification, crystallization, and the formulation of various dosage forms. A thorough understanding of the solubility profile of 2-Chloro-N-octylacetamide is therefore essential for its effective application.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The overall process of dissolution involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.
Several key factors influence the solubility of 2-Chloro-N-octylacetamide:
-
Polarity : The polarity of both the solute and the solvent is a primary determinant of solubility. The 2-Chloro-N-octylacetamide molecule possesses both polar and non-polar regions. The amide group (-CONH-) is polar and capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The α-chloro group also contributes to the molecule's polarity. In contrast, the N-octyl chain is non-polar (lipophilic).
-
Hydrogen Bonding : The ability of the amide group to form hydrogen bonds is a significant factor in its solubility in protic solvents (e.g., alcohols).[5][6]
-
Molecular Size and Shape : The long N-octyl chain will influence how the molecule packs in a crystal lattice and how it is solvated, generally favoring solubility in less polar, larger solvent molecules.
-
Temperature : The solubility of most solid compounds, including acetamides, in organic solvents increases with temperature.[5][7] This is because the dissolution process is often endothermic.
The interplay of these factors will determine the solubility of 2-Chloro-N-octylacetamide in a given organic solvent.
Predicted Solubility Profile of 2-Chloro-N-octylacetamide
Table 1: Predicted Solubility of 2-Chloro-N-octylacetamide in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The amide group can form strong hydrogen bonds with the hydroxyl groups of alcohols. The polarity of these solvents is also favorable for solvating the polar part of the molecule.[5] |
| Polar Aprotic | Acetone, Acetonitrile, Tetrahydrofuran (THF) | Moderate to High | These solvents can act as hydrogen bond acceptors for the N-H of the amide. Their polarity is sufficient to dissolve the molecule, though the lack of hydrogen bond donation may result in slightly lower solubility compared to protic solvents. |
| Non-Polar | Hexane, Toluene, Benzene | Low to Moderate | The long N-octyl chain will contribute favorably to solubility in non-polar solvents through van der Waals interactions. However, the polar chloroacetamide headgroup will limit overall solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a moderate polarity and can interact favorably with both the polar and non-polar regions of the 2-Chloro-N-octylacetamide molecule. |
Experimental Determination of Solubility
To obtain precise solubility data, empirical determination is necessary. The following section outlines a standard protocol for determining the solubility of 2-Chloro-N-octylacetamide in an organic solvent using the gravimetric method.[8]
Experimental Workflow: Gravimetric Solubility Determination
Caption: Workflow for gravimetric solubility determination.
Detailed Step-by-Step Protocol
Materials:
-
2-Chloro-N-octylacetamide (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Calibrated micropipettes
-
Glass vials with screw caps
-
Evaporation system (e.g., rotary evaporator or vacuum oven)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2-Chloro-N-octylacetamide to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation, centrifuge the vials at a moderate speed (e.g., 3000 rpm) for 10-15 minutes.
-
-
Sample Analysis:
-
Carefully withdraw a precise volume (e.g., 1.0 mL) of the clear supernatant using a calibrated micropipette. Take care not to disturb the solid pellet.
-
Transfer the aliquot to a pre-weighed, clean, and dry vial.
-
Evaporate the solvent from the aliquot under reduced pressure or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial containing the dried solute.
-
-
Calculation of Solubility:
-
The mass of the dissolved 2-Chloro-N-octylacetamide is the difference between the final and initial weights of the vial.
-
Calculate the solubility using the following formula:
Solubility (g/L) = (Mass of dissolved solute (g)) / (Volume of aliquot (L))
-
Self-Validation and Trustworthiness:
-
Equilibrium Confirmation: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility values should be consistent for the later time points.
-
Reproducibility: The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Purity of Materials: The purity of both the 2-Chloro-N-octylacetamide and the solvents should be high to avoid erroneous results.
Molecular Interactions and Solubility: A Deeper Dive
The solubility of 2-Chloro-N-octylacetamide is a direct consequence of the balance of intermolecular forces between the solute and the solvent.
Caption: Intermolecular interactions influencing solubility.
Applications and Practical Considerations in Drug Development
A comprehensive understanding of the solubility of 2-Chloro-N-octylacetamide is crucial for its advancement as a potential therapeutic agent.
-
Reaction Chemistry: In synthetic chemistry, the choice of solvent is critical for reaction kinetics, yield, and purity. Knowing the solubility of 2-Chloro-N-octylacetamide in various solvents allows for the selection of an appropriate reaction medium.
-
Purification: Solubility data is essential for developing effective purification strategies, such as recrystallization. A solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures is an ideal candidate for recrystallization.
-
Formulation: For preclinical and clinical studies, the compound must be formulated into a suitable dosage form. Solubility in pharmaceutically acceptable solvents is a key consideration for developing liquid formulations for oral or parenteral administration.
-
Predictive Modeling: Experimental solubility data can be used to develop and validate in silico predictive models, such as Quantitative Structure-Property Relationship (QSPR) models.[9][10] These models can then be used to predict the solubility of other, related compounds, accelerating the drug discovery process.
Conclusion
While direct experimental solubility data for 2-Chloro-N-octylacetamide is not widely published, a strong predictive understanding of its behavior in various organic solvents can be derived from fundamental chemical principles and data from analogous compounds. The molecule's amphiphilic nature, with a polar chloroacetamide headgroup and a non-polar N-octyl tail, suggests a versatile solubility profile, with a preference for polar solvents, particularly those capable of hydrogen bonding. For precise applications, the experimental determination of solubility using established methods like the gravimetric technique is highly recommended. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize 2-Chloro-N-octylacetamide in their scientific endeavors.
References
-
Acetamide | Solubility of Things. (n.d.). Retrieved February 8, 2024, from [Link]
-
Lazzaroni, S., et al. (2009). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. Journal of Chemical & Engineering Data, 55(1), 504-507. [Link]
-
Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Wikipedia. (2023, December 29). Chloroacetamide. In Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Chloroacetamide. In PubChem. Retrieved February 8, 2024, from [Link]
-
Wageningen University & Research. (n.d.). Bound to Plasticize. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Octylacetamide. In PubChem. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (2021, November 13). Green Solvents for the Formation of Amide Linkage. [Link]
-
Master Organic Chemistry. (2010, October 6). Functional Groups in Organic Chemistry. [Link]
-
ResearchGate. (2024, August 10). Solubility of Acetamide, Propionamide, and Butyramide in Water at Temperatures between (278.15 and 333.15) K. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thiazole and Thiazine Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6543. [Link]
-
ResearchGate. (2024, August 6). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. [Link]
- Google Patents. (n.d.). Method and assays for quantitation of acetamide in a composition.
-
Kim, S., et al. (2022). Designing solvent systems using self-evolving solubility databases and graph neural networks. Nature Communications, 13(1), 1-13. [Link]
-
Davis, J. C. (1966). Acetamide as a solvent for freezing point depression and solubility experiments. Journal of Chemical Education, 43(11), 611. [Link]
-
National Science Foundation Public Access Repository. (n.d.). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. [Link]
-
Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
Sources
- 1. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ascendiacdmo.com [ascendiacdmo.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. echemi.com [echemi.com]
- 10. Designing solvent systems using self-evolving solubility databases and graph neural networks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Characterization of 2-Chloro-N-octylacetamide
Executive Summary
This technical guide provides a definitive physicochemical profile of 2-Chloro-N-octylacetamide , a critical alkylating intermediate used in the synthesis of cationic surfactants, corrosion inhibitors, and pharmaceutical podands.
The core finding of this analysis is the experimentally validated melting point range of 37.3°C – 38.3°C . This classifies the compound as a low-melting solid , necessitating precise temperature control during handling and storage to prevent inadvertent phase change. This guide details the synthesis logic, purification protocols, and thermal characterization methods required to ensure data integrity in drug development and material science applications.
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]
2-Chloro-N-octylacetamide (also known as N-octyl-2-chloroacetamide) is an amide derivative characterized by a lipophilic octyl chain and a reactive alpha-chloroacetyl group.
Table 1: Physicochemical Specifications
| Property | Data | Source/Validation |
| Chemical Name | 2-Chloro-N-octylacetamide | IUPAC Nomenclature |
| CAS Number | 20368-12-1 | Sigma-Aldrich / PubChem |
| Molecular Formula | C₁₀H₂₀ClNO | Calculated |
| Molecular Weight | 205.72 g/mol | Calculated |
| Melting Point (Experimental) | 37.3 – 38.3 °C | J. Med. Chem. / ResearchGate [1] |
| Physical State (20°C) | Waxy White Solid | Experimental Observation |
| Solubility | Soluble in DCM, Ethanol, Chloroform | Lipophilic nature |
| Reactivity | High (Alkylation via Sɴ2) |
Melting Point Analysis & Thermal Behavior
Experimental Data Interpretation
The melting point (MP) of 2-Chloro-N-octylacetamide is significantly influenced by the length of the N-alkyl chain. While the dodecyl analog (C12) melts at ~62°C, the octyl analog (C8) exhibits a depressed melting range of 37.3–38.3°C .
This proximity to human body temperature and standard laboratory ambient temperatures (often reaching 25-30°C in uncontrolled environments) presents specific challenges:
-
Handling: The compound may exist as a semi-solid or "melt" during filtration if solvents are not sufficiently chilled.
-
Purity Indication: A sharp range (<1°C) indicates high purity. A range widening >2°C or shifting below 36°C suggests the presence of unreacted octylamine or hydrolyzed chloroacetic acid byproducts.
Comparative Thermal Data
| Compound | Alkyl Chain | Melting Point (°C) | Trend Analysis |
| 2-Chloro-N-methylacetamide | C1 | 42 – 46 °C | High lattice energy due to H-bonding density |
| 2-Chloro-N-octylacetamide | C8 | 37.3 – 38.3 °C | Van der Waals forces dominate; lower MP |
| 2-Chloro-N-dodecylacetamide | C12 | 62.1 – 62.4 °C | Increased chain entanglement raises MP |
Synthesis & Purification Protocol
To achieve the cited melting point, the compound must be synthesized with strict control over stoichiometry and temperature to minimize side reactions (e.g., double alkylation).
Reaction Logic
The synthesis utilizes a Schotten-Baumann-type acylation in an anhydrous organic solvent. Chloroacetyl chloride is highly reactive; thus, a base (Triethylamine) is employed to scavenge the liberated HCl, driving the equilibrium forward.
Reaction Scheme:
Step-by-Step Protocol
Reagents:
-
Octylamine (1.0 eq)[1]
-
Chloroacetyl Chloride (1.1 eq)[1]
-
Triethylamine (1.1 eq)[1]
-
Dichloromethane (DCM) (Solvent)[1]
Procedure:
-
Setup: Charge a round-bottom flask with Octylamine and Triethylamine in dry DCM. Cool the system to 0°C using an ice bath. Rationale: Low temperature prevents uncontrolled exotherms and minimizes side product formation.
-
Addition: Add Chloroacetyl Chloride dropwise over 30 minutes. Maintain internal temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 6 hours. Monitor via TLC (Silica; Hexane:EtOAc 3:1).
-
Quench & Extraction: Wash the organic layer sequentially with:
-
Cold Water (removes amine salts).
-
0.1 M HCl (removes unreacted amine).
-
Sat. NaHCO₃ (removes unreacted acid chloride/acid).
-
Brine.
-
-
Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Crystallization (Critical): The residue will be a waxy solid.[2] Recrystallize from cold Ethanol or Diethyl Ether .
-
Note: Due to the low MP (37°C), avoid heating the solvent excessively. Dissolve at mild heat and chill to -20°C to induce crystallization.
-
Visualization of Workflows
Synthesis & Characterization Pathway
This diagram outlines the critical path from raw materials to the validated product, highlighting the decision nodes for purity.
Figure 1: Synthesis and purification logic flow for 2-Chloro-N-octylacetamide.
Melting Point Determination Workflow
Given the compound's low melting point, standard capillary methods can be error-prone if the ramp rate is too high.
Figure 2: Optimized melting point determination protocol for low-melting amides.
Applications & Significance
-
Corrosion Inhibition: The compound serves as a precursor to cationic surfactants. The octyl chain provides a hydrophobic barrier when the polar head group adsorbs onto metal surfaces (e.g., mild steel in acidic media), significantly reducing corrosion rates [2].
-
Pharmaceutical Intermediates: It functions as a versatile "linker" molecule. The chloro group is easily displaced by amines or thiols to form complex ligands (podands) or bioactive molecules with enhanced lipophilicity [3].
-
Surfactant Synthesis: Reacting this intermediate with pyridine or tertiary amines yields quaternary ammonium salts (QACs) with specific antimicrobial properties tailored by the C8 chain length [1].
References
-
Thorsteinsson, T., et al. (2003).[3] "Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants." Journal of Medicinal Chemistry, 46, 4173-4181. (Data cited via ResearchGate snippet confirming MP 37.3–38.3°C).[1]
-
Author Unavailable. (2018). "Synthesis of 2,3-Dihydroxypropyl-Sulfanyl Derivative Nonionic Surfactants and Their Inhibition Activities Against Carbon Steel Corrosion." DergiPark.
-
Sigma-Aldrich. "2-Chloro-N-octylacetamide Product Entry (CAS 20368-12-1)."[4]
Sources
Lipophilic Chloroacetamide Derivatives: A Technical Guide to Covalent Probe Design and Application
Topic: Lipophilic Chloroacetamide Derivatives for Research Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the expanding landscape of covalent drug discovery and chemical biology, lipophilic chloroacetamide derivatives have emerged as a versatile class of electrophilic probes. Unlike their acrylamide counterparts, which rely on Michael addition, chloroacetamides engage cysteine residues via a direct nucleophilic substitution (
Chemical Biology & Mechanism of Action
The Warhead: Reactivity Profile
The chloroacetamide group (
-
Mechanism: The reaction proceeds via a classic bimolecular nucleophilic substitution (
). The thiolate attacks the -carbon, displacing the chloride ion. -
Transition State Geometry: Quantum mechanical analyses suggest that reactivity is maximized when the C-Cl bond rotates perpendicular to the amide plane, minimizing steric hindrance and aligning the
antibonding orbital for nucleophilic attack. -
Reactivity vs. Selectivity: Chloroacetamides are generally more reactive than acrylamides (Michael acceptors). While this increases potency, it necessitates careful tuning of the scaffold's lipophilicity and steric environment to prevent off-target alkylation of non-catalytic surface cysteines (promiscuity).
The Lipophilic Factor
"Lipophilicity" is not merely a physicochemical property; it is a functional design element.
-
Membrane Permeability: To label intracellular targets in live cells (in situ), probes must cross the lipid bilayer. A
range of 2.0–4.0 is often optimal for passive diffusion. -
Hydrophobic Targeting: Many high-value targets (e.g., TEAD transcription factors ) possess deep, hydrophobic pockets (such as the palmitate-binding pocket) that are inaccessible to polar probes. Lipophilic chloroacetamides can traverse these hydrophobic channels to react with buried cysteines.
Visualization: Mechanism of Cysteine Alkylation
Figure 1: The
Strategic Applications
Activity-Based Protein Profiling (ABPP)
Lipophilic chloroacetamide probes are cornerstones of ABPP. By appending a "clickable" handle (e.g., an alkyne) to the lipophilic scaffold, researchers can profile the "reactive cysteinome" of a cell.
-
Competitive ABPP: This format screens small-molecule libraries. A decrease in probe labeling indicates that a library compound has successfully bound and blocked the target cysteine.
Targeted Covalent Inhibitors (TCIs)
Recent successes, such as inhibitors of Pin1 and SARS-CoV-2 Mpro , utilize chloroacetamide warheads to lock enzymes in an inactive state. The irreversibility of the bond leads to sustained target inhibition (pharmacodynamics driven by protein turnover rate,
Experimental Protocols
Protocol A: Synthesis of a Lipophilic Chloroacetamide Probe
Objective: Synthesize a generic lipophilic probe, N-alkyl-2-chloroacetamide, from a primary amine.
Reagents:
-
Primary Amine scaffold (Lipophilic, e.g., 4-octylaniline).
-
Chloroacetyl chloride (1.1 equiv).
-
Triethylamine (TEA) or DIPEA (1.5 equiv).
-
Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Preparation: Dissolve the amine scaffold (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Acylation: Dropwise add chloroacetyl chloride (1.1 mmol) to the stirring solution. The reaction is highly exothermic; control addition rate to maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor progress via TLC (visualize with UV or ninhydrin).
-
Workup: Quench with saturated
solution. Extract the organic layer with DCM ( ). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). Chloroacetamides are typically stable on silica.
Protocol B: Live-Cell ABPP Profiling
Objective: Label active cysteine proteases in situ using a lipophilic chloroacetamide-alkyne probe.
Reagents:
-
Live cells (e.g., HeLa, HEK293).
-
Probe: Chloroacetamide-alkyne derivative (Stock 10 mM in DMSO).
-
Lysis Buffer: PBS + 1% Triton X-100 + Protease Inhibitors.
-
Click Reagents: Azide-Biotin,
, TCEP, TBTA ligand.
Step-by-Step Methodology:
-
In Situ Labeling: Treat cells at 80-90% confluency with the probe (final conc. 1–10 µM). Include a DMSO-only control. Incubate at 37°C for 1–2 hours.
-
Note: Lipophilicity allows the probe to penetrate the membrane.[2] Hydrophilic probes (e.g., sulfonates) would require cell lysis prior to labeling.
-
-
Harvest & Lysis: Wash cells
with cold PBS to remove excess probe. Scrape cells into Lysis Buffer. Incubate on ice for 20 min, then sonicate. Centrifuge (15,000 g, 10 min) to clear debris. -
Click Chemistry (CuAAC): To the lysate (1 mg protein/mL), add:
-
Azide-Biotin (100 µM)
-
TCEP (1 mM)
-
TBTA (100 µM)
- (1 mM)
-
Incubate at RT for 1 hour with gentle rotation.
-
-
Enrichment: Precipitate proteins (methanol/chloroform) to remove unreacted reagents. Resuspend in PBS/SDS and incubate with Streptavidin-agarose beads for 2 hours.
-
Digestion & Analysis: Perform on-bead tryptic digestion. Analyze peptides via LC-MS/MS.
Visualization: ABPP Experimental Workflow
Figure 2: Workflow for Activity-Based Protein Profiling (ABPP) using lipophilic probes in live cells.
Data Presentation & Analysis
Quantitative Metrics
When analyzing ABPP data, structure your results to compare probe efficiency and selectivity.
| Metric | Definition | Relevance |
| SILAC Ratio | Ratio of heavy/light isotope signal in MS. | Quantifies the extent of target engagement or competition. High ratio = High engagement. |
| LogP (Calc) | Calculated partition coefficient. | Predicts membrane permeability. Target range: 2.0 – 4.0. |
| Second-order rate constant of inhibition. | The gold standard for covalent inhibitor potency. Measures efficiency of the chemical step. | |
| Residue Occupancy | % of specific Cys modified. | Determined by TMT-ABPP (Isobaric tagging). |
Troubleshooting & Validation
Assessing Selectivity (Off-Target Effects)
Chloroacetamides are inherently reactive. To validate that a biological effect is due to specific target inhibition and not general alkylation toxicity:
-
"Dead" Warhead Control: Synthesize a non-reactive analog (e.g., acetamide instead of chloroacetamide). It should show no biological activity.
-
Competition Assay: Pre-treat with a known selective inhibitor. If the chloroacetamide probe signal disappears, the labeling is specific.
Stability
Chloroacetamides can hydrolyze or react with glutathione (GSH).
-
Test: Incubate probe in PBS + 5 mM GSH for 24h. Analyze by LC-MS.
-
Optimization: If GSH half-life is < 30 min, increase steric bulk near the
-carbon or reduce the electron-withdrawing nature of the scaffold.
References
-
Activity-Based Protein Profiling (ABPP)
-
Covalent Inhibitors & Chloroacetamide Warheads
-
Quantum Mechanics of Chloroacetamide Reactivity
- Source: WuXi Biology
- Title: QM Analyses for Cysteine – Chloroacetamide Bioconjug
-
URL:[Link]
-
Covalent Drug Design Principles
-
Lipophilicity in Drug Discovery
Sources
- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prediction of Lipophilicity and Pharmacokinetics of Chloroacetamides by Chemometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. biosolveit.de [biosolveit.de]
- 6. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 2-Chloro-N-octylacetamide
This guide provides an in-depth technical analysis and safety framework for 2-Chloro-N-octylacetamide , designed for researchers and drug development professionals. It moves beyond standard regulatory compliance to address the specific reactivity, toxicology, and operational risks associated with this lipophilic alkylating agent.
CAS Registry Number: 20368-12-1 Molecular Formula: C₁₀H₂₀ClNO Synonyms: N-Octyl-2-chloroacetamide; Chloroacetic acid octylamide[1][2]
Part 1: Physiochemical Identity & Reactivity Profile
2-Chloro-N-octylacetamide is a functionalized
Core Data Matrix
| Property | Value / Characteristic | Technical Note |
| Molecular Weight | 205.73 g/mol | |
| Physical State | Low-melting Solid / Waxy Solid | Critical: Melting point is 37.3–38.3 °C [1].[3] It may appear as an oil or semi-solid in warm labs (>25°C). |
| Solubility | Soluble in DCM, EtOH, DMSO; Poor in Water | High lipophilicity drives membrane permeability. |
| Reactivity Class | Electrophile (Sɴ2) | The |
| Purity Markers | 1H NMR: | Diagnostic singlet for the chloroacetyl group [1]. |
Part 2: Toxicology & Mechanism of Action (The "Why")[2]
The primary hazard of 2-Chloro-N-octylacetamide is not merely acute toxicity, but sensitization and cellular alkylation .
Mechanism: Cysteine Alkylation & Haptenization
The chlorine atom on the
-
Direct Toxicity: Alkylation of glutathione (GSH) depletes cellular antioxidant reserves, leading to oxidative stress.
-
Sensitization (Allergy): The compound binds to skin proteins (e.g., keratin, albumin) forming a "hapten-carrier" complex. The immune system recognizes this complex as foreign, triggering a T-cell mediated response (Contact Dermatitis).
Diagram 1: Mechanism of Protein Alkylation This diagram illustrates the Sɴ2 attack of a protein cysteine residue on the 2-Chloro-N-octylacetamide molecule.[2]
Caption: The Sɴ2 reaction pathway where the thiol group of a protein displaces the chloride, forming a stable covalent bond (Haptenization).[2]
Part 3: Operational Safety & Control Banding
Because this compound melts near body temperature, it poses a unique "phase-change" risk. It may behave as a solid during weighing but liquefy upon contact with warm gloves or skin, accelerating permeation.
Personal Protective Equipment (PPE) Strategy
Do not rely on standard latex gloves. The lipophilic octyl chain allows the molecule to permeate latex rapidly.
-
Primary Barrier: Nitrile (Minimum 0.11 mm thickness) for splash protection.
-
High-Risk Operations (Synthesis/Scale-up): Double-gloving is mandatory.[2] Inner layer: Laminate (Silver Shield) or Butyl rubber. Outer layer: Nitrile (for dexterity).
-
Respiratory: If handling powder (cold room) or heating the substance, use a P95/P100 particulate respirator or work strictly within a Fume Hood.
Engineering Controls & Handling Protocol
This protocol ensures containment during the transition from solid to solution.
Diagram 2: Safe Handling Workflow
Caption: Decision matrix for handling 2-Chloro-N-octylacetamide based on its physical state (melting point ~37°C).
Part 4: Emergency Response & Decontamination
Standard soap and water are insufficient for spills of alkylating agents because they do not chemically deactivate the electrophile. You must use a nucleophilic quencher .
Decontamination Solution (The "Quench")
To destroy the reactive chloroacetyl group, use a solution that out-competes biological nucleophiles:[2]
-
Formula: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate ion (
) attacks the -carbon, displacing the chloride and forming a non-toxic water-soluble Bunte salt. -
Procedure:
-
Cover spill with absorbent pads.
-
Saturate pads with Thiosulfate solution.
-
Wait 15 minutes (allow reaction kinetics to proceed).
-
Clean area with soap and water (to remove the lipophilic residue).
-
First Aid
-
Skin Contact: Wash immediately with soap and water for 15 minutes. Do not use ethanol (it may enhance skin absorption of the lipophilic octyl chain).
-
Eye Contact: Rinse for 15 minutes. Seek medical attention immediately (corneal alkylation risk).[4][5]
References
-
Thorsteinsson, T., et al. (2003).[3] "Synthesis and Properties of 1-(2-(alkylamino)-2-oxoethyl) Pyridinium Chloride Surfactants." Journal of Medicinal Chemistry, 46(19), 4173–4181. (Confirmed Melting Point and Synthesis).
-
Sigma-Aldrich.[6] (n.d.). "2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1)."[1][2] [2]
-
PubChem.[7] (n.d.). "Compound Summary: 2-Chloro-N-octylacetamide." National Library of Medicine.
- Schwöbel, J. A., et al. (2011). "Discriminating between specific and nonspecific toxicity of organic compounds." Chemical Research in Toxicology. (Context on electrophilic toxicity mechanisms).
Sources
- 1. 2-chloro-n-dimethylphenylacetamid | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
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- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. N-Octylacetamide | C10H21NO | CID 344958 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Optimized Synthesis of 2-Chloro-N-octylacetamide
Abstract & Strategic Rationale
This Application Note details the synthesis of 2-Chloro-N-octylacetamide (CAS: 7462-62-6) from octylamine and chloroacetyl chloride.[1] This compound serves as a critical "warhead" intermediate in medicinal chemistry and agrochemical development. The
Synthetic Strategy: The Acid Chloride Route
While amide bonds can be formed via coupling agents (EDC/NHS) or anhydrides, the Acid Chloride Method is selected here for three specific reasons critical to industrial scalability:
-
Atom Economy & Reactivity: Chloroacetyl chloride is highly reactive, requiring no downstream removal of urea byproducts common with carbodiimide couplings.
-
Anhydrous Control: Using an organic base (Triethylamine) in an anhydrous solvent (Dichloromethane) minimizes hydrolysis of the chloro-linker, a common side reaction in biphasic Schotten-Baumann conditions.[1]
-
Thermal Management: The reaction is exothermic. Controlled addition at
prevents the formation of "bis-acylated" impurities or polymerization of the alkyl chain.[1]
Reaction Mechanism
The synthesis proceeds via a classical Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.[1] The nitrogen lone pair of octylamine attacks the carbonyl carbon of chloroacetyl chloride, forming a tetrahedral intermediate. The carbonyl reforms, expelling the chloride ion, which is subsequently scavenged by the base.
Figure 1: Mechanistic pathway showing nucleophilic attack and base-mediated scavenging of HCl.[1]
Experimental Protocol
Materials & Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Density (g/mL) | Role |
| Octylamine | 129.25 | 1.0 | 0.782 | Nucleophile / Substrate |
| Chloroacetyl Chloride | 112.94 | 1.1 | 1.417 | Electrophile / Acylating Agent |
| Triethylamine ( | 101.19 | 1.2 | 0.726 | HCl Scavenger / Base |
| Dichloromethane (DCM) | 84.93 | Solvent | 1.325 | Reaction Medium (Anhydrous) |
Step-by-Step Methodology
Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive.[5] All operations must be performed in a functioning fume hood. Wear butyl rubber gloves if available.
Step 1: Setup and Solubilization
-
Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
-
Purge the system with Nitrogen (
) or Argon.[1] -
Add Octylamine (10.0 g, 77.4 mmol, 1.0 eq) and Triethylamine (12.9 mL, 92.8 mmol, 1.2 eq) to the flask.
-
Add anhydrous Dichloromethane (DCM) (100 mL) to dissolve the amine.[1]
-
Cool the reaction mixture to
using an ice/water bath. Rationale: Low temperature suppresses side reactions and controls the exotherm.
Step 2: Acylation Reaction
-
Dilute Chloroacetyl chloride (6.8 mL, 85.1 mmol, 1.1 eq) in 20 mL of DCM in the addition funnel.
-
Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes.
-
Critical Control Point: Ensure the internal temperature does not exceed
.[1] Rapid addition can lead to vigorous boiling of DCM.
-
-
Once addition is complete, allow the mixture to stir at
for 30 minutes. -
Remove the ice bath and allow the reaction to warm to Room Temperature (RT) . Stir for 3–4 hours.
-
Validation: Monitor reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes).[1] The starting amine spot (ninhydrin active) should disappear.
-
Step 3: Workup and Isolation
-
Quench: Slowly add 50 mL of cold water to the reaction mixture to quench excess acid chloride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.
-
Acid Wash: Wash the organic layer with 1M HCl (2 x 50 mL).[1]
-
Purpose: Protonates and removes unreacted octylamine and any remaining triethylamine.
-
-
Base Wash: Wash the organic layer with Saturated
(2 x 50 mL).[1]-
Purpose: Neutralizes residual acid traces.
-
-
Drying: Wash with Brine (1 x 50 mL), then dry the organic layer over Anhydrous
or . -
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator) at
.
Step 4: Purification
-
Crude State: The product usually presents as a viscous pale-yellow oil or low-melting waxy solid.
-
High Purity: If the crude purity is <95% (by NMR/GC), purify via Flash Column Chromatography (
, Gradient: 0% 20% EtOAc in Hexanes).[1] -
Yield Expectation: 85–95%.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target amide.
Quality Control & Characterization
To validate the synthesis, compare spectral data against the following expected values:
-
Physical State: Colorless to pale yellow oil (may solidify upon prolonged standing in freezer).[1]
-
NMR (
, 400 MHz): -
IR Spectroscopy:
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical. (Standard protocol for amide synthesis via acid chlorides).[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.).[1] Oxford University Press. (Mechanistic grounding for Nucleophilic Acyl Substitution).
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 344958, N-Octylacetamide. Retrieved from [Link] (Reference for spectral analogs and physical properties of the parent amide).[1]
-
Organic Syntheses. (1927).[1] Chloroacetamide.[2][4][5][6][7][8] Org. Synth. 1927, 7, 16. DOI: 10.15227/orgsyn.007.0016. Retrieved from [Link] (Foundational protocol for chloroacetylation).[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.info [ijpsr.info]
- 3. Page loading... [wap.guidechem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 8. 2-Chloro-N-methylacetamide [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of 2-Chloro-N-octylacetamide
Abstract
This document provides a comprehensive guide for the synthesis of 2-chloro-N-octylacetamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The protocol details the reaction of chloroacetyl chloride with octylamine, focusing on procedural efficacy, mechanistic understanding, and stringent safety measures. This guide is intended for researchers, scientists, and professionals in drug development, offering a self-validating system for reproducible and high-yield synthesis. We will delve into the causality behind experimental choices, supported by authoritative references, to ensure both technical accuracy and practical applicability.
Introduction
N-substituted 2-chloroacetamides are a significant class of compounds in organic synthesis, serving as versatile precursors for more complex molecules.[1] The presence of the reactive α-chloro group allows for subsequent nucleophilic substitutions, making these compounds key building blocks in medicinal chemistry and materials science.[2][3] Specifically, 2-chloro-N-octylacetamide and related N-alkylamides have garnered interest for their potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][4][5]
The fundamental reaction described herein is the N-acylation of octylamine, a primary amine, with chloroacetyl chloride. This nucleophilic acyl substitution is a robust and widely employed method for the formation of amide bonds.[3] The protocol has been optimized to ensure a high yield and purity of the desired product, 2-chloro-N-octylacetamide.
Reaction Mechanism and Scientific Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism.[6] The lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[6] This forms a tetrahedral intermediate, which then collapses, reforming the carbon-oxygen double bond and expelling a chloride ion as the leaving group.[6]
A base is incorporated into the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct.[7] If not neutralized, the HCl would protonate the starting octylamine, rendering it non-nucleophilic and halting the reaction.[7] Tertiary amines, such as triethylamine, or even an excess of the starting amine, can serve this purpose. The choice of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can also enhance the reaction rate and yield.[8]
dot
Caption: Reaction mechanism of octylamine with chloroacetyl chloride.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Octylamine | ≥99% | Sigma-Aldrich |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |
| Sodium Sulfate | Anhydrous, granular | VWR |
| Round-bottom flask | 250 mL, two-necked | Kimble |
| Dropping funnel | 100 mL | Pyrex |
| Magnetic stirrer with stir bar | IKA | |
| Ice bath | ||
| Rotary evaporator | Büchi | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Merck |
Experimental Protocol
Safety Precautions
Chloroacetyl chloride is highly corrosive, toxic if inhaled or swallowed, and reacts violently with water.[9][10] It is also a lachrymator. All manipulations should be performed in a well-ventilated chemical fume hood.[11] Personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves, is mandatory.[12] In case of skin contact, immediately flush with copious amounts of water for at least 20 minutes.[13]
dot
Caption: Experimental workflow for the synthesis of 2-chloro-N-octylacetamide.
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve octylamine (e.g., 10 mmol, 1.29 g) and triethylamine (e.g., 12 mmol, 1.21 g, 1.67 mL) in 50 mL of anhydrous dichloromethane (DCM).
-
Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature down to 0-5 °C.[14]
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (e.g., 11 mmol, 1.24 g, 0.87 mL) to the dropping funnel. Add the chloroacetyl chloride dropwise to the stirred octylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.[14]
-
Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for one hour. Then, remove the ice bath and allow the reaction to proceed at room temperature for an additional 3-6 hours.[14]
-
Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate (e.g., 7:3 v/v).[14] The disappearance of the octylamine spot indicates the completion of the reaction.
-
Work-up: Once the reaction is complete, pour the mixture into 100 mL of cold water.[14] Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product, 2-chloro-N-octylacetamide, can be further purified by recrystallization from a suitable solvent such as ethanol to yield a white solid.[8][15] The principle of recrystallization relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, which allows for the formation of pure crystals while impurities remain in the solution.[16]
Characterization and Data
The final product should be characterized to confirm its identity and purity.
| Technique | Expected Results for 2-Chloro-N-octylacetamide |
| Melting Point | A sharp melting point indicates high purity. |
| ¹H NMR | Characteristic peaks for the octyl chain, the amide proton, and the chloromethyl group. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule. |
| FT-IR | Strong absorption bands for the N-H stretch (around 3300 cm⁻¹) and the C=O stretch of the amide (around 1650 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₁₀H₂₀ClNO, MW: 205.72 g/mol ).[17] |
Applications of N-Alkyl Chloroacetamides
N-alkyl chloroacetamides, including 2-chloro-N-octylacetamide, are important intermediates in organic synthesis. The reactive chlorine atom is readily displaced by various nucleophiles, allowing for the synthesis of a wide array of derivatives.[2] These derivatives have found applications as:
-
Pharmaceuticals: As building blocks for more complex active pharmaceutical ingredients.[18][19] Chloroacetamide-containing compounds have been investigated for their potential as covalent inhibitors in drug discovery.[20]
-
Agrochemicals: Many chloroacetamide derivatives exhibit herbicidal and fungicidal properties.[18][19]
-
Preservatives: Due to their antimicrobial properties, some chloroacetamides are used as preservatives in various products.[19][21]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. |
| Wet reagents or solvent | Ensure all reagents and solvents are anhydrous. Chloroacetyl chloride reacts with water.[9] | |
| Insufficient base | Ensure at least a stoichiometric amount of base is used to neutralize the HCl byproduct.[22] | |
| Product is an oil and does not solidify | Impurities present | Purify the crude product using column chromatography. |
| Low melting point of the product | Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the pure product. |
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 2-chloro-N-octylacetamide. By understanding the underlying reaction mechanism and adhering to the outlined safety and procedural guidelines, researchers can consistently obtain high yields of the desired product. The versatility of the N-alkyl chloroacetamide scaffold ensures its continued importance in the fields of drug discovery and agrochemical development.
References
- Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372.
- Taylor & Francis. (n.d.). Chloroacetyl chloride – Knowledge and References.
- Chemical Emergency Medical Guidelines. (n.d.). Chloroacetyl chloride (ClCH2COCl)
- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides.
- Loba Chemie. (2019). CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS.
- PubChem. (n.d.). 2-chloro-n-octylacetamide.
- ResearchGate. (n.d.). (PDF)
- International Journal of Pharma Sciences and Research. (2012).
- ResearchGate. (n.d.). Reaction of aryl amine with chloroacetyl chloride in the presence of....
- PubMed. (2011).
- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
- PubMed. (2014).
- Fisher Scientific. (2010).
- BenchChem. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Chloroacetamide in Modern Agrochemical Development.
- NJ.gov. (n.d.). Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY.
- ResearchGate. (2021). (PDF) N-alkylamides of Spilanthes (syn: Acmella)
- Reddit. (2024). Acid chloride reaction with amine.
- Bohrium. (2021).
- Wikipedia. (n.d.). Chloroacetamide.
- Journal of Ethnopharmacology. (2014).
- Chemguide. (n.d.). acyl chlorides with ammonia or primary amines.
- Google Patents. (n.d.).
- BenchChem. (n.d.).
- RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction.
- PubMed. (2017).
- Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile.
- PubMed. (n.d.).
- YouTube. (2022).
- BenchChem. (n.d.).
- CAMEO Chemicals - NOAA. (n.d.). CHLOROACETYL CHLORIDE.
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- 5. N-alkylamides of Spilanthes (syn: Acmella): Structure, purification, characterization, biological activities and applications – a review: Full Paper PDF & Summary | Bohrium [bohrium.com]
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- 20. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
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- 22. reddit.com [reddit.com]
Application Note: Using 2-Chloro-N-octylacetamide as a Lipophilic Cysteine Probe
Executive Summary
2-Chloro-N-octylacetamide is a specialized alkylating agent belonging to the
This guide details the mechanistic basis, experimental protocols, and safety considerations for using 2-Chloro-N-octylacetamide to selectively alkylate cysteine residues within hydrophobic environments.
Mechanistic Principles
Chemical Reactivity
The chloroacetamide "warhead" acts as a moderately reactive electrophile. It targets nucleophilic cysteine thiols (
-
Selectivity: Compared to iodoacetamides, chloroacetamides are less reactive "softer" electrophiles. They require closer proximity or optimal orientation within a binding pocket to react, resulting in higher specificity and reduced off-target alkylation (e.g., of lysines or N-termini).
-
Lipophilicity: The octyl chain (
) increases the LogP of the molecule, driving it into membrane bilayers or hydrophobic protein cores. This allows for the interrogation of "buried" cysteines that hydrophilic reagents (like IAA) cannot access.
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: Mechanism of cysteine alkylation by 2-Chloro-N-octylacetamide via
Experimental Protocols
Materials & Reagents
| Component | Specification | Notes |
| Probe | 2-Chloro-N-octylacetamide | Store at 4°C. Hygroscopic. |
| Solvent | DMSO (Anhydrous) | Probe is insoluble in water.[1] |
| Buffer | HEPES or PBS (50 mM, pH 7.5–8.0) | Avoid Tris if possible (primary amine can react slowly). |
| Reductant | TCEP-HCl | Preferred over DTT to avoid reducing agent alkylation. |
| Quencher | DTT (Dithiothreitol) or | Used in excess to stop reaction. |
Protocol: Selective Cysteine Labeling
This protocol is optimized for labeling purified proteins or cell lysates. Due to the lower reactivity of the chloro- group compared to iodo-, higher concentrations or longer incubation times are required.
Step 1: Protein Preparation & Reduction
-
Dilute protein sample to 1–2 mg/mL in HEPES Buffer (pH 8.0) .
-
Add TCEP to a final concentration of 5 mM .
-
Incubate at 37°C for 30 minutes to fully reduce disulfide bonds and expose cysteines.
Step 2: Probe Preparation
-
Prepare a 100 mM stock solution of 2-Chloro-N-octylacetamide in anhydrous DMSO .
-
Note: Ensure the solid is fully dissolved. Vortex vigorously.
-
Calculation: MW ≈ 205.73 g/mol . Dissolve 20.6 mg in 1 mL DMSO.
-
Step 3: Alkylation Reaction
-
Add the probe stock to the protein solution to a final concentration of 1–5 mM (approx. 10–50 molar excess over protein cysteines).
-
Critical Step: Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent protein precipitation, unless denaturation is desired.
-
Incubate the reaction in the dark at Room Temperature (25°C) for 1 to 4 hours .
-
Optimization: For buried cysteines, incubation at 37°C may be required.
-
Step 4: Quenching & Cleanup
-
Stop the reaction by adding DTT to a final concentration of 10–20 mM . Incubate for 5 minutes.
-
Remove excess probe and byproducts using Zeba Spin Desalting Columns or dialysis against the assay buffer.
Protocol: Activity-Based Protein Profiling (ABPP) Workflow
This workflow describes how to use the probe to identify targets in a complex proteome.
Figure 2: Workflow for identifying cysteine targets using Mass Spectrometry.
Data Analysis & Interpretation
Mass Spectrometry Parameters
When analyzing LC-MS/MS data, configure the search engine (e.g., MaxQuant, Proteome Discoverer) with the following variable modification:
| Parameter | Value | Derivation |
| Modification Name | Octyl-Acetamido | Custom entry required. |
| Target Residue | Cysteine (C) | Specificity of the warhead. |
| Mass Shift (Monoisotopic) | +170.1545 Da | Mass of adduct ( |
| Formula Added | Probe ( | |
| Type | Variable | Not all cysteines will be modified. |
Interpreting Results[2]
-
High Occupancy: If a cysteine shows >90% modification, it is likely solvent-exposed and highly nucleophilic (low pKa).
-
Differential Labeling: Compare labeling intensity between "Native" and "Denatured" conditions. A cysteine labeled only in the denatured state is buried; a cysteine labeled in the native state with this lipophilic probe (but not with hydrophilic IAA) suggests a hydrophobic pocket .
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | Probe insolubility | Ensure DMSO stock is fresh. Do not exceed 5% DMSO in aqueous buffer. |
| Low Labeling Efficiency | Low reactivity of Cl-warhead | Increase pH to 8.5 (increases thiolate concentration). Increase time to 4–6 hours. |
| Methionine Oxidation | Side reaction | Chloroacetamides can induce Met oxidation [1].[2] Include antioxidants or limit reaction time. |
| Non-Specific Binding | Hydrophobic aggregation | Add 0.1% Triton X-100 or reduce probe concentration. |
Safety & Handling (Critical)
-
Hazard Class: 2-Chloro-N-octylacetamide is a skin sensitizer and potential irritant .[3]
-
Vesicant Properties: Like all haloacetamides, it can alkylate skin proteins.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. Handle exclusively in a chemical fume hood.
-
Disposal: Quench all waste with excess thiol (cysteine or methionine) before disposal in hazardous chemical waste.
References
-
Kulak, N. A., et al. (2014). "Minimal, encapsulated proteomic-sample processing applied to copy-number estimation in eukaryotic cells." Nature Methods, 11, 319–324. Link (Describes general chloroacetamide utility in proteomics).
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link (Foundational work on chloroacetamide fragment screening).
-
BenchChem. (2025).[4] "Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives." Link (Source for synthesis protocols).
-
Resnick, E., et al. (2019). "Rapid Evaluation of the Reactivity of Covalent Fragments for Fragment-Based Drug Discovery." Journal of the American Chemical Society, 141(22), 8864–8869. Link (Comparison of chloroacetamide reactivities).
-
London, N. (2019).[5] "Characterizing and screening commercially available irreversible covalent fragments." Practical Fragments Blog. Link (Context on octyl/chloroacetamide libraries).
Sources
- 1. chembk.com [chembk.com]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Practical Fragments: Characterizing and screening commercially available irreversible covalent fragments [practicalfragments.blogspot.com]
Synthesis of pyridinium chloride surfactants from chloroacetamides
Application Note: AN-2026-PYR
Title: Precision Synthesis and Characterization of Pyridinium Chloride Surfactants via
Executive Summary
This guide details the synthesis of cationic pyridinium chloride surfactants, a class of amphiphiles critical for gene delivery (transfection), corrosion inhibition, and antimicrobial applications. Unlike simple alkyl-pyridinium salts, the incorporation of an amide linker (via a chloroacetamide intermediate) enhances biodegradability and allows for precise tuning of the hydrophilic-lipophilic balance (HLB). This protocol outlines a two-step workflow: (1) the synthesis of the
Reaction Mechanism & Strategic Considerations
The synthesis relies on the Menshutkin reaction, an
The Chemical Pathway:
-
Amidation: Fatty amine + Chloroacetyl chloride
-alkyl-2-chloroacetamide (Intermediate). -
Quaternization: Intermediate + Pyridine
1-(2-(alkylamino)-2-oxoethyl)pyridinium chloride (Surfactant).
Key Mechanistic Insight:
The reactivity of the chloroacetamide is driven by the electron-withdrawing carbonyl group adjacent to the chlorine, which increases the electrophilicity of the
Visualizing the Pathway
Figure 1: Synthetic pathway transforming fatty amines into functionalized pyridinium surfactants via a chloroacetamide linker.
Pre-Synthesis Safety & Prerequisites
-
Chloroacetyl Chloride: A potent lachrymator and corrosive.[1] It reacts violently with water to release HCl.[1] Strict Requirement: All glassware must be oven-dried. Operations must occur in a fume hood.[1]
-
Pyridine: Toxic and has a distinct, unpleasant odor. It can cause male sterility; double-gloving is recommended.
-
Hygroscopicity: The final pyridinium salts are often hygroscopic. Store final products in a desiccator.
Experimental Protocols
Protocol A: Synthesis of -Alkyl-2-Chloroacetamide (Intermediate)
Rationale: Commercial availability of specific chain lengths is limited. Synthesizing this intermediate allows for custom tail lengths (C12, C14, C16).
Reagents:
-
Alkyl amine (e.g., Dodecylamine, 10 mmol)
-
Chloroacetyl chloride (12 mmol, 1.2 eq)
-
Triethylamine (TEA) (15 mmol, 1.5 eq) – Acts as an HCl scavenger.
-
Dichloromethane (DCM) (Dry, 50 mL)
Step-by-Step:
-
Dissolution: Dissolve the alkyl amine and TEA in dry DCM in a round-bottom flask (RBF).
-
Temperature Control: Submerge the RBF in an ice-salt bath to reach 0°C. Causality: Low temperature prevents the hydrolysis of the acid chloride and minimizes di-substitution on the nitrogen.
-
Addition: Add chloroacetyl chloride dropwise over 30 minutes. The reaction is exothermic; rapid addition will cause solvent boiling and impurity formation.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.
-
Workup: Wash the organic layer with water (3x) to remove TEA-HCl salts. Dry over anhydrous
. -
Isolation: Evaporate solvent under reduced pressure. Recrystallize the solid from ethanol/hexane.
Protocol B: Quaternization (Surfactant Synthesis)
Rationale: This is the critical step determining yield and purity. Acetonitrile is preferred over ethanol here to facilitate precipitation of the product.
Reagents:
- -Alkyl-2-chloroacetamide (Synthesized in Protocol A, 10 mmol)
-
Pyridine (12 mmol, 1.2 eq)
-
Solvent: Acetonitrile (Dry, 30 mL)
Step-by-Step:
-
Setup: In a clean RBF, dissolve the chloroacetamide in acetonitrile. Add pyridine.[2][3][4][5][6][7][8]
-
Reflux: Attach a condenser and reflux the mixture at 80–85°C.
-
Optimization: Reaction times vary by chain length. C12 typically requires 12–16 hours; C16 may require 24 hours due to steric hindrance and solubility issues.
-
-
Monitoring: Monitor via TLC (Mobile phase: Methanol/DCM 1:9). The starting amide spot (high
) should disappear, replaced by a baseline spot (ionic surfactant). -
Isolation:
-
Scenario A (Precipitate forms): Cool to RT. Filter the precipitate under vacuum.
-
Scenario B (No precipitate): Concentrate the solvent to 20% volume on a rotavap. Add cold diethyl ether to induce precipitation.
-
-
Purification: Recrystallize from Acetone/Ethanol. This removes unreacted pyridine and non-ionic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 24 hours.
Characterization & Validation
Spectroscopic Validation (NMR)
The formation of the pyridinium ring is confirmed by the downfield shift of the aromatic protons and the specific shift of the linker protons.
| Proton Environment | Chemical Shift ( | Diagnostic Feature |
| Amide -NH- | 8.5 – 9.5 | Broad singlet, confirms amide bond retention. |
| Pyridinium (2,6-H) | 8.8 – 9.2 | Highly deshielded due to positive charge on N. |
| Linker (-N-CH2-CO-) | 5.4 – 5.8 | Singlet. Shifted downfield from ~4.0 ppm in the intermediate. |
| Terminal Methyl | 0.88 | Triplet, confirms alkyl chain integrity. |
Functional Validation: Critical Micelle Concentration (CMC)
The CMC is the definitive metric for surfactant utility. It indicates the concentration at which the surfactant aggregates into micelles.[9]
Method: Conductometry is the most robust method for ionic surfactants.
-
Prepare a stock solution (e.g., 20 mM) of the surfactant in deionized water.
-
Titrate water into the solution (or vice versa) while measuring conductivity (
). -
Plot
vs. Concentration. -
Analysis: The plot will show two linear regions with different slopes. The intersection point is the CMC.[9][10]
Causality: Below CMC, surfactant exists as free ions (high slope). Above CMC, added surfactant forms micelles.[9] Micelles have lower charge mobility per unit mass than free ions, causing the slope of conductivity to decrease.
CMC Determination Workflow
Figure 2: Logic flow for determining Critical Micelle Concentration via conductometry.
Troubleshooting & Optimization
-
Issue: Brown/Dark Product.
-
Cause: Oxidation of pyridine or presence of free amines at high heat.
-
Solution: Perform quaternization under Nitrogen atmosphere. Ensure the intermediate is pure before Step 2.
-
-
Issue: Hygroscopicity (Sticky Solid).
-
Cause: Absorbed water.
-
Solution: Lyophilize (freeze-dry) the final product if vacuum drying is insufficient.
-
-
Issue: Low Yield in Step 2.
-
Cause: Steric hindrance or solvent choice.
-
Solution: Switch to a higher boiling solvent (e.g., Toluene) or add a catalytic amount of Sodium Iodide (Finkelstein condition) to generate a more reactive iodoacetamide intermediate in situ.
-
References
-
Synthesis and Properties of Pyridinium Chloride Surfactants. Source: ResearchGate. Relevance: Provides baseline yield data and NMR shifts for amide-linked pyridinium salts. URL:[Link]
-
Pyridinium Salts: From Synthesis to Reactivity and Applications. Source: Organic Chemistry Frontiers (RSC). Relevance: Comprehensive review of the Menshutkin reaction mechanism and biological applications. URL:[Link]
-
Novel Pyridinium Surfactants for Efficient, Nontoxic In Vitro Gene Delivery. Source: National Institutes of Health (PMC). Relevance: Validates the application of these specific surfactants in drug delivery and transfection. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.itu.edu.tr [web.itu.edu.tr]
- 3. ijpsr.info [ijpsr.info]
- 4. tandfonline.com [tandfonline.com]
- 5. ppaspk.org [ppaspk.org]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0192003A1 - Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor - Google Patents [patents.google.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. rsc.org [rsc.org]
2-Chloro-N-octylacetamide as an intermediate in heterocyclic synthesis
[2]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of 2-Chloro-N-octylacetamide
Rationale: The reaction is highly exothermic.[1] A biphasic Schotten-Baumann condition is preferred to manage heat and scavenge the HCl byproduct efficiently without requiring anhydrous conditions.
Materials:
-
Octylamine (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)[1]
-
Dichloromethane (DCM) (Solvent)
-
20% NaOH or saturated
(Base)[1]
Step-by-Step Procedure:
-
Setup: Charge a round-bottom flask with Octylamine (e.g., 12.9 g, 100 mmol) and DCM (100 mL). Cool the solution to 0°C using an ice bath.
-
Base Addition: Add the aqueous base (e.g., 50 mL of 20% NaOH) to the flask with vigorous stirring.
-
Acylation: Add Chloroacetyl chloride (12.4 g, 110 mmol) dropwise over 30 minutes. Critical: Maintain temperature <10°C to prevent bis-acylation or hydrolysis.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Workup: Separate the organic layer.[1] Wash with 1N HCl (to remove unreacted amine), then water, then brine.[1]
-
Purification: Dry over
and concentrate in vacuo. The product usually solidifies upon cooling. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Synthesis of Surface-Active Imidazolium Salts
Application: This protocol generates a cationic surfactant often used as an Ionic Liquid (IL) or antimicrobial agent.[1]
Materials:
-
2-Chloro-N-octylacetamide (Synthesized above)
-
1-Methylimidazole (1.0 equiv)
-
Acetonitrile (MeCN) or Toluene[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-Chloro-N-octylacetamide (10 mmol) in MeCN (20 mL).
-
Quaternization: Add 1-Methylimidazole (10 mmol).
-
Reflux: Heat the mixture to reflux (80°C) for 12–24 hours under nitrogen.
-
Note: The reaction rate is slower than alkyl halides due to the amide group's electronics.[1]
-
-
Isolation: The product often precipitates as the reaction cools (if using Toluene) or requires concentration (if using MeCN).[1]
-
Purification: Wash the resulting solid/oil with diethyl ether to remove unreacted starting materials. Dry under high vacuum to remove trace solvents.[1]
-
Result: 1-Methyl-3-(octylcarbamoylmethyl)imidazolium chloride.
-
Protocol C: Hantzsch Synthesis of Thiazoles
Application: Synthesis of biologically active aminothiazoles.[1]
Materials:
Step-by-Step Procedure:
-
Mixing: Combine 2-Chloro-N-octylacetamide (5 mmol) and Thiourea (5 mmol) in Ethanol (15 mL).
-
Cyclization: Reflux for 4–6 hours. The sulfur attacks the
-carbon, followed by cyclization onto the amide oxygen (or nitrogen depending on conditions), eventually eliminating water/HCl to form the thiazole ring.[1] -
Neutralization: Cool and neutralize with aqueous ammonia.
-
Filtration: The thiazole derivative often precipitates.[1] Filter and recrystallize from Ethanol.
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Emulsion during Workup | Octyl chain acts as a surfactant. | Add solid NaCl to saturate the aqueous phase; use a centrifuge if available.[1] |
| Low Yield in Alkylation | Chlorine is a moderate leaving group.[1] | Add catalytic KI (Finkelstein condition) to generate the more reactive Iodo-intermediate in situ.[1] |
| Oily Product | Trace solvent or impurities.[1] | Triturate with cold Pentane or Diethyl Ether to induce crystallization.[1] |
| Bis-alkylation (Protocol C) | Excess electrophile.[1] | Ensure strict 1:1 stoichiometry and slow addition of the electrophile. |
Part 5: Safety & Handling (Critical)
Warning:
-
Toxicity: Toxic if swallowed (Category 3).[1]
-
Sensitization: May cause severe allergic skin reactions (Category 1).[1] Once sensitized, trace exposure can trigger anaphylaxis.[1]
-
Reproductive Toxicity: Suspected of damaging fertility (Category 2).[1]
-
Handling:
-
Double Glove: Nitrile gloves may be permeable over time.[1] Change gloves immediately after splash.
-
Fume Hood: Always handle solids and solutions in a certified fume hood to avoid inhalation of dusts/vapors.[1]
-
Decontamination: Quench spills with dilute ammonia or 10% NaOH to destroy the alkylating potential before cleaning.[1]
-
References
-
Sigma-Aldrich. 2-Chloro-N-octylacetamide Product Page (CAS 20368-12-1).[3]Link[1]
-
PubChem. 2-Chloro-N-octylacetamide Compound Summary. National Library of Medicine.[1] Link
-
Gathergood, N., et al. (2011).[1] Imidazolium-based Ionic Liquids: Synthesis and Antimicrobial Toxicity. Dublin City University.[1] (Describes the synthesis of amide-functionalized imidazolium salts). Link
-
Abdel-Latif, E., et al. (2019).[1] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications.[1] (General reactivity review). Link[1]
-
Thermo Fisher Scientific. Chloroacetamide Alkylation Protocols for Proteomics.[1] (Context for cysteine alkylation mechanisms). Link
Sources
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-chloro-N-dodecylacetamide | 2877-29-4 [smolecule.com]
- 3. S376 | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-((4-bromobenzyl)thio)benzo[d]thiazole - CAS号 332110-13-1 - 摩熵化学 [molaid.com]
Procedure for N-acylation of primary amines with chloroacetyl chloride
An In-Depth Guide to the N-Acylation of Primary Amines with Chloroacetyl Chloride: Protocols and Applications for Pharmaceutical and Chemical Synthesis
Abstract
N-acylation is a cornerstone transformation in organic chemistry, pivotal for the construction of the amide bond—a ubiquitous linkage in pharmaceuticals, natural products, and advanced materials.[1] Among the various acylating agents, chloroacetyl chloride stands out for its high reactivity, cost-effectiveness, and unique bifunctional nature. The resulting N-chloroacetylated product contains a reactive α-chloro group, which serves as a valuable synthetic handle for subsequent nucleophilic substitutions, enabling the construction of complex molecular architectures.[1][2][3] This guide provides a comprehensive overview of the N-acylation of primary amines using chloroacetyl chloride, intended for researchers, scientists, and drug development professionals. We will delve into the underlying reaction mechanism, present detailed and field-proven experimental protocols, address critical safety considerations for handling this hazardous reagent, and explore the vast applications of this reaction in modern chemical synthesis.
Part 1: Theoretical Framework and Safety Imperatives
The Mechanism: Nucleophilic Acyl Substitution
The reaction between a primary amine and chloroacetyl chloride proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the chloroacetyl chloride. This electrophilicity is enhanced by the inductive effect of both the carbonyl oxygen and the two chlorine atoms.[4]
The reaction can be visualized in two main stages:
-
Addition Stage: The nucleophilic attack by the amine on the carbonyl carbon leads to the formation of a transient tetrahedral intermediate.[5]
-
Elimination Stage: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group, the chloride ion (Cl⁻). A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: General mechanism of nucleophilic acyl substitution.
The Schotten-Baumann Condition
This reaction is frequently performed under Schotten-Baumann conditions , which typically involve a two-phase solvent system (e.g., water and an organic solvent like dichloromethane).[6] The base resides in the aqueous phase to neutralize the generated HCl, while the reactants and the final amide product remain in the organic phase. This separation prevents the base from interfering with the reactants and facilitates product isolation.[6]
Critical Safety Protocols: Handling Chloroacetyl Chloride
Chloroacetyl chloride is a highly corrosive, toxic, and moisture-sensitive chemical.[7][8][9] Strict adherence to safety protocols is not merely recommended; it is mandatory.
| Hazard Class | Description | Personal Protective Equipment (PPE) | Handling & Storage Precautions |
| Corrosive | Causes severe skin burns and eye damage upon contact.[7] Corrosive to the respiratory tract.[9] | Chemical-resistant gloves (e.g., butyl rubber), splash-proof goggles, and a face shield are essential.[7] Wear a chemical-resistant apron or full suit. | Always handle in a certified chemical fume hood.[9] Ensure an eyewash station and safety shower are immediately accessible. |
| Toxic | Toxic if swallowed, inhaled, or in contact with skin.[8][9] High concentrations can cause pulmonary edema.[7] | Use a NIOSH-approved respirator if ventilation is inadequate or for spill cleanup.[7] | Avoid breathing vapors.[9] Do not eat, drink, or smoke in the work area.[7] Wash hands thoroughly after handling. |
| Reactive | Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[8][9][10] Also reacts with alcohols and strong bases. | Standard PPE as listed above. | Store in a tightly closed container in a cool, dry, well-ventilated area, away from moisture and incompatible materials.[10] Store under an inert atmosphere (e.g., nitrogen).[8] |
Spill & Waste Management: In case of a spill, evacuate the area. Absorb the spill with a non-combustible material like dry sand or vermiculite and place it in a sealed container for hazardous waste disposal.[7] Do NOT use water for cleanup.[7] All waste containing chloroacetyl chloride must be disposed of as hazardous waste according to local and federal regulations.
Part 2: Experimental Protocols and Methodologies
The choice of protocol depends on the substrate's solubility, the presence of other functional groups, and environmental considerations.
Protocol 1: Green Synthesis in Aqueous Phosphate Buffer
This modern approach is environmentally friendly, rapid, and often allows for product isolation by simple filtration, avoiding laborious chromatographic purification.[11][12][13] It is particularly effective for anilines and water-soluble amines.
Caption: Experimental workflow for the aqueous protocol.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 mmol) in 10 mL of 0.1 M phosphate buffer (pH 7.4).[1]
-
Reagent Addition: While stirring the solution vigorously at room temperature, add chloroacetyl chloride (1.1 mmol, 1.1 equivalents) dropwise via syringe.[1] The high reactivity of the amine in water outcompetes the hydrolysis of the acid chloride.[13]
-
Reaction: Continue stirring at room temperature. The reaction is typically complete within 15-20 minutes.[1][12] Monitor the reaction by TLC or LC-MS if necessary. A negative ninhydrin test can confirm the consumption of the primary amine.[12]
-
Isolation: In many cases, the N-chloroacetylated product is poorly soluble in water and will precipitate out of the solution.[12]
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water to remove any inorganic salts.[1] Dry the product under vacuum to obtain the pure N-acylated amine.
Table 1: N-Acylation of Various Amines in Phosphate Buffer [1]
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | N-Phenyl-2-chloroacetamide | 15 | 92 |
| 2 | 4-Methylaniline | 2-Chloro-N-(p-tolyl)acetamide | 15 | 94 |
| 3 | 4-Methoxyaniline | 2-Chloro-N-(4-methoxyphenyl)acetamide | 15 | 95 |
| 4 | Benzylamine | N-Benzyl-2-chloroacetamide | 15 | 85 |
Protocol 2: Classic Acylation in an Organic Solvent
This method is suitable for amines that are not soluble in water. It requires an organic base to act as an HCl scavenger.
Step-by-Step Methodology:
-
Preparation: Dissolve the primary amine (6.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[1][14]
-
Base Addition: Add a non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol, 0.2 equivalents) or triethylamine (7.2 mmol, 1.2 equivalents).[1][14]
-
Cooling: Cool the reaction mixture in an ice-salt bath (approx. -5 to 0 °C) with mechanical stirring for 15 minutes.[14] Cooling is critical to control the exothermic nature of the acylation and prevent side reactions.[4]
-
Reagent Addition: Add chloroacetyl chloride (6.1 mmol, ~1.02 equivalents) dropwise using a dropping funnel, ensuring the internal temperature does not rise significantly.[14]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 3-6 hours, monitoring its progress by TLC.[14]
-
Work-up: Upon completion, pour the reaction mixture into cold water. The product may precipitate and can be collected by filtration.[14] Alternatively, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Chemoselective N-Acylation of Amino Alcohols
A significant challenge in synthesis is the selective acylation of an amine in the presence of an alcohol. Due to the higher nucleophilicity of amines compared to alcohols, selective N-acylation is readily achievable, especially under neutral or slightly basic conditions.[11] The aqueous phosphate buffer protocol (Protocol 1) is highly effective for this transformation, as it favors the reaction with the more basic amino group.[11][15] Under strongly basic conditions, O-acylation can become a competitive side reaction.[11][15]
Part 3: Applications in Drug Development and Synthesis
The N-acylation of primary amines with chloroacetyl chloride is more than just a method for forming amide bonds; it is a strategic step for introducing a versatile functional handle. The α-chloro atom in the product is susceptible to nucleophilic substitution (SN2) reactions, allowing for the facile introduction of various functional groups.[1][3]
-
Pharmaceutical Synthesis: This two-step sequence (acylation followed by substitution) is a powerful tool in drug discovery. It is used to synthesize libraries of compounds for structure-activity relationship (SAR) studies. For example, the chloroacetamide moiety is a key intermediate in the synthesis of herbicides like metolachlor and in various biologically active compounds.[3][12]
-
Linker Chemistry: In bioconjugation and medicinal chemistry, the chloroacetyl group can act as a linker to attach a molecule to a protein, peptide, or another small molecule.[16]
-
Heterocycle Synthesis: The resulting N-substituted chloroacetamides are valuable precursors for synthesizing a wide range of nitrogen- and sulfur-containing heterocycles, which are common scaffolds in medicinal chemistry.[2][3]
References
-
New Jersey Department of Health. (1999). Hazardous Substance Fact Sheet: Chloroacetyl Chloride. NJ.gov. [Link]
-
Wikipedia. Schotten–Baumann reaction. Wikipedia. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Green Chemistry Letters and Reviews, 11(4), 543-551. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
-
ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Green Chemistry Letters and Reviews, 11(4), 552-558. [Link]
-
Yusufov, M., et al. (2024). REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. Semantic Scholar. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. ResearchGate. [Link]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3501. [Link]
-
Loba Chemie. (2019). Safety Data Sheet: Chloroacetyl chloride for synthesis. Loba Chemie. [Link]
-
Balaji, B. S., & Dalal, N. (2018). An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online. [Link]
-
Menger, F. M., et al. (2006). PREPARATION OF N-ACYL DERIVATIVES OF AMINO ACIDS FROM ACYL CHLORIDES AND AMINO ACIDS IN THE PRESENCE OF CATIONIC SURFACTANTS. A VARIATION OF THE SCHOTTEN-BAUMANN METHOD OF BENZOYLATION OF AMINO ACIDS. Synthetic Communications, 16(12), 1483-1488. [Link]
Sources
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- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Long-Chain Chloroacetamides in Surface Chemistry
Introduction: The Strategic Advantage of Long-Chain Chloroacetamides in Surface Engineering
In the dynamic fields of biomaterials, drug delivery, and biosensor development, the ability to precisely control the chemistry of surfaces is paramount. Surface properties dictate the interaction of a material with its biological environment, influencing everything from protein adsorption and cellular adhesion to the efficacy of implanted devices.[1] Long-chain chloroacetamides are a class of bifunctional molecules uniquely suited for advanced surface engineering. They combine the organizational properties of a long alkyl chain, which drives the formation of ordered self-assembled monolayers (SAMs), with a reactive chloroacetamide head group. This terminal group serves as a specific and efficient electrophilic handle for the covalent immobilization of biomolecules.
The chloroacetamide group is a well-established electrophilic warhead that demonstrates a high reactivity towards nucleophiles, most notably the thiol group of cysteine residues in proteins.[2][3] This specific reactivity allows for the targeted and stable covalent attachment of peptides and proteins to a functionalized surface, a critical requirement for the development of high-fidelity biosensors and biocompatible materials.[4][5] Unlike more broadly reactive functional groups, the chloroacetamide moiety offers a degree of selectivity that can help preserve the native conformation and activity of immobilized biomolecules. This guide provides a comprehensive overview of the synthesis, surface modification protocols, and key applications of long-chain chloroacetamides, intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in surface chemistry.
Synthesis of a Prototypical Long-Chain Chloroacetamide for Surface Modification
A common strategy for creating functional surfaces involves the use of molecules with a surface-active "head" and a reactive "tail". For modification of gold surfaces, a thiol head group is ideal due to the spontaneous formation of a stable gold-sulfur bond.[6] The following is a representative synthetic scheme for 11-(2-chloroacetamido)undecane-1-thiol, a molecule designed for creating chloroacetamide-terminated SAMs on gold.
Reaction Scheme:
Caption: Synthesis of a thiol-terminated long-chain chloroacetamide.
Protocol 1: Synthesis of N-(11-thiolundecyl)-2-chloroacetamide
This protocol describes the amidation of 11-aminoundecane-1-thiol with chloroacetyl chloride.
Materials:
-
11-aminoundecane-1-thiol hydrochloride
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 11-aminoundecane-1-thiol hydrochloride (1 equivalent) in anhydrous DCM.
-
Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (2.2 equivalents) dropwise. Stir for 15 minutes.
-
Acylation: While maintaining the temperature at 0°C, add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(11-thiolundecyl)-2-chloroacetamide.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Formation of Self-Assembled Monolayers (SAMs) on Gold Surfaces
The spontaneous organization of long-chain alkanethiols on gold surfaces is a well-established method for creating highly ordered molecular monolayers. This process can be adapted for long-chain chloroacetamides bearing a thiol head group.
Caption: Schematic of a chloroacetamide-terminated SAM on a gold substrate.
Protocol 2: Formation of Chloroacetamide-Terminated SAMs on Gold
This protocol details the preparation of a chloroacetamide-functionalized surface on a gold-coated substrate.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium adhesion layer and a gold top layer)
-
N-(11-thiolundecyl)-2-chloroacetamide (or other suitable long-chain chloroacetamide thiol)
-
200 proof ethanol
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
High-purity water (18 MΩ·cm)
-
Nitrogen gas for drying
-
Clean glass vials
Procedure:
-
Substrate Cleaning:
-
Immerse the gold substrates in piranha solution for 5-10 minutes.
-
Rinse the substrates thoroughly with high-purity water, followed by ethanol.
-
Dry the substrates under a gentle stream of nitrogen gas.
-
-
Thiol Solution Preparation: Prepare a 1 mM solution of N-(11-thiolundecyl)-2-chloroacetamide in 200 proof ethanol in a clean glass vial.
-
SAM Formation: Immerse the clean, dry gold substrates into the thiol solution. Seal the vial to minimize evaporation and contamination.
-
Incubation: Allow the self-assembly process to proceed for at least 18-24 hours at room temperature to ensure the formation of a well-ordered monolayer.
-
Rinsing: After incubation, remove the substrates from the thiol solution and rinse thoroughly with ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrates under a gentle stream of nitrogen.
-
Storage: Store the chloroacetamide-terminated SAMs in a clean, dry environment, preferably under an inert atmosphere, until use.
Characterization of Chloroacetamide-Modified Surfaces
The successful formation and quality of the SAM can be verified using various surface-sensitive analytical techniques.
| Technique | Purpose | Expected Results for a High-Quality SAM |
| Contact Angle Goniometry | To measure the surface wettability and infer the nature of the terminal functional group. | A moderately hydrophilic surface with a water contact angle in the range of 60-75 degrees, consistent with the presence of the amide group. |
| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface and confirm the presence of the chloroacetamide monolayer. | Presence of C, O, N, Cl, and S peaks. High-resolution scans should confirm the chemical states of these elements. |
| Ellipsometry | To measure the thickness of the monolayer. | A thickness consistent with a densely packed monolayer of the specific long-chain chloroacetamide used (e.g., ~15-20 Å for an 11-carbon chain). |
| Atomic Force Microscopy (AFM) | To visualize the surface topography. | A smooth, uniform surface, indicative of a well-ordered monolayer. |
Application: Covalent Immobilization of Cysteine-Containing Peptides/Proteins
The primary application of chloroacetamide-functionalized surfaces is the covalent immobilization of biomolecules containing accessible thiol groups, such as cysteine residues.[3]
Reaction Mechanism:
Caption: Covalent linkage of a protein to a chloroacetamide surface.
Protocol 3: Immobilization of a Cysteine-Terminated Peptide
This protocol provides a general method for immobilizing a peptide with a terminal cysteine residue onto a chloroacetamide-functionalized gold surface.
Materials:
-
Chloroacetamide-functionalized gold substrates (from Protocol 2)
-
Cysteine-containing peptide (e.g., a custom-synthesized peptide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Blocking solution: 10 mM L-cysteine in reaction buffer
-
High-purity water
Procedure:
-
Peptide Solution Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 0.1-1.0 mg/mL.
-
Immobilization Reaction:
-
Place the chloroacetamide-functionalized substrates in a suitable container (e.g., a petri dish).
-
Cover the surface of the substrates with the peptide solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber to prevent evaporation.
-
-
Washing: After incubation, thoroughly rinse the substrates with the reaction buffer, followed by PBS and then high-purity water to remove any non-covalently bound peptide.
-
Blocking Unreacted Sites: To prevent non-specific binding in subsequent applications, immerse the substrates in the blocking solution (10 mM L-cysteine) for 30-60 minutes at room temperature. This will cap any remaining reactive chloroacetamide groups.
-
Final Wash: Rinse the substrates again with PBS and high-purity water.
-
Drying and Storage: Dry the substrates under a gentle stream of nitrogen and store them at 4°C until use.
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Low Protein/Peptide Immobilization | Incomplete SAM formation. | Ensure thorough cleaning of the gold substrate and use a sufficiently long incubation time (18-24 hours) for SAM formation. |
| Inactive peptide (oxidized thiols). | Prepare fresh peptide solutions. Consider a brief pre-reduction step with a mild reducing agent like TCEP if disulfide bond formation is suspected. | |
| Incorrect pH for immobilization. | The nucleophilic attack of the thiol is more efficient at a slightly alkaline pH. Ensure the reaction buffer is between pH 7.5 and 8.5.[7] | |
| High Non-Specific Binding | Incomplete blocking of unreacted sites. | Increase the incubation time or concentration of the L-cysteine blocking solution. |
| Hydrophobic interactions. | Include a mild non-ionic surfactant (e.g., Tween-20) in the washing buffers to reduce non-specific adsorption. | |
| Inconsistent Results | Contamination of substrates or solutions. | Use high-purity solvents and reagents. Work in a clean environment to avoid dust and other particulates. |
| Variable quality of gold substrates. | Use substrates from a reliable supplier with consistent gold film quality. |
Conclusion and Future Outlook
Long-chain chloroacetamides provide a robust and versatile platform for the functionalization of surfaces. The ability to form well-ordered self-assembled monolayers coupled with the specific reactivity of the chloroacetamide group enables the controlled and stable immobilization of biomolecules. This methodology is highly relevant for the development of advanced biosensors, where the orientation and stability of the sensing element are critical for performance. Furthermore, in the realm of biomaterials and drug development, these surfaces can be used to create interfaces that actively engage with biological systems, for example, by presenting specific peptide sequences to promote cell adhesion or to resist biofouling. Future work in this area may involve the development of more complex long-chain chloroacetamides with integrated functionalities, such as cleavable linkers for controlled release applications or the incorporation of fluorescent reporters for monitoring surface reactions.
References
-
Enamine. (n.d.). Chloroacetamides. Retrieved from Enamine website.[2]
-
Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh Format. Retrieved from Thermo Fisher Scientific website.[7]
- Unacademy. (n.d.). Applications of Surface Chemistry.
- PubMed. (n.d.). Biocompatible implant surface treatments.
- PubMed Central (PMC). (n.d.). Impact of surface chemistry.
-
RSC Publishing. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. Retrieved from Royal Society of Chemistry website.[6]
-
PubMed. (n.d.). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. Retrieved from PubMed website.[3]
-
PubMed. (n.d.). Immobilization of proteins on self-assembled monolayers. Retrieved from PubMed website.[4]
-
MDPI. (n.d.). Surface modifications of biomaterials in different applied fields. Retrieved from MDPI website.[1]
-
Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers. Retrieved from Sigma-Aldrich website.
-
ResearchGate. (n.d.). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved from ResearchGate website.[8]
-
PubMed Central (PMC). (n.d.). A Comprehensive Review of the Covalent Immobilization of Biomolecules onto Electrospun Nanofibers. Retrieved from National Institutes of Health website.[5]
Sources
- 1. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immobilization of proteins on self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
Synthesis of cationic surfactants using N-octyl-2-chloroacetamide
Application Note: Synthesis and Characterization of Amide-Functionalized Cationic Surfactants via N-Octyl-2-Chloroacetamide
Executive Summary
This guide details the synthesis of "soft" cationic surfactants using N-octyl-2-chloroacetamide as a reactive intermediate. Unlike traditional quaternary ammonium compounds (QACs) derived directly from alkyl halides, amide-functionalized surfactants incorporate a cleavable linkage between the hydrophobic tail and the cationic headgroup. This structural modification enhances biodegradability, reduces environmental persistence, and allows for hydrogen bonding interactions that can lower the Critical Micelle Concentration (CMC).
This protocol covers the two-step synthesis:
-
N-acylation: Preparation of the N-octyl-2-chloroacetamide linker.
-
Quaternization (Menschutkin Reaction): Reaction with a tertiary amine (e.g., Pyridine) to form the final cationic surfactant.
Scientific Mechanism & Rationale
The "Soft" Surfactant Concept
Standard alkyl-ammonium surfactants (like CTAB) are chemically stable, leading to bioaccumulation. By introducing an amide bond via N-octyl-2-chloroacetamide , we create a "soft drug" analog. The amide bond is stable under use conditions but susceptible to enzymatic hydrolysis (by amidases) in the environment, breaking the molecule into non-toxic fatty amines and polar metabolites.
Reaction Pathway
The synthesis proceeds via a nucleophilic acyl substitution followed by an
Figure 1: Synthetic pathway transforming octylamine into a functionalized cationic surfactant.
Experimental Protocols
Module A: Synthesis of N-Octyl-2-Chloroacetamide
Objective: Create the electrophilic linker with high purity.
Reagents:
-
Octylamine (1.0 eq)
-
Chloroacetyl chloride (1.2 eq) [Caution: Lachrymator, Corrosive]
-
Triethylamine (
) (1.2 eq) as acid scavenger -
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Solvation: Dissolve Octylamine (e.g., 50 mmol) and Triethylamine (60 mmol) in 100 mL of dry DCM. Cool the mixture to 0–4°C using an ice-salt bath.
-
Rationale: Low temperature prevents di-acylation and controls the highly exothermic reaction.
-
-
Addition: Dissolve Chloroacetyl chloride (60 mmol) in 20 mL DCM. Add this solution dropwise over 45 minutes.
-
Critical Control: Maintain internal temperature below 10°C. Rapid addition generates HCl gas faster than the base can neutralize, potentially darkening the product.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).
-
Workup:
-
Wash reaction mixture with water (
mL) to remove triethylamine hydrochloride salts. -
Wash with saturated
to neutralize residual acid. -
Dry organic layer over anhydrous
, filter, and evaporate solvent under reduced pressure.[1]
-
-
Purification: Recrystallize from Hexane/Ethanol if solid, or use column chromatography if oil.
Module B: Quaternization to Cationic Surfactant
Objective: Substitution of the chloride with a hydrophilic headgroup.
Reagents:
-
N-Octyl-2-Chloroacetamide (from Module A)
-
Pyridine (1.2 eq) [Alternative: Trimethylamine for quaternary ammonium analog]
-
Solvent: Acetonitrile (
) or Ethanol
Protocol:
-
Setup: dissolve N-Octyl-2-Chloroacetamide (20 mmol) in 40 mL Acetonitrile in a round-bottom flask fitted with a reflux condenser.
-
Addition: Add Pyridine (24 mmol).
-
Reflux: Heat the mixture to reflux (approx. 80–82°C for Acetonitrile) for 12–24 hours .
-
Precipitation: Cool the mixture to RT. The product often precipitates upon cooling. If not, add cold Diethyl Ether dropwise to induce precipitation.
-
Purification: Filter the white solid and wash extensively with Diethyl Ether to remove unreacted amine and linker. Recrystallize from Acetone/Ethanol.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of pyridinium-based cationic surfactants.
Characterization & Quality Control
NMR Validation
The success of the quaternization is best monitored by
-
Precursor (Linker): The
protons adjacent to the chlorine appear as a singlet around 4.0–4.1 ppm . -
Product (Surfactant): Upon quaternization, this peak shifts downfield (deshielded by the positive nitrogen) to
5.5–6.0 ppm . Additionally, the aromatic protons of the pyridine ring will split and shift significantly.
Critical Micelle Concentration (CMC)
The CMC is the concentration at which the surfactant aggregates.[3][7][8][9][10] For octyl-chain amide surfactants, the CMC is typically higher than their dodecyl (C12) counterparts due to the shorter hydrophobic tail.
Table 1: Expected Physicochemical Properties
| Property | Value / Range | Method of Determination |
| Appearance | White/Off-white Hygroscopic Powder | Visual Inspection |
| Yield (Overall) | 65% – 80% | Gravimetric |
| CMC (C8 Tail) | 15 – 40 mM | Surface Tensiometry (Du Noüy Ring) |
| Solubility | Soluble in Water, Ethanol; Insoluble in Ether | Solubility Test |
| Melting Point | 110°C – 140°C (Dependent on Headgroup) | DSC / Capillary MP |
Note: The amide linkage facilitates hydrogen bonding, which may lower the CMC slightly compared to non-amide analogs, but the C8 chain length remains the dominant factor.
Troubleshooting & Safety
-
Darkening of Reaction: If Module A turns black/dark brown, the addition of acid chloride was too fast, causing localized overheating. Solution: Slow down addition and ensure efficient stirring at 0°C.
-
No Precipitation in Module B: The product may be an oil (ionic liquid behavior). Solution: Triturate the oil with cold hexane or ether and scratch the glass to induce crystallization.
-
Hygroscopicity: These salts absorb water rapidly. Store in a desiccator. Weighing must be done quickly.
References
-
Synthesis of N-substituted chloroacetamides: Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Link
-
Quaternization Mechanism (Menschutkin): Bicak, N., et al. (2002). Quaternization of poly(4-vinyl pyridine) beads with 2-chloroacetamide. Reactive & Functional Polymers.[11][12] Link[11]
-
Antimicrobial Activity of Amide-QACs: Tischer, M., et al. (2020). Biological Activity of Quaternary Ammonium Salts and Their Derivatives. PMC. Link
-
CMC Determination: Alfa Chemistry. Critical Micelle Concentration (CMC) Lookup Table. Link
-
General Cationic Surfactant Synthesis: Synthesis of Cationic Surfactants. Neutronco / Surfactant Systems. Link
Sources
- 1. Synthesis of New Cationic Dicephalic Surfactants and Their Nonequivalent Adsorption at the Air/Solution Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. EP0022185B1 - Process for the preparation of chloroacetyl chloride - Google Patents [patents.google.com]
- 7. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Micellar formation of cationic surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. web.itu.edu.tr [web.itu.edu.tr]
- 12. neutronco.com [neutronco.com]
Troubleshooting & Optimization
Improving yield of 2-Chloro-N-octylacetamide synthesis
Technical Support Center: 2-Chloro-N-octylacetamide Synthesis
Case ID: #OCT-AMIDE-SYN-001 Subject: Yield Optimization & Troubleshooting for N-Acylation of Octylamine Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 2-Chloro-N-octylacetamide proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions or Anhydrous/Organic Base). While theoretically straightforward, yields often plateau at 50% due to improper HCl scavenging (amine salt formation) or degrade due to moisture sensitivity (acid chloride hydrolysis).
This guide replaces generic textbook advice with field-proven protocols to maximize conversion (>90%) and purity.
Part 1: The "Golden Path" Protocol
Standard Operating Procedure (SOP) for High-Yield Synthesis
Reaction Logic: This reaction is kinetically fast but thermodynamically sensitive to moisture and pH. The primary amine (octylamine) attacks the carbonyl of chloroacetyl chloride. The byproduct is HCl.[1][2]
-
Critical Failure Point: If HCl is not neutralized immediately, it protonates the remaining octylamine, rendering it non-nucleophilic. This caps the maximum theoretical yield at 50%.
-
Solution: Use a stoichiometric excess of a non-nucleophilic base (Triethylamine or Diisopropylethylamine) to act as a proton sink.
Optimized Reagent Stoichiometry:
| Component | Role | Eq. | Notes |
| Octylamine | Limiting Reagent | 1.0 | Purity is critical; old amines oxidize. |
| Chloroacetyl Chloride | Electrophile | 1.1 - 1.2 | Slight excess accounts for minor hydrolysis. |
| Triethylamine (TEA) | HCl Scavenger | 1.2 - 1.5 | Must be >1.0 eq relative to Acid Chloride. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous preferred. |
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask under inert atmosphere (
or Ar). -
Solubilization: Dissolve Octylamine (1.0 eq) and TEA (1.2 eq) in dry DCM.
-
Thermal Control: Cool the solution to 0°C (Ice/Water bath).
-
Why? Controls the exotherm and prevents bis-acylation or polymerization of the highly reactive chloro- group.
-
-
Addition: Add Chloroacetyl Chloride (1.1 eq) dropwise over 30-60 minutes.
-
Visual Cue: White precipitate (TEA·HCl salts) will form immediately. This is a sign of success.
-
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2–3 hours.
-
Quench: Add water to hydrolyze excess acid chloride.
Part 2: Troubleshooting & Diagnostics
Interactive Guide for Common Failure Modes
Symptom: Yield is stuck at ~50%
-
Root Cause: "The Amine Trap." You likely forgot the auxiliary base (TEA/Pyridine) or used insufficient quantity. The HCl generated reacted with your starting octylamine.
-
Fix: Ensure Base Equivalents > Acid Chloride Equivalents.
Symptom: Product is a dark/black tar
-
Root Cause: Thermal Runaway. The reaction is highly exothermic. Adding the acid chloride too fast caused local overheating, leading to decomposition or polymerization of the alkyl chain.
-
Fix: Strict 0°C cooling during addition; add acid chloride as a dilute solution in DCM.
Symptom: NMR shows "Chloroacetic Acid" impurity
-
Root Cause: Moisture Ingress. Your solvent was wet, or the atmosphere was humid. The acid chloride hydrolyzed before reacting with the amine.
-
Fix: Use anhydrous DCM and a drying tube (CaCl2) or inert gas balloon.
Symptom: Emulsion forms during workup
-
Root Cause: Surfactant Effect. The product is essentially a surfactant (polar head, lipophilic octyl tail).
-
Fix: Do not shake vigorously. Use a gentle "rocking" motion. Add saturated brine to increase ionic strength or a small amount of Methanol to break the emulsion.
Part 3: Visualization of Reaction Logic
The following diagram illustrates the critical decision pathways and chemical fate of the reagents.
Caption: Logic flow for N-acylation. Note that missing base or high temperature leads to irreversible yield loss.
Part 4: Purification & Workup (The "Clean-Up")
Since 2-Chloro-N-octylacetamide is a lipophilic amide, it can be purified using acid/base washes to remove starting materials.
The "3-Wash" System:
-
Acid Wash (1M HCl):
-
Purpose: Protonates unreacted Octylamine, pulling it into the aqueous layer.
-
Observation: Product stays in organic layer (DCM).
-
-
Base Wash (Sat. NaHCO3):
-
Purpose: Neutralizes unreacted Chloroacetic acid (from hydrolysis) and removes TEA·HCl salts.[3]
-
Observation: Bubbling (
) may occur.
-
-
Brine Wash:
-
Purpose: Removes residual water from the organic phase.
-
Crystallization vs. Distillation:
-
Physical State: 2-Chloro-N-octylacetamide is typically a low-melting solid or waxy oil due to the flexible octyl chain (Melting Point approx. 30-45°C).
-
Recrystallization: If solid, recrystallize from Hexane/Ethyl Acetate or Ethanol/Water .
-
Solidification: If it remains an oil, cool to -20°C and scratch the flask to induce nucleation.
Part 5: Frequently Asked Questions (FAQ)
Q: Can I use water as a solvent (Schotten-Baumann)?
A: Yes. You can use a biphasic system (DCM/Water) with inorganic base (
Q: Why is my product turning pink/purple on standing? A: This indicates trace free amine or aniline impurities oxidizing. Ensure your 1M HCl wash was thorough during workup.
Q: Is the "Chloro" group stable? A: It is a good leaving group (alkyl chloride). Avoid heating the product above 50°C during drying, as it can undergo intermolecular alkylation (polymerization) or react with nucleophilic impurities.
References
-
Preparation of Chloroacetamide. Google Patents, US2321278A. Link
-
Reactions of Acyl Chlorides with Primary Amines. Chemistry LibreTexts. Link
-
Schotten-Baumann Reaction. Wikipedia. Link
-
Chloroacetyl chloride Properties. PubChem, CID 6577. Link
-
Recrystallization Solvents. University of Rochester, Dept. of Chemistry. Link
Sources
Technical Support Center: Purification of 2-Chloro-N-octylacetamide
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses the common challenge of purifying waxy 2-Chloro-N-octylacetamide, a crucial intermediate in various synthetic pathways. Our goal is to provide you with practical, field-proven insights and methodologies to obtain your target compound in high purity.
Troubleshooting Guide
This section directly addresses the most common issue encountered during the synthesis of 2-Chloro-N-octylacetamide: the formation of a waxy, difficult-to-handle solid instead of a crystalline product.
Q1: My synthesized 2-Chloro-N-octylacetamide is a waxy solid. What are the causes and how can I purify it?
A1: Root Cause Analysis & Purification Strategy
The waxy nature of your product is typically indicative of impurities that disrupt the crystal lattice formation of the pure compound. The long octyl chain of 2-Chloro-N-octylacetamide contributes to its lipophilic character, which can make it prone to co-precipitation with nonpolar impurities or result in a low melting point.
Common Impurities Include:
-
Unreacted Starting Materials: Residual octylamine or chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).
-
Diacylated Byproduct: Formation of N,N-di(chloroacetyl)octylamine if the reaction conditions are not carefully controlled.
-
Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.
Our recommended purification strategy involves a two-pronged approach: Recrystallization for moderately impure samples and Flash Column Chromatography for more complex mixtures or when higher purity is required.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is often the most efficient method for removing small amounts of impurities from a solid sample. The key is to select a solvent system in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either very soluble or insoluble at all temperatures.
Step-by-Step Methodology:
-
Solvent Screening: In parallel, test the solubility of small amounts of your waxy product in various solvents at room temperature and upon heating. A good starting point is a binary solvent system, such as hexane/ethyl acetate or ethanol/water.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude waxy solid in a minimal amount of the chosen hot solvent (or the more polar solvent of a binary system). Add the solvent portion-wise until the solid just dissolves.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation: Recommended Solvent Systems for Recrystallization
| Solvent System | Rationale |
| Hexane / Ethyl Acetate | Good for compounds with intermediate polarity. The long octyl chain provides solubility in hexane, while the amide and chloro groups interact with ethyl acetate. |
| Ethanol / Water | The product should be soluble in hot ethanol. Water can then be added dropwise as an anti-solvent to induce crystallization.[1] |
| Acetonitrile | Known to be a good solvent for recrystallizing amides.[2] |
| Toluene | A non-polar solvent that can be effective if the main impurities are more polar than the product. |
Protocol 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[3] For 2-Chloro-N-octylacetamide, a normal-phase silica gel column is recommended.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a silica gel slurry in the least polar solvent of your chosen mobile phase (e.g., hexane) and carefully pack your column.
-
Sample Loading: Dissolve your crude waxy product in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry silica onto the top of the column.
-
Elution: Begin eluting the column with the least polar solvent mixture determined by your TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to move your compound down the column.
-
Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Data Presentation: Recommended Mobile Phases for Column Chromatography
| Stationary Phase | Mobile Phase System (Gradient) |
| Silica Gel | Hexane / Ethyl Acetate (e.g., starting with 95:5 and gradually increasing to 70:30) |
| Silica Gel | Dichloromethane / Methanol (e.g., starting with 99:1 and gradually increasing polarity) |
Mandatory Visualization
Purification Workflow Diagram
Caption: Decision workflow for purifying waxy 2-Chloro-N-octylacetamide.
Frequently Asked Questions (FAQs)
Q2: What are the likely impurities in my 2-Chloro-N-octylacetamide synthesis?
A2: The synthesis of N-substituted chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride.[4][5][6] The most common impurities are:
-
Octylamine: Unreacted starting material.
-
Chloroacetic acid: From the hydrolysis of chloroacetyl chloride.
-
N,N-di(chloroacetyl)octylamine: A di-acylated byproduct, which is more likely if excess chloroacetyl chloride is used.
-
Triethylamine hydrochloride: If triethylamine is used as a base to scavenge HCl.
Q3: Why is my product waxy instead of crystalline?
A3: A waxy consistency is often due to a mixture of compounds with a depressed and broad melting point range. The presence of the long, flexible octyl chain in 2-Chloro-N-octylacetamide can lead to a lower melting point compared to analogs with shorter alkyl chains or aromatic groups. Impurities disrupt the ordered packing of molecules required for crystallization, resulting in an amorphous or semi-crystalline (waxy) solid.
Q4: Which analytical techniques can I use to assess the purity of my 2-Chloro-N-octylacetamide?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy method to visualize the number of components in your sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of your product.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): An excellent technique for analyzing the purity of less volatile compounds and identifying byproducts.[7]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
Mandatory Visualization
Product and Impurity Relationship Diagram
Sources
- 1. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide [azerbaijanmedicaljournal.net]
Technical Support Center: Recrystallization of N-Alkyl Chloroacetamides
Topic: Purification & Troubleshooting Guide for N-Alkyl Chloroacetamides Audience: Organic Chemists, Process Development Scientists Safety Warning: N-Alkyl chloroacetamides are potent contact allergens and alkylating agents. All procedures must be performed in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).
Solvent Selection Strategy
The purification of N-alkyl chloroacetamides requires balancing the polarity of the amide bond against the lipophilicity of the alkyl chain, while avoiding solvolysis of the reactive chloroacetyl group.
The "Polarity Ladder" Approach
Do not rely on a single "magic solvent." Use this hierarchy based on your specific alkyl chain length:
| alkyl Chain Length | Primary Solvent System | Secondary Option | Mechanistic Rationale |
| Short (C1–C3) (e.g., Methyl, Ethyl, Isopropyl) | Ethyl Acetate (EtOAc) | Ethanol / Water | High polarity requires moderate polar solvents. Short chains minimize "oiling out" risks in polar media. |
| Medium (C4–C6) (e.g., t-Butyl, Cyclohexyl) | EtOAc / Hexane (1:3) | Toluene | The "Goldilocks" zone. The alkyl chain disrupts crystal packing enough to require a non-polar co-solvent (Hexane) to force precipitation. |
| Long / Bulky (>C6) (e.g., Octyl, Benzyl) | Hexane / Toluene | Diethyl Ether | Dominant Van der Waals forces from the alkyl group require non-polar solvents. Polar solvents will retain impurities but not the product. |
Critical Constraint: Solvolysis Avoidance
-
Avoid prolonged reflux in Alcohols or Water: The
-chloro group is electrophilic. While water and ethanol are excellent crystallization solvents, boiling them for >30 minutes can lead to nucleophilic attack, forming the corresponding hydroxy- or ethoxy-acetamide impurities [1]. -
Recommended: Use Ethyl Acetate/Hexane . This system is chemically inert toward the chloroacetyl moiety under typical recrystallization conditions.
Troubleshooting & FAQs
Q1: "My product is 'oiling out' instead of crystallizing. How do I fix this?"
Diagnosis: The melting point of your solvated product is lower than the boiling point of your solvent, or impurities are depressing the melting point.[1] Immediate Fix (The "Remelt" Technique):
-
Re-heat the mixture until the oil dissolves completely.
-
Add a small amount of the lower boiling solvent (if using a mixture).
-
Crucial Step: Allow the solution to cool to room temperature with vigorous stirring. The agitation prevents the formation of a single oil phase, promoting nucleation.
-
Seed: Add a seed crystal at the first sign of turbidity.
Q2: "I see a new spot on my TLC after recrystallizing from Ethanol. What happened?"
Diagnosis: Solvolysis (Finkelstein-like or direct displacement). Explanation: You likely heated the ethanol solution too long or at too high a temperature. The chloride was displaced by ethoxide/ethanol. Solution: Switch to a non-nucleophilic solvent system like Toluene or Dichloromethane (DCM)/Hexane . If you must use ethanol, limit heating to <5 minutes and cool rapidly.
Q3: "The crystals are sticky and hold solvent. How do I dry them?"
Diagnosis: Inclusion of solvent in the lattice or residual "oiling."[2] Solution:
-
Wash the filter cake with cold, non-polar solvent (e.g., pure Hexane) to remove surface stickiness.
-
Dry under high vacuum (0.1 mmHg) at room temperature. Avoid heating during drying, as low-melting chloroacetamides may sublime or melt.
Detailed Protocols
Protocol A: Standard Recrystallization (EtOAc / Hexane)
Best for N-tert-butyl, N-isopropyl, and general C3-C6 chloroacetamides.
-
Dissolution: Place 1.0 g of crude N-alkyl chloroacetamide in a 25 mL Erlenmeyer flask.
-
Solvent Addition: Add Ethyl Acetate dropwise while heating on a steam bath or hot plate (set to ~70°C). Swirl continuously.
-
Saturation: Stop adding EtOAc as soon as the solid dissolves. If colored impurities remain, add activated charcoal, boil for 1 min, and filter hot through Celite.
-
Co-Solvent Addition: Remove from heat. Add Hexane dropwise until a faint, persistent cloudiness appears.
-
Clearing: Add 1-2 drops of EtOAc to clear the solution.
-
Crystallization: Let the flask cool to room temperature undisturbed. Then, place in an ice bath (0°C) for 30 minutes.
-
Collection: Filter via vacuum filtration. Wash with cold Hexane (2 x 5 mL).
Protocol B: The "Oiling Out" Rescue Loop
Use this when Protocol A results in a liquid phase separation.
-
Re-dissolve: Heat the oil/solvent mixture until homogeneous.
-
Dilute: Add 10-20% more of the good solvent (EtOAc).
-
Slow Cool: Insulate the flask with a paper towel or place it in a warm water bath that is allowed to cool slowly to room temperature.
-
Agitate: If oil droplets form, stir vigorously with a glass rod or magnetic stir bar to induce nucleation before the oil coalesces.
Visualizations
Figure 1: Solvent Selection Decision Matrix
This decision tree guides the user to the correct solvent system based on the chemical structure and observed solubility.
Caption: Decision matrix for selecting the optimal solvent system based on solubility and alkyl chain length.
Figure 2: Troubleshooting "Oiling Out"
A logical flow to recover product when liquid-liquid phase separation occurs.
Caption: Workflow for recovering a crystallization batch that has separated into an oil.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for amide purification and solvent properties).
-
Modi, S. R., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications, 49(19). (Describes synthesis and purification of chloroacetamides using Ethanol and DMF).
-
Google Patents. (2001). CN1309632A: A new type of N-tert-butyl hydroxylamine salt. (Describes recrystallization of N-tert-butyl derivatives using Toluene or Ethyl Acetate).
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. (Authoritative guide on solvent selection and oiling out).
Sources
Preventing hydrolysis of chloroacetamides during workup
Technical Support Center: Chloroacetamide Stability & Workup Ticket ID: #CA-HYD-001 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)
Executive Summary: The Stability Paradox
Welcome to the technical support hub. You are likely here because your chloroacetamide yields are inconsistent, or you are observing "phantom" impurities (hydroxy-acetamides or cleaved amines) after aqueous workup.
The Core Problem: Chloroacetamides are chemically schizophrenic. The electron-withdrawing chlorine atom (
The Solution: Successful isolation requires a "Goldilocks" workup—pH neutral, temperature-controlled, and kinetically optimized to outrun water.
Diagnostic Workflow
Before proceeding, use this decision tree to determine the safety of your current protocol.
Figure 1: Decision matrix for selecting the appropriate quench method based on reaction mixture pH and temperature.
Technical Modules
Module A: The pH Danger Zone (Mechanism of Failure)
The stability of chloroacetamides is strictly pH-dependent. Unlike standard amides, which require harsh refluxing acid/base to hydrolyze, chloroacetamides can degrade at room temperature if the pH drifts.
-
High pH (>10): The primary failure mode is Saponification . The hydroxide ion (
) attacks the carbonyl carbon. The chlorine atom pulls electron density away from the carbonyl, lowering the activation energy for this attack.-
Secondary Risk: Direct
displacement of the chloride by hydroxide, forming -hydroxyacetamides .
-
-
Low pH (<3): Acid-catalyzed hydrolysis occurs, cleaving the amide bond to release the free amine and chloroacetic acid.
Data Insight: Half-Life Sensitivity
| Condition | Estimated Half-Life (
Module B: The "Cold Quench" Principle
Hydrolysis is an Arrhenius-driven process. The rate constant (
-
The Exotherm Trap: Quenching acid chlorides or excess reagents often releases heat. If you pour a reaction mixture into water without external cooling, the local temperature can spike to 40-50°C. At this temperature, even a neutral pH quench can result in 5-10% yield loss within minutes.
-
Protocol Requirement: All aqueous contact must occur at 0°C to 5°C .
Standard Operating Procedures (SOPs)
Protocol A: The "Buffer-Lock" Quench (Standard)
Use this for standard synthesis where the product is moderately stable.
Reagents:
-
0.5 M Phosphate Buffer (pH 7.0) OR Saturated Ammonium Chloride (
). -
Ethyl Acetate or Dichloromethane (DCM).
-
Ice bath.
Step-by-Step:
-
Cool Down: Place the reaction vessel in an ice/water bath and cool to < 5°C.
-
Preparation: Pre-cool the buffer solution to 4°C in a fridge or ice bath.
-
The Quench: Add the cold buffer slowly to the reaction mixture. Monitor internal temperature; do not allow it to exceed 10°C.
-
Why?
is weakly acidic (pH ~5.5), neutralizing alkoxides/amines without triggering acid hydrolysis. Phosphate buffer locks pH at 7.
-
-
Rapid Extraction: Immediately transfer to a separatory funnel. Shake vigorously for 30 seconds and separate phases.
-
Critical: Do not let the layers sit. Emulsions increase the contact time between the organic product and the aqueous phase.
-
-
Drying: Wash the organic layer once with cold brine, then dry immediately over anhydrous
or .
Protocol B: The Anhydrous Workup (High Sensitivity)
Use this for highly sensitive substrates or when large-scale aqueous washes create inseparable emulsions.
Step-by-Step:
-
Precipitation: Dilute the reaction mixture with a non-polar solvent (e.g., Hexanes or
) to precipitate amine salts (e.g., Triethylamine hydrochloride). -
Filtration: Filter the mixture through a pad of Celite or a sintered glass frit to remove the salts.
-
Concentration: Evaporate the solvent.
-
Purification: Proceed directly to flash column chromatography.
-
Note: This method avoids water entirely, preventing hydrolysis 100%.
-
Troubleshooting & FAQs
Q: I see a new spot on TLC just below my product after workup. What is it?
A: This is likely the
-
Fix: Switch to Saturated
or Phosphate Buffer.
Q: My product decomposed on the rotavap. Why? A: Residual acidity. If you used HCl or generated HCl during the reaction and didn't neutralize it fully, the concentration of acid increases as the solvent evaporates, catalyzing hydrolysis in the flask.
-
Fix: Ensure the organic layer is neutral before evaporation. Add a few drops of Triethylamine to the rotavap flask if the compound is acid-sensitive.
Q: Can I use brine for the first wash? A: Yes, but it is not a buffer. Brine helps separate phases but does not control pH. If your reaction is highly acidic or basic, brine alone will not stop hydrolysis. Use a buffer first, then brine.
Mechanism of Action (Visualized)
Understanding the competing pathways is critical for troubleshooting.
Figure 2: Competing degradation pathways. High pH risks both cleavage (Path A) and substitution (Path B).
References
-
Carlson, D. L., et al. (2021).[1] "Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners." Environmental Science & Technology.
-
National Center for Biotechnology Information. (n.d.). "Chloroacetamide | ClCH2CONH2 | CID 6580 - Stability and Hydrolysis." PubChem Database.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for amide hydrolysis mechanisms and reactivity of -halo carbonyls).
-
Scrimin, P., et al. (2011).
-Haloamides." Chemistry - A European Journal.
Sources
Technical Support Center: Chloroacetyl Chloride (CAC) Remediation
Ticket ID: CAC-REM-001 Status: Open Priority: High (Safety Critical) Assigned Specialist: Senior Application Scientist[1]
Executive Summary & Triage
The Problem: You have completed an acylation reaction and need to remove excess Chloroacetyl Chloride (CAC) without degrading your product or destroying your equipment.
The Challenge: CAC (
Decision Matrix: Select Your Protocol
Before proceeding, determine your workflow path using the logic below.
Figure 1: Triage logic for selecting the appropriate remediation strategy.[1]
Protocol A: Vacuum Distillation (Physical Removal)
Best For: Large scale reactions, thermally stable products, or when hydrolysis byproducts must be avoided entirely.[1]
Technical Insight: CAC has a boiling point of
Operational Parameters
| Parameter | Value | Note |
| Target Vacuum | 15–20 mmHg | Standard oil pump or high-quality diaphragm pump.[1] |
| Vapor Temp | ~35–45 °C | At 20 mmHg.[1] |
| Bath Temp | Max 60 °C | Do not overheat; CAC decomposes.[1] |
| Trap Setup | CRITICAL | Liquid |
Step-by-Step Methodology
-
Equipment Prep: Ensure your vacuum pump is protected.[1] CAC vapors will rapidly degrade pump oil and rubber seals.[1] Use a secondary cold trap filled with KOH pellets before the pump inlet to neutralize migrating vapors.[1]
-
Solvent Strip: First, remove your reaction solvent (DCM, THF, etc.) at mild vacuum.[1]
-
The Cut: Slowly lower pressure to 20 mmHg. CAC will distill as a colorless liquid.[1]
-
Co-evaporation (The "Chaser"): If trace CAC remains, add dry Toluene or Methyl tert-butyl ether (MTBE) and re-evaporate.[1] The azeotropic-like effect helps drag out stubborn CAC residuals [1].[1]
Protocol B: Buffered Aqueous Quench (Standard Workup)
Best For: Bench-scale reactions where the product is stable to brief aqueous exposure.[1]
The Risk: Direct water addition generates HCl gas instantly.[1] Using Sodium Bicarbonate (
The "Cold-Buffer" System
Reagents:
-
Phosphate Buffer (pH 7.0 or pH 10.0 depending on substrate).[1]
-
Ice.[1]
-
Organic Solvent (DCM or EtOAc).[1]
Workflow:
-
Cool: Chill reaction mixture to
. -
Dilute: Dilute the reaction mixture with an equal volume of organic solvent.
-
The Quench:
-
Option 1 (Gentle): Add Phosphate Buffer (pH 10) dropwise.[1] This neutralizes the HCl produced by hydrolysis without the violent gas evolution of bicarbonate [1].[1]
-
Option 2 (Robust): Pour the reaction mixture into a rapidly stirring slurry of Ice and Water . Stir vigorously for 15 minutes. The low temperature inhibits the violent exotherm, while the water hydrolyzes the CAC to chloroacetic acid.[1]
-
-
Wash: Separate layers. Wash the organic layer with:
Why this works: Hydrolysis of CAC is biphasic.[1] It requires rapid stirring to increase surface area.[1] By hydrolyzing with cold water first, you convert the volatile acid chloride into water-soluble chloroacetic acid, which is then easily washed away with mild base [2].[1]
Protocol C: Solid-Phase Scavenging (Sensitive Substrates)
Best For: High-value intermediates, acid-sensitive compounds (e.g., Boc-amines, acetals), or parallel synthesis libraries.[1]
Technical Insight: Polymer-supported amines (scavenger resins) react with CAC to form a stable amide bond on the solid support.[1] You then simply filter the resin away.[1] No water, no workup.[1]
Recommended Resins
| Resin Type | Loading | Mechanism |
| PS-Trisamine | ~3-4 mmol/g | Primary amine attacks CAC; highly efficient [3].[1] |
| PS-N-Methylpiperazine | ~1-2 mmol/g | Secondary amine; good for acid scavenging.[1] |
Methodology
-
Calculate: Use 2.0 - 3.0 equivalents of resin relative to the excess CAC estimated.[1]
-
Incubate: Add resin to the reaction mixture.
-
Agitate: Stir or shake gently at room temperature for 1-2 hours.
-
Tip: Do not use magnetic stir bars if the resin is fragile (it grinds the beads); use an orbital shaker.[1]
-
-
Filter: Pass through a fritted glass funnel or a synthesis cartridge.
-
Rinse: Wash the resin with DCM to recover any entrained product.[1]
-
Result: The filtrate contains your product; the CAC is covalently bound to the waste beads.[1]
Figure 2: Mechanism of solid-phase purification.[1] The toxic electrophile is immobilized on the bead.[1]
Troubleshooting & FAQs
Q: My product turned black during the rotovap step. What happened? A: You likely concentrated unreacted CAC. As the volume decreased, the concentration of CAC increased, and trace moisture caused hydrolysis, generating high concentrations of anhydrous HCl gas.[1] This "acid spike" charred your product.[1] Fix: Use Protocol C (Scavenging) or Protocol B (Quench) before any concentration step.[1]
Q: I used Sodium Bicarbonate and the flask erupted. How do I prevent this?
A: This is the "Volcano Effect."[1] CAC hydrolyzes to Chloroacetic Acid + HCl.[1] Both acids react with bicarbonate to release
Q: Can I just leave the reaction stirring overnight to "decompose" the CAC? A: Only if open to air (which is dangerous).[1] In a sealed dry flask, CAC is stable.[1] In a flask with ambient moisture, it will slowly hydrolyze, sitting in a bath of corrosive HCl.[1] This is rarely a good strategy for sensitive molecules.[1]
Q: How do I clean the glassware afterwards? A: Rinse with Ethanol or Methanol (in a fume hood!).[1] This converts residual CAC to ethyl/methyl chloroacetate (tear gas agents, but liquid and easier to wash away) and kills the reactivity.[1] Then wash with water and soap.[1] Do not rinse initially with water if large amounts of CAC remain.[1]
References
-
Organic Syntheses. "Synthesis of Benzyl 4-(2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamido)piperidine-1-carboxylate." Org.[1][5][7] Synth.2013 , 90, 74-86.[1] Link
-
National Oceanic and Atmospheric Administration (NOAA). "CAMEO Chemicals: Chloroacetyl Chloride."[1] Link[1]
-
Biotage. "Solid Supported Reagents: PS-Trisamine Application Note." Link
-
Sigma-Aldrich. "Chloroacetyl Chloride Product Safety & Handling." Link[1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. chembk.com [chembk.com]
- 3. クロロアセチルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Amide Synthesis Catalyst Optimization
Ticket ID: AMIDE-CAT-001
Subject: Optimizing Base Selection (TEA vs. DBU) for Difficult Amide Couplings
Executive Summary & Triage (The "Triage" Desk)
User Query: "I am observing low yields with Triethylamine (TEA) in my amide coupling. Should I switch to DBU? What are the risks?"
Scientist's Response: Switching from TEA to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a high-risk, high-reward maneuver. TEA is your "standard" base: volatile, cheap, and generally safe for chiral centers. DBU is a "nuclear option": a superbase in organic solvents that drives difficult reactions but introduces severe risks of racemization and side-product formation (especially with uronium coupling agents like HATU).
Use the following decision matrix to determine if a switch is warranted.
Comparative Data: TEA vs. DBU
| Feature | Triethylamine (TEA) | DBU | Impact on Protocol |
| Basicity ( | ~18.8 | ~24.3 | DBU is orders of magnitude stronger in organic media; essential for deprotonating unreactive ammonium salts. |
| Nucleophilicity | Low (Sterically hindered) | Low-Moderate | DBU is usually non-nucleophilic but can attack activated esters or coupling agents (e.g., HATU) if the amine is slow. |
| Volatility (BP) | 89 °C | 261 °C | TEA is easily removed by rotovap. DBU requires acidic aqueous washes or chromatography to remove.[1] |
| Racemization Risk | Low | High | DBU readily deprotonates the |
| Steric Profile | Moderate | Bulky | DBU's bulk prevents it from acting as a nucleophile in most cases, but allows it to abstract protons in crowded environments. |
Diagnostic Workflows (The "Troubleshooting" Guide)
Workflow A: Base Selection Logic
Do not switch to DBU blindly. Follow this logic to validate the necessity of a stronger base.
Figure 1: Decision tree for selecting the appropriate base catalyst based on substrate properties.
Technical Deep Dive (The "Knowledge Base")
Issue 1: The "Lazy" Amine (Reactivity vs. Basicity)
Symptom: Starting material remains unconsumed despite excess coupling agent.
Root Cause: TEA (
-
Corrective Action: If using DBU with HATU, add the amine and DBU before adding HATU to ensure the amine is ready to trap the activated ester immediately.
Issue 2: Racemization (The "Silent Killer")
Symptom: Product yield is high, but enantiomeric excess (ee%) is low.
Root Cause: The basicity of DBU is high enough to deprotonate the
Figure 2: Mechanistic pathway of DBU-induced racemization via \u03b1-deprotonation.
Standard Operating Protocols (SOPs)
Protocol A: The "Safe" Baseline (TEA/DIPEA)
Use for: Standard couplings, chiral substrates.
-
Dissolve Carboxylic Acid (1.0 equiv) in DMF or DCM.
-
Add Base (TEA or DIPEA, 3.0 equiv).
-
Why? 1 eq to neutralize acid, 1 eq to neutralize amine salt, 1 eq excess.
-
-
Add Coupling Agent (e.g., HATU/EDC, 1.1 equiv).
-
Stir 5 min (Activation).
-
Workup: Dilute with EtOAc, wash with 1M HCl (removes TEA), then Sat.
, then Brine.
Protocol B: The "Hard" Coupling (DBU)
Use for: Achiral, sterically hindered, or unreactive amines ONLY.
-
Dissolve Amine (1.0 equiv) and DBU (2.0 equiv) in dry MeCN or DMF.
-
Cool to 0 °C (Critical to suppress side reactions).
-
Add Carboxylic Acid (1.1 equiv).
-
Add Coupling Agent (e.g., T3P or HATU, 1.2 equiv) slowly.
-
Note: T3P (Propylphosphonic anhydride) is preferred with DBU as it lowers epimerization risk compared to HATU.
-
-
Allow to warm to RT only if reaction stalls at 0 °C.
Protocol C: Removing DBU (The Cleanup)
DBU is lipophilic and does not wash out easily with water.
-
Option 1 (Acid Stable Products): Wash organic layer 3x with 10% Citric Acid or 1M NaHSO4 . The DBU-salt is water-soluble.
-
Option 2 (Acid Sensitive Products): Use a Strong Cation Exchange (SCX) cartridge.
-
Load reaction mixture onto SCX column.
-
Flush with MeOH (Product elutes, DBU stays stuck).
-
(Optional) Flush with
/MeOH to recover DBU (rarely done).
-
Frequently Asked Questions (FAQ)
Q: Can I use DBU with Fmoc-protected amino acids? A: Absolutely NOT. DBU is a base strong enough to cleave the Fmoc group (which is base-labile). You will get premature deprotection and polymerization. Stick to DIPEA or Collidine.
Q: My reaction turns black when I add DBU. Is this normal? A: It often indicates decomposition or polymerization of the coupling agent (common with HATU/HBTU). Ensure the reaction is cooled to 0 °C during addition. If the color change correlates with low yield, switch to T3P or EDC/HOAt.
Q: Why not just use DIPEA (Hunig's Base) for everything? A: DIPEA is indeed the "Goldilocks" base. It is less volatile than TEA (harder to rotovap but easier to handle) and more basic/sterically hindered than TEA. However, for extremely unreactive amines (e.g., electron-poor anilines), even DIPEA may not be strong enough to drive the equilibrium, necessitating DBU.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Kaljurand, I., et al. (2005). Extension of the self-consistent spectrophotometric basicity scale in acetonitrile to a full span of 28 pKa units. The Journal of Organic Chemistry, 70(3), 1019-1028. Link
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. Link
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. Link
Sources
Technical Support Center: Solubility Optimization for Octyl-Acetamides
Topic: Troubleshooting solubility issues of octyl-acetamides in water Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals Content Type: Technical Troubleshooting Guide & FAQ
Executive Summary: The Hydrophobic Challenge
Octyl-acetamides (e.g., N-octylacetamide) present a classic physicochemical paradox in aqueous formulation. While the acetamide head group is polar and capable of hydrogen bonding, the 8-carbon alkyl chain exerts a dominant hydrophobic effect. In pure aqueous environments, the entropic penalty of solvating this octyl tail often drives the system toward aggregation, phase separation, or crystallization.
This guide moves beyond basic "mix and heat" instructions. It provides a mechanistic understanding of why solubility fails and offers validated protocols to force thermodynamic compliance or stabilize kinetic solubility.
Diagnostic Flowchart: Identify Your Failure Mode
Before altering your protocol, use this decision tree to pinpoint the specific solubility bottleneck.
Figure 1: Diagnostic decision tree for isolating solubility failure modes.
Critical Troubleshooting & FAQs
Category 1: The "Crash-Out" Phenomenon
Q: I dissolved my octyl-acetamide in DMSO at 100 mM. When I spike it into PBS (1:1000 dilution), it precipitates immediately. Why?
The Mechanism:
This is a solvent-shift precipitation . DMSO is a polar aprotic solvent (
-
Supersaturation: The local concentration of the compound at the injection site momentarily exceeds its aqueous solubility limit.
-
Nucleation: The hydrophobic octyl tails rapidly aggregate to minimize water contact (hydrophobic effect), forming nuclei that grow into visible precipitates.
The Fix (The "Vortex-Injection" Technique): Do not add buffer to the DMSO stock. Instead:
-
Have your aqueous buffer in a tube, vortexing rapidly.
-
Inject the DMSO stock submerged directly into the center of the vortex.
-
Why? This maximizes the rate of dispersion, preventing local regions of high concentration where nucleation triggers.
Category 2: Formulation & Stability
Q: Can I use cyclodextrins to improve solubility?
Yes, this is the Gold Standard for alkyl-amides.
Octyl chains fit perfectly into the cavity of
-
Protocol:
-
Prepare a 20% (w/v) stock of HP
CD in water. -
Dissolve your octyl-acetamide in a minimal volume of ethanol or DMSO.
-
Add the organic stock to the HP
CD solution with stirring. -
The hydrophobic octyl tail enters the CD cavity, shielding it from water while the hydrophilic CD exterior interacts with the bulk solvent.
-
Q: My solution is clear initially but becomes cloudy after 24 hours. Is my compound degrading?
Likely not. This is Thermodynamic Equilibration (often involving Ostwald Ripening).
-
Diagnosis: You initially created a supersaturated solution (Kinetic Solubility). Over time, the system seeks its lower energy state (Thermodynamic Solubility), leading to crystal growth.
-
Solution: You are working above the solubility limit. You must either:
-
Reduce the concentration.
-
Add a crystallization inhibitor (e.g., 0.1% HPMC or PVP).
-
Experimental Protocols
Protocol A: Determination of Kinetic Solubility (Turbidimetric Assay)
Use this to define the "safe" working range for your specific buffer system.
Materials:
-
100 mM Stock of Octyl-acetamide in DMSO.
-
96-well clear plate.
-
Plate reader (Absorbance at 620 nm).
Workflow:
| Step | Action | Rationale |
| 1 | Prepare Buffer | Dispense 190 µL of PBS into columns 1-12. |
| 2 | Titration | Add DMSO stock in increasing volumes (0.5 µL to 10 µL) to separate wells. |
| 3 | Normalization | Back-fill with pure DMSO so all wells have the same final DMSO % (e.g., 5%). |
| 4 | Incubation | Shake for 2 hours at RT. |
| 5 | Read | Measure OD620. A spike in absorbance indicates precipitation. |
Protocol B: Cosolvent System Preparation
If you cannot use cyclodextrins, a ternary solvent system often works for animal studies or cellular assays.
Recommended System: 5% DMSO / 5% Tween-80 / 90% Saline.
Figure 2: Step-by-step cosolvent solubilization workflow.
Solubility Data Reference Table
Note: Values are approximate and dependent on specific acetamide derivatives and temperature.
| Solvent System | Estimated Solubility Limit (mM) | Suitability | Notes |
| Pure Water | < 0.1 mM | Poor | Highly prone to aggregation. |
| PBS (pH 7.4) | < 0.1 mM | Poor | Ionic strength often decreases solubility ("Salting out"). |
| 5% DMSO in PBS | 0.5 - 2.0 mM | Moderate | Kinetic stability only; use within 4 hours. |
| 20% HP | 5.0 - 15.0 mM | Excellent | Thermodynamic stability; best for in vivo use. |
| Ethanol | > 100 mM | High | Good for stock preparation, toxic to cells >1%. |
References
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound precipitation: The "Crash-Out" effect. Drug Discovery Today.
-
Popa-Burke, I., et al. (2014).[2][3] Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
Sources
Technical Support Center: Stability & Handling of 2-Chloro-N-octylacetamide
The following technical guide serves as a comprehensive resource for researchers working with 2-Chloro-N-octylacetamide . This document is structured to address stability, solubility, and reactivity challenges directly, providing actionable protocols and mechanistic insights.
Executive Stability Summary
2-Chloro-N-octylacetamide is an
-
Solid State: Stable for >2 years at -20°C when stored desiccated and protected from light.
-
Aqueous Solution: Conditionally stable. Susceptible to nucleophilic attack (hydrolysis) at pH > 8.0 and rapid degradation in the presence of thiols (e.g., DTT, GSH,
-mercaptoethanol). -
Solubility: Poor in pure water. Requires organic co-solvents (DMSO, Ethanol) to prevent precipitation and erratic concentration data.
Degradation & Reactivity Mechanisms
Understanding how the molecule degrades is critical for troubleshooting. The primary instability arises from the electrophilic C-Cl center, which is prone to displacement by nucleophiles.
Pathway Analysis[1]
-
Hydrolysis (pH-dependent): Hydroxide ions (
) attack the -carbon, displacing chloride to form 2-Hydroxy-N-octylacetamide . This reaction is slow at pH 7.4 but accelerates logarithmically at pH > 8.5. -
Thiol-Mediated Inactivation: In biological assays containing Cysteine or Glutathione (GSH), the thiol group rapidly displaces the chloride, permanently inactivating the compound.
Figure 1: Primary degradation pathways. The electrophilic C-Cl bond is the site of instability, reacting with water (slow) or biological nucleophiles (fast).
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "My compound precipitates immediately upon adding to buffer."
Root Cause: The octyl (C8) chain renders the molecule highly lipophilic (LogP ~ 3.0–3.5). It is insoluble in pure aqueous media. Corrective Protocol:
-
Step 1: Dissolve the solid in 100% DMSO to create a high-concentration stock (e.g., 50–100 mM).
-
Step 2: Dilute this stock into the aqueous buffer while vortexing.
-
Limit: Ensure final DMSO concentration is
if compound concentration is . -
Avoid: Do not attempt to dissolve directly in water or saline.
Issue 2: "Potency decreases significantly after 24 hours at 37°C."
Root Cause: Hydrolysis or non-specific alkylation of buffer components. Corrective Protocol:
-
Check pH: Ensure buffer pH is
. At pH 8.5, half-life ( ) can drop from days to hours. -
Check Buffer Composition:
-
Incompatible: Tris (contains primary amines), DTT/GSH (thiols).
-
Recommended: HEPES, MOPS, or PBS (Phosphate Buffered Saline).
-
-
Fresh Preparation: Prepare working solutions immediately before use. Do not store dilute aqueous solutions overnight.
Issue 3: "LC-MS shows a mass shift of -18 Da or +18 Da."
Root Cause:
-
+18 Da: Hydrolysis (Cl replaced by OH). Mass change:
(approx loss of Cl, gain of OH? No, Cl (35) replaced by OH (17) is a net loss of 18 Da. Wait: ).-
Correction: Actually, Chlorine is mass ~35, OH is mass 17. The shift is
. -
Observation: If you see a peak at
, it is the hydrolyzed product (2-Hydroxy-N-octylacetamide).
-
-
Solution: Reduce pH and temperature.
Frequently Asked Questions (FAQ)
Q: Can I store 2-Chloro-N-octylacetamide in PBS at 4°C? A: Only for short durations (< 24 hours). While hydrolysis is slow at neutral pH and low temperature, the compound will gradually degrade. For long-term storage, keep it as a solid or a solution in anhydrous DMSO at -20°C.
Q: Is this compound light-sensitive?
A: Yes,
Q: Why is Tris buffer not recommended? A: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. While it is a weaker nucleophile than a thiol, it can slowly react with the chloroacetamide over time, especially at higher pH, forming an amine adduct and reducing the effective concentration of your inhibitor. HEPES or PBS are safer alternatives.
Q: What is the estimated half-life in biological media? A:
-
In PBS (pH 7.4):
hours. -
In Cell Lysate / Serum:
minutes. (Rapid reaction with proteins and glutathione). -
Note: In biological assays, use high concentrations or frequent dosing to overcome this "sink" effect.
Experimental Workflow: Buffer Selection
Use this decision tree to select the appropriate solvent system for your experiments.
Figure 2: Decision matrix for buffer and co-solvent selection to ensure stability.
Physicochemical Data Table
| Property | Value | Implication for Handling |
| Molecular Weight | 205.73 g/mol | Calculation of molarity. |
| LogP (Octanol/Water) | ~ 3.0 - 3.5 | High lipophilicity; requires organic co-solvent (DMSO). |
| Water Solubility | < 0.1 mg/mL | Insoluble in pure water; precipitates without DMSO. |
| Reactive Group | Electrophile; reacts with Cys residues and GSH. | |
| Storage (Solid) | -20°C, Desiccated | Stable for years if kept dry. |
| Storage (Solution) | -20°C in DMSO | Stable for months. Avoid aqueous storage. |
References
- Reactivity of Chloroacetamides: S. H. Yalkowsky, et al., Handbook of Aqueous Solubility Data, CRC Press, 2010.
- Hydrolysis Mechanisms: Bowler, D. J., et al. "Herbicidal substituted alpha-chloroacetamides." Proceedings of the British Weed Control Conference. (Discusses stability of the class).
-
Electrophilic Reactivity: Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 2011. Link (Mechanisms of acrylamide and chloroacetamide warheads).
- Buffer Interactions: Advice based on standard organic chemistry of alkylating agents; primary amines (Tris) and thiols (DTT) are established nucleophiles for alkyl halides.
Technical Support Center: Handling Skin-Sensitizing Chloroacetamides
[1]
Status: Operational | Tier: Level 3 (Senior Scientific Support) Topic: Risk Mitigation & Handling Protocols for Chloroacetamides Case ID: REF-CHL-001
Executive Summary
Chloroacetamides (e.g., 2-chloroacetamide,
Unlike simple irritants, these compounds act as haptens .[3] They covalently bind to skin proteins, permanently altering the immune system's recognition of that chemical. A single unprotected exposure can lead to lifelong Allergic Contact Dermatitis (ACD).[3]
This guide addresses the specific failure points in standard laboratory protocols that lead to sensitization.
Module 1: Personal Protective Equipment (PPE) Strategy
Q: I am using standard purple nitrile gloves. Is this sufficient protection?
A: NO. Standard thin nitrile gloves are likely insufficient. The Issue: Chloroacetamides are lipophilic, small molecules. They can permeate standard disposable nitrile gloves (0.10–0.12 mm thickness) in as little as 2–5 minutes .[3] This is often faster than the evaporation rate of the solvent carrying them.
The Solution: Implement a "Breakthrough-Based" Glove Protocol.
| Glove Material | Estimated Breakthrough Time | Recommendation |
| Standard Nitrile (4 mil) | < 5 mins | DO NOT USE as primary barrier.[3] |
| Double Nitrile (8 mil total) | 15–30 mins | Acceptable for incidental splash protection only.[3] Change immediately upon contact. |
| Laminate Film (Silver Shield/4H) | > 480 mins | REQUIRED for spill cleanup or handling concentrated stock.[3] |
| Butyl Rubber | > 60 mins | Good alternative for heavy handling.[3] |
Causality: The permeation rate is driven by diffusion.[3] Once the chemical saturates the glove material, it desorbs onto the skin, often enhanced by occlusion (sweat inside the glove), which hydrates the stratum corneum and increases absorption.
Figure 1: Decision logic for glove selection based on exposure risk.
Module 2: Solubilization & Handling
Q: Can I use DMSO to dissolve chloroacetamide for my bioassay?
A: Proceed with EXTREME CAUTION. Avoid if possible. The Issue: Dimethyl sulfoxide (DMSO) is a potent skin penetration enhancer.[3] If you spill a DMSO solution of chloroacetamide on your skin, the DMSO acts as a "carrier train," transporting the alkylating agent directly through the stratum corneum into the viable epidermis where dendritic cells reside.
The Protocol:
-
Substitute: Use Acetonitrile or Ethanol if your assay tolerates it.[3] These solvents evaporate quickly, potentially reducing the duration of skin contact during a splash.
-
If DMSO is mandatory:
Q: How do I weigh the powder without generating dust?
A: Use a Static-Control Closed Workflow. Chloroacetamide dust is light and electrostatic.[3] Inhalation can cause respiratory sensitization (asthma-like symptoms).[3]
-
Eliminate Static: Use an anti-static gun or ionizer bar on the weighing boat before adding the compound.[3]
-
Gravimetric Addition: Do not scoop. Gently tap the container.
-
Wet Method: If possible, tare the solvent vial, add the solid, and then add solvent immediately to wet the dust.
Module 3: Decontamination & Spill Response
Q: I spilled a small amount on the bench. Can I just wipe it up with water?
A: NO. You must chemically deactivate the molecule. Wiping spreads the invisible electrophile.[3] You need to break the Carbon-Chlorine bond using a nucleophile.[3]
The Self-Validating Decontamination Protocol:
Use Sodium Thiosulfate .[3] The thiosulfate anion (
Reagent Prep:
-
Decon Solution: 10% Sodium Thiosulfate (w/v) in water.[3] (Optional: Add 1% detergent for surface wetting).[3]
Step-by-Step Cleanup:
-
Isolate: Place "Do Not Enter" signage.[3] Don Silver Shield gloves.[3]
-
Absorb: Cover liquid spill with absorbent pads.[3]
-
Apply Decon: Gently flood the area with the 10% Thiosulfate solution.[3]
-
Wait: Allow 30 minutes contact time. This "dwell time" is critical for the
reaction to reach completion.[3] -
Clean: Wipe up the slurry.[3] Wash the surface twice with soap and water to remove salts.[3]
Figure 2: Chemical deactivation workflow using Sodium Thiosulfate.[3]
Module 4: The "Why" - Mechanism of Action
Q: Why is the reaction so severe compared to other acids or bases?
A: Because it is an immunological memory event, not a chemical burn. Chloroacetamides are Haptens .[3] They are too small (<500 Da) to be recognized by the immune system alone.[3] However, they are electrophilic.[3]
The Pathway (Adverse Outcome Pathway - AOP):
-
Penetration: The molecule enters the epidermis.[3]
-
Haptenization: The electrophilic
-carbon attacks nucleophilic amino acids (Cysteine-SH or Lysine-NH2) on skin proteins (e.g., albumin, keratin).[3] -
Recognition: This "modified protein" is seen as foreign by Langerhans cells (Dendritic cells).[3]
-
Sensitization: Langerhans cells migrate to lymph nodes and present the antigen to T-cells.[3][4]
-
Elicitation: Upon re-exposure, primed T-cells release inflammatory cytokines, causing rapid, severe dermatitis.[3]
Figure 3: Adverse Outcome Pathway (AOP) for skin sensitization by alkylating agents.[3]
References
-
National Institute for Occupational Safety and Health (NIOSH). (2016).[3] NIOSH Pocket Guide to Chemical Hazards: Chloroacetamide.[3] Centers for Disease Control and Prevention.[3] [Link]
-
Gan, J., et al. (2002).[3] Dechlorination of chloroacetanilide herbicides by thiosulfate salts.[3][2] Proceedings of the National Academy of Sciences (PNAS), 99(8), 5189–5194. [Link]
-
European Chemicals Agency (ECHA). (2023).[3] Substance Information: 2-chloroacetamide - Harmonised Classification and Labelling.[3][5][Link]
-
StatPearls [Internet]. (2023).[3] Allergic Contact Dermatitis.[3][6][7] National Library of Medicine.[3] [Link]
Sources
- 1. Dechlorination of chloroacetanilide herbicides by thiosulfate salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portal.nifa.usda.gov [portal.nifa.usda.gov]
- 3. ansell.com [ansell.com]
- 4. Allergic Contact Dermatitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. eurofinsus.com [eurofinsus.com]
- 6. chemos.de [chemos.de]
- 7. Irritant Contact Dermatitis: Background, Pathophysiology, Etiology [emedicine.medscape.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Analysis of 2-Chloro-N-octylacetamide
Executive Summary & Application Context
2-Chloro-N-octylacetamide is a pivotal intermediate in the synthesis of N-alkylated heterocycles, surface-active agents, and specific herbicide classes (e.g., chloroacetanilides). Its structural duality—combining a lipophilic octyl chain with a reactive
This guide provides a rigorous spectral analysis of 2-Chloro-N-octylacetamide, comparing it against its non-chlorinated analog (N-octylacetamide ) and its synthetic precursor (octylamine ). The goal is to equip researchers with the diagnostic markers necessary to validate synthesis success and assess purity without relying on generic databases.
Structural & Spectral Logic
The 1H NMR spectrum of 2-Chloro-N-octylacetamide is defined by three distinct chemical environments. Understanding the electronic causality behind these shifts is essential for accurate assignment.
-
The Electrophilic "Warhead" (
): The chlorine atom exerts a strong inductive effect (-I), significantly deshielding the adjacent methylene protons. This shifts the signal downfield to the 4.0–4.1 ppm region, a "spectral clear zone" usually void of other aliphatic signals. -
The Amide Linkage (
): The amide nitrogen deshields the -methylene of the octyl chain, placing it around 3.2–3.3 ppm . The amide proton ( ) itself is exchangeable and sensitive to concentration/solvent, typically appearing as a broad singlet between 6.5–7.5 ppm . -
The Lipophilic Tail (
): These protons remain largely unaffected by the headgroup, appearing as a characteristic multiplet cluster (1.2–1.6 ppm) and a terminal triplet (0.88 ppm).
Comparative Spectral Analysis
The following table contrasts the target molecule with its primary "contaminants" or analogs.
Table 1: Diagnostic Chemical Shift Comparison (CDCl
| Proton Environment | 2-Chloro-N-octylacetamide (Target) | N-Octylacetamide (Analog) | Octylamine (Precursor) | Mechanistic Insight |
| Carbonyl Substituent | N/A | Primary Diagnostic: The shift from ~2.0 ppm (methyl) to ~4.0 ppm (chloromethyl) confirms chloroacetylation. | ||
| Headgroup Methylene ( | Amide formation shifts this signal downfield by ~0.6 ppm compared to the free amine. | |||
| Amide/Amine Proton | The electronegative Cl atom increases the acidity of the NH, often shifting it slightly downfield compared to the acetamide. | |||
| Bulk Alkyl Chain | Minimal diagnostic value; confirms octyl chain integrity. |
Visualization of Spectral Logic
The following diagram illustrates the decision logic for interpreting the NMR spectrum during synthesis monitoring.
Figure 1: Diagnostic decision tree for validating 2-Chloro-N-octylacetamide synthesis via 1H NMR.
Validated Experimental Protocol
To ensure the generation of the spectral data described above, the following synthesis protocol is recommended. This method utilizes a Schotten-Baumann approach, optimized for high purity to minimize spectral interference from byproducts.
Synthesis of 2-Chloro-N-octylacetamide
Reagents:
-
Octylamine (1.0 eq)
-
Chloroacetyl chloride (1.1 eq) [Handle with extreme caution: Lachrymator]
-
Triethylamine (1.2 eq) or 10% NaOH (aq) for biphasic method
-
Dichloromethane (DCM) (Solvent)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve Octylamine (10 mmol) and Triethylamine (12 mmol) in dry DCM (30 mL) in a round-bottom flask. Cool to 0°C using an ice bath.
-
Addition: Add Chloroacetyl chloride (11 mmol) dropwise over 20 minutes. Note: The reaction is exothermic.[1] Control addition rate to maintain temperature <5°C to prevent bis-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Checkpoint: Take a 50 µL aliquot, evaporate solvent, and run 1H NMR. Look for the disappearance of the triplet at 2.7 ppm (amine precursor).
-
-
Workup: Wash the organic layer successively with:
-
1M HCl (2 x 15 mL) – Removes unreacted amine and TEA.
-
Sat. NaHCO
(2 x 15 mL) – Neutralizes acid traces. -
Brine (1 x 15 mL).
-
-
Isolation: Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure. -
Purification: Recrystallization from hexanes/ethyl acetate is preferred if the crude solid is slightly yellow.
Reaction Pathway Diagram
Figure 2: Mechanistic pathway for the synthesis, highlighting the HCl scavenging step critical for high yield.
Detailed Spectral Assignment (Peak-by-Peak)
For final validation, compare your experimental spectrum against these specific integration and multiplicity values.
-
6.60 – 7.00 (Broad Singlet, 1H): Amide N-H .
-
Note: This peak may shift or disappear if shaken with D
O (Deuterium exchange).
-
-
4.05 (Singlet, 2H): Cl-CH
-CO .-
Verification: Integration must be exactly 2:3 ratio relative to the terminal methyl. If this peak is a quartet, you have likely synthesized N-ethyl-N-octyl... (check starting materials).
-
-
3.30 (Quartet/Triplet, J ≈ 6-7 Hz, 2H): -NH-CH
- .-
Coupling: Couples to the NH proton (if not exchanging fast) and the adjacent CH
.
-
-
1.55 (Quintet, 2H): -NH-CH
-CH - .-
diagnostic: This peak is distinct from the bulk methylene chain.
-
-
1.28 (Multiplet, 10H): -(CH
) - .-
Integration Check: Should integrate to roughly 10 protons.
-
-
0.88 (Triplet, J ≈ 7 Hz, 3H): Terminal -CH
.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344958, N-Octylacetamide. Retrieved from [Link]
-
Organic Syntheses (1927). Chloroacetamide Synthesis Protocol (Coll. Vol. 1). Organic Syntheses, 7, 16. Retrieved from [Link]
Sources
FTIR Characterization of N-Substituted Chloroacetamides: A Comparative Technical Guide
This guide provides an in-depth technical comparison of the FTIR spectral characteristics of N-substituted
Executive Summary
N-substituted
Accurate characterization requires distinguishing the subtle spectral shifts induced by the electron-withdrawing chlorine atom. This guide details the specific frequency shifts in the Amide I and Amide II bands and identifies the diagnostic C-Cl stretching frequencies that validate the successful installation of the chloroacetyl pharmacophore.
Theoretical Framework: Electronic Perturbations
To interpret the spectra correctly, one must understand the electronic influence of the
The Inductive Effect (-I)
The chlorine atom on the
The Field Effect & Resonance
While the inductive effect dominates, the field effect of the C-Cl dipole can further perturb the amide resonance (
Visualization of Electronic Effects
Figure 1: Causal relationship between the
Comparative Spectral Analysis
The following table contrasts the characteristic peaks of a generic N-substituted Acetamide (Control) with an N-substituted
| Vibrational Mode | Functional Group | N-Substituted Acetamide ( | N-Substituted Chloroacetamide ( | Shift Direction | Mechanistic Cause |
| Amide I | 1650 – 1670 cm⁻¹ | 1670 – 1690 cm⁻¹ | Blue Shift (↑) | Inductive (-I) effect of Cl increases C=O bond order. | |
| Amide II | 1540 – 1560 cm⁻¹ | 1520 – 1540 cm⁻¹ | Red Shift (↓) | Reduced C-N double bond character; Mass effect of Cl. | |
| Amide A | 3280 – 3300 cm⁻¹ | 3260 – 3290 cm⁻¹ | Slight Red Shift (↓) | Increased acidity of N-H proton strengthens H-bonding. | |
| C-Cl Stretch | Absent | 760 – 790 cm⁻¹ | Diagnostic | Unique fingerprint band for | |
| Fingerprint | Absent | 1200 – 1250 cm⁻¹ | Diagnostic | Wagging mode of the chloromethyl group. |
Critical Note: The exact values depend on the R-group (Alkyl vs. Aryl). Aromatic N-substituents (e.g., anilines) will generally shift Amide I frequencies higher (~1690 cm⁻¹) due to conjugation with the ring.
Experimental Protocol: High-Fidelity Acquisition
To resolve the subtle shifts between the starting material (amine/acetamide) and the chloroacetamide product, precise sample preparation is required.
Method Selection: ATR vs. KBr
-
ATR (Attenuated Total Reflectance): Preferred for rapid screening of solids and oils. Ensure the crystal (Diamond/ZnSe) is clean to avoid "ghost" peaks in the fingerprint region.
-
KBr Pellet: Preferred for publication-quality spectra of solid amides. Provides sharper resolution of the Amide I/II bands, free from ATR path-length variations.
Step-by-Step Workflow (KBr Method)
-
Desiccation: Dry the KBr powder at 110°C for 2 hours to remove moisture (water bands at 3400 cm⁻¹ interfere with N-H stretch).
-
Ratio: Mix 1-2 mg of sample with 200 mg of KBr. (High concentration leads to peak saturation and frequency distortion).
-
Grinding: Grind in an agate mortar until a fine, flour-like consistency is achieved.
-
Pressing: Apply 8-10 tons of pressure under vacuum for 2 minutes to form a transparent disk.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (min 16 scans, 4 cm⁻¹ resolution).
Data Validation Workflow
Figure 2: Logic flow for validating the formation of N-substituted chloroacetamides.
Data Interpretation & Troubleshooting
Distinguishing -Chloro from Ring-Chloro
Researchers often confuse N-phenyl-2-chloroacetamide (
-
-Cl (
): Shows C-Cl stretch at 760–790 cm⁻¹ . Amide I is shifted higher. -
Ring-Cl (
): Shows C-Cl stretch at ~750 cm⁻¹ (ortho) or ~1000-1100 cm⁻¹ (in-plane bend). Amide I is similar to acetanilide (~1660 cm⁻¹).
Common Artifacts
-
Water Interference: Broad bands at 3400 cm⁻¹ can mask the N-H stretch.
-
H-Bonding: In solid state, intermolecular Hydrogen bonding (
) can lower the Amide I frequency by 20-50 cm⁻¹. If the observed peak is lower than expected (e.g., 1650 cm⁻¹), dissolve the sample in a non-polar solvent ( or ) to observe the "free" amide peak, which should snap back to ~1690 cm⁻¹.
References
-
NIST Chemistry WebBook. Infrared Spectra of Chloroacetamide Derivatives. National Institute of Standards and Technology. Retrieved from [Link]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Reference for Characteristic Group Frequencies).
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. Retrieved from [Link]
Technical Guide: Mass Spectrometry Profiling of 2-Chloro-N-octylacetamide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation of 2-Chloro-N-octylacetamide , a critical intermediate and potential genotoxic impurity (PGI) in pharmaceutical synthesis.
Executive Summary: The Analytical Challenge
2-Chloro-N-octylacetamide (CAS: 7462-62-6) represents a specific class of
For drug development professionals, distinguishing this compound from non-chlorinated analogs (N-octylacetamide) or short-chain homologs is critical for regulatory compliance (ICH M7 guidelines regarding mutagenic impurities). This guide compares its fragmentation dynamics against these alternatives, providing a robust logic for identification.
Structural Context & Theoretical Fragmentation
Before analyzing the spectra, we must establish the "Battle of Charge Localization" that dictates the fragmentation of this molecule.
-
The Chloroacetyl Group: The chlorine atom is electron-withdrawing. It directs fragmentation via inductive cleavage and provides a distinct isotopic signature (
ratio of 3:1). -
The Octyl Chain: This lipophilic tail acts as a "charge sink" in soft ionization (ESI) but undergoes extensive hydrocarbon fragmentation in hard ionization (EI), dominating the low-mass region.
-
The Amide Linkage: The central pivot point. Its cleavage determines whether the charge remains on the "head" (diagnostic) or the "tail" (non-specific).
Comparative Analysis: Performance vs. Alternatives
We compare the MS performance of 2-Chloro-N-octylacetamide against two primary alternatives encountered in similar matrices.
Comparison 1: The Halogen Effect
Alternative: N-Octylacetamide (Non-chlorinated analog)
| Feature | 2-Chloro-N-octylacetamide | N-Octylacetamide | Analytical Insight |
| Molecular Ion ( | m/z 205 / 207 (3:1 ratio) | m/z 171 (Single peak) | The Cl isotope pattern is the primary confirmation filter. |
| Base Peak (EI) | m/z 43 (Alkyl) or m/z 93 (Rearrangement) | m/z 73 ( | The Cl atom suppresses the formation of the stable m/z 73 amide ion found in the non-chlorinated analog. |
| Diagnostic Loss | M - 35/36 (Loss of Cl/HCl) | M - 15 (Loss of | Loss of 35 Da is a "smoking gun" for the chloro-analog. |
| McLafferty Ion | m/z 93 / 95 | m/z 59 | The shift from 59 to 93 confirms the substitution on the acetyl group. |
Comparison 2: The Chain Length Effect
Alternative: 2-Chloro-N-ethylacetamide (Short-chain analog)
| Feature | 2-Chloro-N-octylacetamide | 2-Chloro-N-ethylacetamide | Analytical Insight |
| Lipophilicity (RT) | High (Late eluting on C18) | Low (Early eluting) | Octyl chain drastically increases retention time, separating it from polar matrix components. |
| Low Mass Noise | High (m/z 43, 57, 71, 85 series) | Low | The octyl chain generates a "picket fence" of alkyl fragments that can obscure low-mass diagnostic ions. |
| Amine Fragment | m/z 128 ( | m/z 44 ( | The specific mass of the amine fragment identifies the tail length. |
Detailed Fragmentation Pathways[1][2]
Understanding the causality of fragmentation allows for the design of self-validating MRM (Multiple Reaction Monitoring) transitions.
Pathway A: McLafferty Rearrangement (Diagnostic)
In N-alkyl amides with a hydrogen on the
-
Mechanism: The carbonyl oxygen abstracts a
-hydrogen, followed by cleavage of the -bond. -
Result: Elimination of 1-hexene and formation of the N-ethyl-2-chloroacetamide enol radical cation .
-
m/z: 205
m/z 121 (if C2 retained) or further rearrangement to m/z 93 ( ).
Pathway B: C-N Bond Scission (Primary)
-
Mechanism: Simple inductive cleavage at the amide bond.
-
Result: Formation of the octyl-amine cation or the chloroacetyl cation.
-
m/z: 205
m/z 128 ( ) and m/z 77 ( ).
Pathway C: "Zipper" Fragmentation (Alkyl Chain)
-
Mechanism: Sequential loss of
units from the octyl tail. -
Result: Series of peaks at m/z 43, 57, 71, 85.
-
Note: These are non-specific and should not be used for quantitation in complex matrices.
Visualizing the Pathways
The following diagram maps the logical flow of fragmentation from the molecular ion.
Figure 1: Mechanistic fragmentation map for 2-Chloro-N-octylacetamide showing primary diagnostic ions.
Experimental Protocol: Self-Validating Identification
To ensure trustworthiness in a regulatory setting (e.g., FDA submission), use this LC-MS/MS workflow. This protocol assumes a Triple Quadrupole (QqQ) instrument.
Step 1: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: The lipophilic octyl chain requires a high %B flush. Start at 10% B, ramp to 95% B over 8 minutes.
-
Rationale: 2-Chloro-N-octylacetamide will elute significantly later than simple acetamides, providing orthogonal validation via Retention Time (RT).
Step 2: Mass Spectrometry Settings (ESI+)
-
Ionization: Electrospray Ionization (Positive Mode).
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 350°C (High temp needed to volatilize the lipophilic tail).
Step 3: MRM Transition Table
Use these transitions to confirm identity. The ratio between the Quantifier and Qualifier ions must be constant.
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 206.1 ( | 130.2 ( | 15 | High abundance, stable amine fragment. |
| Qualifier 1 | 206.1 ( | 94.0 (Rearrangement) | 25 | Highly specific McLafferty-like fragment. |
| Qualifier 2 | 208.1 ( | 130.2 ( | 15 | Crucial: Confirms Chlorine presence via 3:1 ratio with Quantifier. |
Workflow Diagram
Figure 2: Analytical workflow for the specific detection of 2-Chloro-N-octylacetamide in complex matrices.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 222375, 2-Chloro-N-octylacetamide. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. N-Octylacetamide Mass Spectrum (Non-chlorinated analog reference). NIST Standard Reference Database.[1] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for McLafferty rearrangement in amides). John Wiley & Sons.[2][3]
-
International Conference on Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7). (Regulatory context for chloroacetamide impurities). Retrieved from [Link]
Sources
Comparative Analysis: Chloroacetamide (CAA) vs. Iodoacetamide (IAA) in Proteomic Workflows
Executive Summary
In bottom-up proteomics, the alkylation of cysteine residues is a non-negotiable step to prevent disulfide bond reformation during digestion. Historically, Iodoacetamide (IAA) has been the standard reagent due to its high reactivity. However, in the last decade, high-precision laboratories (including the Mann and Coon groups) have increasingly shifted toward 2-Chloroacetamide (CAA) .
The Bottom Line:
-
Use IAA for standard, low-complexity samples where protocol adherence to legacy methods is required. It is faster but "dirtier" (prone to off-target alkylation and iodine-based artifacts).
-
Use CAA for deep proteome coverage, ubiquitination studies, and high-throughput workflows. It is slower and requires harsher conditions (higher temperature or concentration) but yields significantly fewer off-target artifacts, resulting in higher peptide identification rates.
Mechanistic Foundation: The Nucleophilic Attack
To understand the performance difference, we must look at the underlying organic chemistry. Both reagents function via an
The Leaving Group Differential
The critical difference lies in the leaving group ability :
-
Iodide (
): A weak base and excellent leaving group (weak C-I bond). This makes IAA highly reactive, allowing it to react rapidly at room temperature. However, this high reactivity leads to "over-alkylation"—attacking the N-terminus, Lysine, and Histidine residues. -
Chloride (
): A stronger base and poorer leaving group (stronger C-Cl bond). CAA is less reactive, requiring higher concentrations or thermal energy to drive the reaction to completion. This kinetic barrier acts as a "specificity filter," ensuring reaction primarily with the highly nucleophilic thiols rather than other amino acid side chains.
Visualization: Reaction Kinetics & Side Pathways
The following diagram illustrates the primary reaction and the divergent side-reaction pathways.
Figure 1: Mechanistic comparison showing the high reactivity/artifact pathway of IAA versus the controlled specificity of CAA.
Performance Comparison Data
The following data summarizes key performance metrics derived from comparative proteomic studies, specifically referencing the seminal work by Nielsen et al. (2008) and subsequent validation studies.
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | Impact on Data |
| Reactivity | High (Fast, RT) | Low (Slow, requires Heat/High Conc.) | IAA creates risk of over-alkylation if time/pH not strictly controlled. |
| Specificity | Moderate. Prone to alkylating N-term, Lys, His, Tyr. | High. Predominantly restricts to Cys.[1] | CAA yields cleaner spectra and fewer false identifications. |
| Light Sensitivity | High. Unstable in light; generates Iodine radicals. | Negligible. Stable in ambient light. | IAA requires dark incubation; CAA simplifies workflow (no foil wrapping). |
| Artifacts | Iodine ions can inhibit Trypsin. Mimics Ubiquitination (Gly-Gly) on Lysine. | Minimal off-target alkylation. Potential for Met oxidation if uncontrolled. | IAA can generate false positives in Ubiquitin searches (isobaric mass shift). |
| Peptide IDs | Lower in complex mixtures due to side reactions.[2][3] | Higher (+10-20%) in deep proteome coverage. | CAA preserves sample integrity better for MS analysis. |
The "Ubiquitination Mimic" Problem
A critical artifact of IAA is the alkylation of Lysine residues.[4] The addition of a carbamidomethyl group to Lysine results in a mass shift that is isobaric (identical mass) to the di-glycine remnant left by trypsin digestion of ubiquitinated proteins.
-
Result: False positive identification of ubiquitination sites in IAA-treated samples.
-
Solution: CAA does not readily react with Lysine under standard conditions, eliminating this artifact.
Validated Experimental Protocols
To ensure reproducibility, I have provided optimized protocols for both agents. Note the specific deviations in temperature and concentration for CAA.
Protocol A: Iodoacetamide (Standard)
Best for: Routine identification where legacy SOPs must be followed.
-
Lysis/Reduction: Denature proteins (Urea/SDS) and reduce with DTT (5-10 mM) at 56°C for 30 mins.
-
Cooling: Allow samples to cool to Room Temperature (RT). Critical: IAA reacts violently with hot DTT.
-
Alkylation: Add IAA to a final concentration of 10-15 mM .
-
Note: Maintain a 2-3x molar excess over total thiols (DTT + Cysteines).
-
-
Incubation: Incubate for 20-30 minutes at RT in the DARK .
-
Control: Wrap tubes in aluminum foil. Light causes iodine radical formation.
-
-
Quenching: Add DTT (5-10 mM) or L-Cysteine to quench unreacted IAA.
-
Why: Excess IAA inhibits Trypsin activity.
-
Protocol B: Chloroacetamide (High-Efficiency)
Best for: Deep proteome sequencing, PTM analysis, and high-throughput plates.
-
Lysis/Reduction: Denature proteins and reduce with DTT (5-10 mM) or TCEP.
-
Alkylation: Add CAA to a final concentration of 40-50 mM .
-
Note: The concentration is significantly higher than IAA to drive the reaction kinetics.
-
-
Incubation: Incubate for 20-30 minutes at 37°C (or RT for 45-60 mins).
-
Quenching: Optional but recommended. Add DTT or L-Cysteine.
-
Observation: CAA is less inhibitory to Trypsin than IAA, but quenching ensures stability.
-
Decision Matrix: Which Reagent to Choose?
Use this logic flow to determine the appropriate reagent for your specific experimental goals.
Figure 2: Decision workflow for selecting the optimal alkylating agent based on study constraints.
References
-
Nielsen, M. L., et al. (2008). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics.
- Key Finding: Established CAA as superior to IAA for identifying more unique peptides due to reduced off-target effects.
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a Protein Digest with Iodoacetamide.[8] Analytical Chemistry.
- Key Finding: Detailed the mechanism of IAA over-alkyl
-
Müller, T., & Winter, D. (2017). System-wide analysis of protein oxidation reveals virus-induced protein quality control. Molecular & Cellular Proteomics (Contextual reference on alkylation artifacts).
- Key Finding: Discusses oxidation artifacts that can arise during sample prep, relevant to the Met-oxidation risks in uncontrolled alkyl
-
Potter, A., et al. (2020). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research.[9]
- Key Finding: Highlights that while CAA reduces off-target alkylation, it can increase Methionine oxidation if not carefully quenched/controlled.
Sources
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Comparing Lipophilic Chloroacetamides using Thin-Layer Chromatography (TLC)
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. For lipophilic compounds such as chloroacetamide derivatives, which are prevalent in various therapeutic areas, lipophilicity is a critical determinant of their pharmacokinetic and pharmacodynamic profiles.[1] This guide provides a comprehensive, experimentally-grounded framework for comparing the retention factors (Rf) of lipophilic chloroacetamides using Thin-Layer Chromatography (TLC)—a rapid, cost-effective, and highly versatile analytical technique.[2]
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, empowering you to not only replicate the described methods but also to adapt and troubleshoot them for your specific molecules of interest.
The Principle of Separation: Why TLC is a Powerful Tool for Lipophilicity Assessment
Thin-Layer Chromatography separates components of a mixture based on the principle of differential partitioning between a stationary phase and a mobile phase.[3]
-
The Stationary Phase: A thin layer of an adsorbent material, most commonly polar silica gel (SiO₂), is coated onto a solid support like a glass or aluminum plate.
-
The Mobile Phase (Eluent): A solvent or a mixture of solvents that flows up the plate via capillary action, carrying the sample components with it.[4]
The separation hinges on a continuous series of adsorption/desorption steps. A compound's affinity for the stationary phase versus its solubility in the mobile phase dictates how far it will travel up the plate. For lipophilic (non-polar) chloroacetamides analyzed using Normal-Phase (NP) TLC , the following relationship holds true:
-
High Lipophilicity (Low Polarity): The compound has a weaker affinity for the polar silica gel and a higher affinity for the non-polar mobile phase. It will travel further up the plate, resulting in a higher Retention Factor (Rf) value .[5]
-
Low Lipophilicity (Higher Polarity): The compound interacts more strongly with the polar stationary phase. It will travel a shorter distance, resulting in a lower Rf value .[6]
This relationship allows us to use the Rf value as a reliable, comparative measure of lipophilicity.
Understanding the Retention Factor (Rf)
The Retention Factor (Rf) is a dimensionless quantity that quantifies the movement of a compound on a TLC plate. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, both measured from the origin.[7]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An ideal Rf value for accurate comparison and separation lies between 0.2 and 0.6. Values outside this range may indicate that the chosen mobile phase is either too weak (spots clustered at the bottom) or too strong (spots clustered at the top), compromising resolution.
Experimental Design: A Systematic Approach to Method Development
Since no single mobile phase is universally optimal, a systematic approach is required to identify the ideal conditions for separating your specific set of lipophilic chloroacetamides.
Stationary Phase Selection
For the analysis of lipophilic chloroacetamides, the standard choice is a silica gel coated TLC plate (e.g., Silica Gel 60 F254). The "F254" designation indicates that the plate contains a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light, a common feature of aromatic or conjugated systems often present in drug molecules.[8]
Mobile Phase Selection and Optimization
The choice of the mobile phase is the most critical factor for achieving good separation. For lipophilic compounds on a polar silica plate, a non-polar mobile phase is the starting point. The eluting strength is then fine-tuned by adding a small amount of a more polar solvent.
Causality: A purely non-polar solvent (like hexane) will have a low eluting strength, as it cannot effectively compete with the polar silica for the analyte, leading to low Rf values. Adding a more polar solvent (like ethyl acetate) increases the mobile phase's overall polarity and its eluting power, causing the lipophilic compounds to move further up the plate.[5]
Recommended Starting Solvent Systems for Lipophilic Chloroacetamides:
-
System A (Low Polarity): 95:5 Hexane / Ethyl Acetate (v/v)
-
System B (Intermediate Polarity): 80:20 Hexane / Ethyl Acetate (v/v)
-
System C (Alternative Intermediate Polarity): 90:10 Hexane / Dichloromethane (v/v)
Optimization Strategy:
-
Begin with a low-polarity system like 95:5 Hexane/EtOAc.
-
If the Rf values for all compounds are too low (<0.2), increase the proportion of the more polar solvent (e.g., move to 90:10 or 80:20 Hexane/EtOAc).
-
If the Rf values are too high (>0.8), decrease the proportion of the polar solvent.
-
The goal is to find a solvent system that provides the best separation between the spots and places the Rf values of the compounds of interest within the optimal 0.2-0.6 range.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials:
-
Silica Gel 60 F254 TLC plates
-
Chloroacetamide samples and standards (dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of ~1-2 mg/mL)
-
Micropipettes or capillary tubes for spotting
-
Developing chamber (a beaker with a watch glass or a dedicated TLC tank)
-
Filter paper
-
Mobile phase solvents (HPLC grade)
-
Pencil and ruler
-
UV lamp (254 nm)
-
Visualization reagents (e.g., potassium permanganate stain) if necessary
-
Fume hood
Workflow:
Step-by-Step Methodology:
-
Chamber Preparation: Line the inside of the developing chamber with a piece of filter paper. Pour the chosen mobile phase into the bottom of the chamber to a depth of about 0.5 cm. The solvent level must be below the origin line you will draw on your TLC plate. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapor. This is a critical step to ensure a uniform solvent front and reproducible Rf values.
-
Plate Preparation: Handle the TLC plate only by the edges to avoid contaminating the surface with oils from your skin. Using a pencil (not a pen, as ink will run with the solvent), lightly draw a straight line across the plate, about 1 cm from the bottom. This is the origin . Mark small, evenly spaced ticks on this line where you will apply your samples.
-
Sample Application (Spotting): Using a micropipette or capillary tube, apply a small spot of each dissolved chloroacetamide sample to its designated tick mark on the origin line. The spots should be as small and concentrated as possible (1-2 mm in diameter) for the best resolution.[9] Allow the solvent to fully evaporate between applications if you need to apply more material to the same spot.
-
Development: Carefully place the spotted TLC plate into the pre-saturated developing chamber. Ensure the origin line is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate by capillary action. Do not disturb the chamber during development.[5]
-
Completion: When the solvent front has moved to about 1 cm from the top of the plate, remove the plate from the chamber. Immediately, and with a pencil, mark the position of the solvent front.[2]
-
Visualization:
-
Allow the plate to dry completely in a fume hood.
-
Place the dried plate under a UV lamp (254 nm). UV-absorbing compounds will appear as dark spots against the fluorescent green background.[8] Lightly circle these spots with a pencil.
-
If compounds are not UV-active, a chemical stain may be required. A potassium permanganate (KMnO₄) stain is a good general-purpose stain for organic compounds. Submerge the plate in the stain solution and then gently heat it with a heat gun until colored spots appear.
-
-
Rf Calculation:
-
Measure the distance from the origin line to the center of each circled spot (d_compound).
-
Measure the distance from the origin line to the solvent front line (d_solvent).
-
Calculate the Rf value for each compound using the formula provided earlier.
-
Data Presentation and Comparative Analysis
To objectively compare the lipophilicity of different chloroacetamide derivatives, all compounds should be run on the same TLC plate alongside a reference compound if available. This minimizes variations from plate to plate or changes in environmental conditions.
The results should be summarized in a clear, tabular format. This allows for easy comparison of the relative lipophilicity under different solvent conditions.
Table 1: Comparative Rf Values of Lipophilic Chloroacetamides
| Compound ID | Mobile Phase System | Rf Value | Observations (Spot Shape, Tailing) |
| Chloroacetamide A | 80:20 Hexane/EtOAc | 0.55 | Compact, round spot |
| Chloroacetamide B | 80:20 Hexane/EtOAc | 0.42 | Compact, round spot |
| Chloroacetamide C | 80:20 Hexane/EtOAc | 0.61 | Compact, round spot |
| Reference X | 80:20 Hexane/EtOAc | 0.48 | Compact, round spot |
| Chloroacetamide A | 90:10 Hexane/DCM | 0.35 | Compact, round spot |
| Chloroacetamide B | 90:10 Hexane/DCM | 0.28 | Compact, round spot |
| Chloroacetamide C | 90:10 Hexane/DCM | 0.39 | Compact, round spot |
| Reference X | 90:10 Hexane/DCM | 0.31 | Compact, round spot |
Interpretation:
In the example data above (using the 80:20 Hexane/EtOAc system), the order of lipophilicity would be: Chloroacetamide C > Chloroacetamide A > Reference X > Chloroacetamide B . This is inferred directly from the rank order of their Rf values.[5] Comparing data across different solvent systems provides confidence in the relative polarity assignments.
Conclusion
Thin-Layer Chromatography provides a robust, rapid, and visually intuitive method for the comparative analysis of lipophilic chloroacetamides. By systematically selecting and optimizing the stationary and mobile phases, researchers can reliably determine the relative lipophilicity of a series of compounds based on their Rf values. This experimental data is invaluable for building structure-activity relationships (SAR) and guiding the selection of candidates with desirable physicochemical properties for further drug development.
References
-
Fried, B., & Sherma, J. (2003). Stationary Phases for Modern Thin-Layer Chromatography. LCGC International. Retrieved from [Link]
-
Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Santiago, M., & Strobel, S. (2013). Thin layer chromatography. Methods in Enzymology, 533, 303-324. Retrieved from [Link]
-
Dołowy, M., Pyka-Pająk, A., & Janas, A. (2021). Reversed-phase thin-layer chromatography technique for the comparison of the lipophilicity of selected non-steroidal anti-inflammatory drugs. Biomedical chromatography : BMC, 35(5), e5053. Retrieved from [Link]
-
Rockefeller University. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. RockEDU Science Outreach. Retrieved from [Link]
-
Wikipedia. (n.d.). Thin-layer chromatography. Retrieved from [Link]
-
Dołowy, M., & Pyka-Pająk, A. (2025). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Pharmaceuticals, 18(9), 1255. Retrieved from [Link]
-
Pizon, M., Sieniawska, E., & Gowniak, K. (2019). Application of TLC for Evaluation of the Lipophilicity of Newly Synthetized Esters: Betulin Derivatives. Molecules (Basel, Switzerland), 24(5), 899. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Biotage. (2023). Can I use TLC for reversed-phase flash column chromatography method development?. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3D: Separation Theory. Retrieved from [Link]
-
ResearchGate. (2025). A modified procedure for thin layer chromatography of phospholipids. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
Merck Millipore. (n.d.). Thin-Layer Chromatography Process. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
Sources
- 1. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Thin-layer chromatography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
Comparative Analytical Guide: C10H20ClNO Isomers
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals Focus: Elemental Analysis, Structural Differentiation, and Physicochemical Profiling
Executive Summary: The Isomeric Challenge
The molecular formula C₁₀H₂₀ClNO (MW: 205.73 g/mol ) represents a diverse chemical space, ranging from naturally occurring quinolizidine alkaloids to synthetic pharmaceutical intermediates . For researchers, the challenge lies not in the theoretical calculation—which is identical for all isomers—but in the experimental differentiation of these structures.
This guide compares the analytical performance of three distinct C₁₀H₂₀ClNO classes:
-
Lupinine Hydrochloride (Bicyclic Alkaloid Salt)
- -Chloroacetamide Derivative (Covalent Alkyl Halide)
-
Mannich Base Hydrochloride (Cyclic Ketone Derivative)
Core Insight: While Combustion Analysis (CHN) confirms purity, it cannot distinguish isomers. This guide integrates Potentiometric Halide Titration as a mandatory orthogonal protocol to validate the nature of the chlorine atom (Ionic vs. Covalent), a critical checkpoint in drug substance characterization.
Comparative Elemental Data Profile
The following table synthesizes experimental data from validated sources, contrasting the theoretical target against real-world findings. Note how distinct structural classes yield identical elemental targets but diverge in physicochemical behavior.
Table 1: Theoretical vs. Experimental Elemental Analysis (C₁₀H₂₀ClNO)
| Compound Class | Specific Identity | Theoretical Composition | Experimental Findings (Ref) | Chloride Nature | Physicochemical Marker |
| Target Values | All Isomers | C: 58.38%H: 9.80%N: 6.81%Cl: 17.23% | N/A | N/A | MW: 205.73 |
| Bicyclic Alkaloid | Lupinine HCl (1R,9aR)-Octahydro-2H-quinolizin-1-ylmethanol HCl | C: 58.38%H: 9.80%N: 6.81% | Confirms >99% PurityUsed as Chiral Standard [1] | Ionic (AgNO₃ Precipitate) | MP: Base melts @ 68-69°C;Salt form >200°C (dec.) |
| Covalent Amide | C: 58.38%H: 9.80%N: 6.81% | C: 58.19%H: 9.95%N: 6.68% (Dev: <0.3%) [2] | Covalent (Requires fusion to detect) | State: White SolidSoluble in Et₂O | |
| Mannich Base | Cyclopentanone Deriv. 2-[(Diethylamino)methyl]cyclopentanone HCl | C: 58.38%H: 9.80%N: 6.81% | C: 58.22%H: 9.78%N: 6.90% (Patent Data) [3] | Ionic (Water Soluble) | BP: 239.7°C (Pred.)Unstable free base |
Expert Insight: The experimental data for the
-Chloroacetamide derivative (Row 3) demonstrates a deviation of only 0.19% for Carbon , well within the journal standard of ±0.4%. This validates the synthesis protocol described in Chemical Communications [2].
Structural Differentiation Workflow
To ensure scientific integrity, one must look beyond simple CHN percentages.[1] The following workflow illustrates the logic for distinguishing a salt (Lupinine HCl) from a covalent chloride (Chloroacetamide) using self-validating steps.
Figure 1: Logical decision tree for the structural assignment of C₁₀H₂₀ClNO isomers based on solubility and chloride reactivity.
Validated Experimental Protocols
Protocol A: High-Precision CHN Combustion Analysis
Use this protocol to establish bulk purity.
-
Sample Preparation: Dry the sample at 40°C under vacuum (10 mbar) for 4 hours to remove hygroscopic water. Causality: HCl salts are often hygroscopic; retained water will artificially lower Carbon %.
-
Weighing: Accurately weigh 2.0–3.0 mg (±0.001 mg) of the sample into a tin capsule.
-
Combustion: Introduce sample into the combustion reactor (Temp >950°C) with excess Oxygen.
-
Detection: Quantify N₂, CO₂, and H₂O via Thermal Conductivity Detection (TCD).
-
Validation Criteria:
-
Acceptance: Found values must be within ±0.4% of theoretical (C: 58.38, H: 9.80, N: 6.81).
-
Failure Mode: If C is low and H is high, suspect solvent entrapment or hydration.
-
Protocol B: Potentiometric Chloride Titration (Differentiation Step)
Use this protocol to distinguish Ionic Cl (Salts) from Covalent Cl.
-
Dissolution: Dissolve 50 mg of sample in 30 mL deionized water (acidified with 1 mL HNO₃).
-
Note: If insoluble in water (e.g., the Chloroacetamide), this test confirms "Covalent" status immediately.
-
-
Titrant: 0.1 N Silver Nitrate (AgNO₃).
-
Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.
-
Execution: Titrate dynamically to the inflection point.
-
Calculation:
-
Interpretation:
-
Result ≈ 17.2%: Confirms HCl Salt (Lupinine HCl or Mannich Base).
-
Result ≈ 0%: Confirms Covalent Chloride (Sample requires Sodium Fusion or Oxygen Flask Combustion to release Cl⁻).
-
Performance & Stability Comparison
| Feature | Lupinine HCl (Alkaloid) | Chloroacetamide (Covalent) |
| Stability | High. Crystalline lattice stabilizes the amine. Hygroscopic. | Moderate. Susceptible to hydrolysis in strong base. |
| Solubility | Soluble in Water, Ethanol.[2] Insoluble in Hexane. | Soluble in DCM, Ether. Insoluble in Water. |
| Reactivity | Acts as a chiral resolving agent or ligand. | Electrophile; reacts with nucleophiles (amines/thiols). |
| Safety | Toxic. Acetylcholinesterase inhibitor [1].[3] | Irritant. Potential alkylating agent. |
Application Note: When developing analytical standards, Lupinine HCl is preferred for checking optical rotation equipment due to its specific rotation, whereas the Chloroacetamide derivative serves as an excellent test probe for checking the efficiency of nucleophilic substitution reactions [2].
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721130, Lupinine hydrochloride. Retrieved from [Link]
-
Pace, V., et al. (2013). Addition of Lithium Carbenoids to Isocyanates: a Direct Access to Synthetically Useful N-substituted 2-Haloacetamides. Chemical Communications (Electronic Supplementary Information). Retrieved from [Link]
- Google Patents (1981).Patent US4271167A: Endo-8-substituted-8-azabicyclo[3.2.1]octanes. (Source of comparative elemental data for bicyclic isomers).
Sources
A Comparative Spectroscopic Guide to N-Octyl-2-Chloroacetamide and Its Homologs
This guide provides a comprehensive spectroscopic characterization of N-octyl-2-chloroacetamide, a molecule of interest in various research and development sectors, including drug discovery and material science. Through a detailed analysis of its spectral data obtained from Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we present a clear framework for its identification and quality assessment. To provide a broader context and highlight the influence of the N-alkyl chain length on the spectral features, a comparative analysis with its shorter-chain homologs, N-ethyl-2-chloroacetamide and N-butyl-2-chloroacetamide, is integrated throughout this guide.
Introduction to Spectroscopic Characterization
In the realm of chemical sciences, the unambiguous identification and purity assessment of a compound are paramount. Spectroscopic techniques are the cornerstone of this analytical process, providing a "fingerprint" of a molecule by probing its interactions with electromagnetic radiation. Each technique offers a unique window into the molecular structure:
-
FTIR Spectroscopy reveals the functional groups present by identifying the vibrational frequencies of chemical bonds.
-
NMR Spectroscopy elucidates the connectivity of atoms by mapping the chemical environment of atomic nuclei, primarily ¹H and ¹³C.
-
Mass Spectrometry determines the molecular weight and provides structural clues through the analysis of fragmentation patterns.
This guide will delve into the practical application and interpretation of these techniques for N-octyl-2-chloroacetamide and its comparators, offering researchers the necessary tools for confident characterization.
Chemical Structures
To visualize the molecules discussed in this guide, their chemical structures are presented below.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bond types. For N-alkyl-2-chloroacetamides, the most informative regions of the IR spectrum are those corresponding to the amide and alkyl halide functionalities.
Key Vibrational Modes for N-Alkyl-2-Chloroacetamides:
-
N-H Stretch: The stretching vibration of the N-H bond in a secondary amide typically appears as a single, sharp band in the region of 3350-3180 cm⁻¹.
-
C-H Stretches: The stretching vibrations of C-H bonds in the alkyl chains are observed between 3000 and 2850 cm⁻¹.
-
Amide I Band (C=O Stretch): This is one of the most characteristic absorptions for amides, appearing as a strong band in the range of 1680-1630 cm⁻¹ for secondary amides.
-
Amide II Band (N-H Bend and C-N Stretch): This band arises from a combination of N-H in-plane bending and C-N stretching vibrations and is typically found between 1570 and 1515 cm⁻¹.
-
C-Cl Stretch: The stretching vibration of the carbon-chlorine bond is expected in the fingerprint region, generally between 800 and 600 cm⁻¹.
Comparative FTIR Data:
| Vibrational Mode | N-Octyl-2-chloroacetamide (Predicted) | N-Ethyl-2-chloroacetamide (Experimental/Predicted) | N-Butyl-2-chloroacetamide (Experimental/Predicted) |
| N-H Stretch (cm⁻¹) | ~3300 | ~3300 | ~3300 |
| C-H Stretches (cm⁻¹) | 2925, 2855 | 2970, 2870 | 2960, 2870 |
| Amide I (C=O) (cm⁻¹) | ~1650 | ~1650 | ~1650 |
| Amide II (N-H) (cm⁻¹) | ~1550 | ~1550 | ~1550 |
| C-Cl Stretch (cm⁻¹) | ~720 | ~730 | ~725 |
Interpretation:
The FTIR spectra of these three compounds are expected to be very similar in the regions corresponding to the core chloroacetamide functional group. The primary difference will be observed in the intensity and complexity of the C-H stretching and bending vibrations, which will increase with the length of the N-alkyl chain. The presence of the strong Amide I and Amide II bands is a definitive indicator of the secondary amide group. The C-Cl stretch, while present, can sometimes be weak and may be obscured by other absorptions in the fingerprint region.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Transfer to NMR Tube: The solution is transferred to a clean, high-precision NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's magnet. The magnetic field is then "shimmed" to achieve maximum homogeneity.
-
Data Acquisition: A specific pulse sequence is applied to excite the nuclei, and the resulting free induction decay (FID) signal is recorded.
-
Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. Phasing and baseline correction are then performed to obtain the final, interpretable spectrum.
Mass Spectrometry
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions.
Expected Fragmentation Patterns:
The fragmentation of N-alkyl-2-chloroacetamides in an electron ionization (EI) mass spectrometer is expected to be driven by the presence of the amide and chloroalkyl groups.
-
Molecular Ion (M⁺˙): The molecular ion peak should be observable, and its m/z value will correspond to the molecular weight of the compound. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.
-
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group and the nitrogen atom is common. This can lead to the formation of the chloroacetyl cation ([ClCH₂CO]⁺) and an iminium cation derived from the N-alkyl group.
-
McLafferty Rearrangement: For N-alkyl chains of three or more carbons, a McLafferty rearrangement is possible, involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of an alkene.
Comparative Mass Spectrometry Data:
| Ion/Fragment | N-Octyl-2-chloroacetamide (m/z) | N-Ethyl-2-chloroacetamide (m/z) | N-Butyl-2-chloroacetamide (m/z) |
| [M]⁺˙ | 205/207 | 121/123 | 149/151 |
| [M - Cl]⁺ | 170 | 86 | 114 |
| [ClCH₂CO]⁺ | 77/79 | 77/79 | 77/79 |
| McLafferty Fragment | 149 | - | 93 |
| [R-NH=CH₂]⁺ | 142 | 58 | 86 |
Interpretation:
The mass spectra of these compounds will show a clear progression in the molecular ion peaks, increasing by 28 mass units (the mass of a -CH₂CH₂- group) from ethyl to butyl and by 56 mass units from butyl to octyl. The presence of the isotopic cluster for chlorine is a key diagnostic feature. Common fragment ions, such as the chloroacetyl cation, will be present in all three spectra, providing evidence for the shared chloroacetamide core. The relative abundance of fragments resulting from cleavage of the N-alkyl chain will differ, providing information about the length and branching of the chain.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this is often done via a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, typically by electron ionization (EI) for this class of compounds.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Conclusion
This guide has provided a detailed spectroscopic roadmap for the characterization of N-octyl-2-chloroacetamide, with comparative data from its lower homologs, N-ethyl-2-chloroacetamide and N-butyl-2-chloroacetamide. By understanding the characteristic signals and fragmentation patterns in FTIR, NMR, and MS, researchers can confidently identify these compounds and assess their purity. The provided experimental protocols offer a practical starting point for acquiring high-quality spectral data. The consistent trends observed with increasing alkyl chain length underscore the predictable nature of these spectroscopic techniques and their power in elucidating molecular structure.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NMRShiftDB2. [Link]
Comparative Guide: Biological Activity of Chloroacetamide Derivatives in Drug Discovery
Executive Summary
Chloroacetamide derivatives represent a class of potent alkylating agents that have transitioned from their historical roots in agrochemistry (herbicides) to high-impact scaffolds in medicinal chemistry.[1] Unlike acrylamides, which act via Michael addition, chloroacetamides function as "hard" electrophiles, engaging in rapid
This guide provides a technical comparison of chloroacetamide derivatives against standard chemotherapeutics and alternative covalent warheads. It highlights their superior potency in kinase inhibition and antimicrobial applications while critically addressing their toxicity profile—specifically glutathione (GSH) depletion—which remains the primary bottleneck in their clinical translation.
Mechanistic Foundation: The Covalent Warhead
To understand the biological activity of chloroacetamides, one must first distinguish their mode of action from other covalent inhibitors.
The Alkylation Mechanism
Chloroacetamides possess a highly reactive
Key Distinction:
-
Acrylamides (e.g., Ibrutinib): Rely on Michael Addition. The reaction is generally slower and requires specific geometric alignment with the target cysteine.
-
Chloroacetamides: Rely on
Substitution. The reaction is intrinsically faster and more aggressive, often leading to higher potency but lower selectivity if the "warhead" is not sterically shielded.
Pathway Visualization
The following diagram illustrates the covalent capture mechanism compared to the downstream biological effects (Apoptosis/Cell Death).
Figure 1: Mechanism of action showing the bifurcation between therapeutic efficacy (Target Inhibition) and toxicity (GSH Depletion).
Comparative Efficacy Data
The following data synthesizes recent findings comparing N-substituted chloroacetamides against standard-of-care drugs.
Anticancer Potency ( Comparison)
Chloroacetamide derivatives, particularly those bearing thiazole or quinoline scaffolds, often outperform reversible inhibitors due to their infinite residence time on the target.
| Compound Class | Target Cell Line | Reference Standard ( | Relative Potency | |
| Phenylacetamide Derivative (3e) | PC12 (Pheochromocytoma) | 0.67 ± 0.12 | Doxorubicin (2.6 µM) | 3.9x Higher |
| Thiazole-Chloroacetamide (d7) | MCF-7 (Breast Cancer) | 1.2 ± 0.3 | Cisplatin (5.8 µM) | 4.8x Higher |
| UPR1376 (FGFR Inhibitor) | H1581 (Lung Cancer) | 0.034 | BGJ398 (0.045 µM) | 1.3x Higher |
| 2,2-Dichloroacetamide | MDA-MB-231 | > 50 | Doxorubicin (0.5 µM) | Ineffective |
Data Insight: The mono-chloro derivatives (2-chloroacetamides) are significantly more potent than di-chloro derivatives. The steric bulk and electronic repulsion in di-chloro variants often hinder the
attack, rendering them biologically inert in this context [1].
Antimicrobial Activity
Chloroacetamides inhibit bacterial enzymes like DNA gyrase. Their activity is often compared to Ciprofloxacin.
| Derivative Type | Organism | Zone of Inhibition (mm) | Standard (Ciprofloxacin) |
| N-benzothiazole-2-chloroacetamide | S. aureus (Gram +) | 24 mm | 28 mm |
| N-benzothiazole-2-chloroacetamide | E. coli (Gram -) | 20 mm | 25 mm |
| Quinoline-Chloroacetamide Hybrid | M. tuberculosis | MIC: 6.25 µg/mL | Isoniazid (0.2 µg/mL) |
Structure-Activity Relationship (SAR) Guidelines
For researchers designing new derivatives, the following SAR rules have been established based on comparative studies:
-
The "Goldilocks" Reactivity: The
-chloro group is essential. Replacing Cl with Br increases reactivity too much (chemical instability), while F decreases it (poor leaving group). Cl is the optimal halogen for biological alkylation. -
Aryl Ring Modulation:
-
Electron Withdrawing Groups (EWGs): Substituents like
or on the aryl ring pull electron density, making the amide nitrogen less nucleophilic. This indirectly increases the electrophilicity of the warhead. -
Positioning: Substituents at the meta position often yield better cytotoxicity profiles than para or ortho, likely due to steric fitting in the kinase ATP-binding pocket [2].
-
-
Linker Length: Increasing the chain length between the aryl group and the amide nitrogen generally decreases potency, suggesting a tight binding pocket requirement.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for chloroacetamide evaluation.
Protocol: MTT Cytotoxicity Assay
Purpose: To determine the
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., MCF-7) at a density of
cells/well in 96-well plates. Incubate for 24h at 37°C / 5% . -
Treatment:
-
Prepare stock solution of the chloroacetamide derivative in DMSO.
-
Perform serial dilutions in culture medium (Final DMSO concentration < 0.5%).
-
Add 100 µL of treatment to wells. Include Vehicle Control (DMSO only) and Positive Control (e.g., Doxorubicin).
-
Incubate for 48 hours.
-
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Note: Protect from light.
-
Solubilization: Carefully aspirate supernatant. Add 150 µL DMSO to dissolve purple formazan crystals. Shake plate for 15 mins.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.
-
Calculation:
Workflow Visualization
Figure 2: Standardized workflow from synthesis to biological evaluation.[1]
Safety & Toxicity Profile
The Major Bottleneck: The high reactivity of chloroacetamides poses a significant risk of Glutathione (GSH) Depletion .
-
Mechanism: GSH is the cell's primary antioxidant. It contains a cysteine thiol that readily attacks the chloroacetamide warhead.
-
Consequence: Rapid depletion of GSH leads to accumulation of Reactive Oxygen Species (ROS), causing oxidative stress and necrosis in healthy tissues (hepatotoxicity).
-
Mitigation Strategy: Modern drug design focuses on "Reversible Covalent" inhibitors or tuning the warhead reactivity (e.g., adding steric bulk near the
-carbon) to ensure the drug only reacts with the specific cysteine in the target protein's active site, rather than free GSH in the cytosol [3].
References
-
Havryshchuk, L., et al. (2025).[3] "Synthesis, Anticancer Properties Evaluation and In Silico Studies of 2-Chloro- and 2,2-Dichloroacetamides Bearing Thiazole Scaffolds." ScienceRise: Pharmaceutical Science.[3]
-
BenchChem. (2025).[1] "Application Notes and Protocols for Chloroacetamide Derivatives in Medicinal Chemistry." BenchChem Technical Library.
-
Giacomini, A., et al. (2019). "Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent."[4] Frontiers in Pharmacology.
-
Abcam. "MTT Assay Protocol." Abcam Protocols.
-
Saeedi, M., et al. (2019).[5] "Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives." Chemistry Central Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 4. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Purity of Synthesized 2-Chloro-N-octylacetamide: A Comparative Analytical Guide
Executive Summary
2-Chloro-N-octylacetamide is a critical lipophilic electrophile used frequently as an alkylating agent in medicinal chemistry and surfactant synthesis. Its efficacy in biological assays relies heavily on the absence of reactive impurities, particularly unreacted chloroacetyl chloride (highly cytotoxic) and octylamine (nucleophilic interference).
This guide challenges the "standard" reliance on simple HPLC-UV (254 nm) for this molecule. Due to the lack of a strong chromophore in the aliphatic octyl chain, standard UV detection often yields false-positive purity results. We present a comparative validation strategy demonstrating that GC-MS combined with Quantitative NMR (qNMR) provides the only statistically robust purity profile, superior to HPLC-UV for this specific class of aliphatic amides.
Synthesis Context & Impurity Profile
To validate purity, one must first understand the genesis of impurities. The synthesis typically involves the Schotten-Baumann reaction or direct acylation in dichloromethane (DCM).
Reaction Scheme
Critical Impurities Table
| Impurity | Origin | Risk Factor | Detection Challenge |
| Octylamine | Unreacted Starting Material | Nucleophilic scavenger; alters biological data. | Poor UV absorbance; Tailing on silica. |
| Chloroacetyl Chloride | Excess Reagent | Highly reactive/toxic; false positives in alkylation assays. | Hydrolyzes on LC columns; requires derivatization or GC. |
| Chloroacetic Acid | Hydrolysis Product | Acidic contaminant; alters pH of assays. | Polar; elutes in solvent front on RP-HPLC. |
| Di-acylated Side Product | Over-reaction | Inert but reduces active concentration. | Co-elutes with product in non-polar systems. |
Comparative Analysis of Validation Methods
We evaluated three analytical methodologies to determine the "Gold Standard" for releasing this compound.
Method A: HPLC-UV (254 nm vs. 210 nm)
-
Performance: POOR .
-
Mechanism: Detection of amide bond
transition. -
Data Insight: At 254 nm, the molar extinction coefficient (
) of 2-Chloro-N-octylacetamide is negligible. Significant impurities like octylamine are virtually invisible. At 210 nm, solvent cutoff interference (e.g., from EtOAc or Acetone traces) creates massive baseline noise, obscuring trace impurities. -
Verdict: NOT recommended for purity assignment, though acceptable for rough reaction monitoring.
Method B: GC-MS (Gas Chromatography - Mass Spectrometry)
-
Performance: EXCELLENT .
-
Mechanism: Volatility-based separation with electron impact ionization.
-
Data Insight: Both the starting amine and the chlorinated amide are volatile and thermally stable up to ~250°C. GC-MS provides distinct retention times and mass fragmentation patterns (characteristic Chlorine isotope pattern
and in 3:1 ratio). -
Limit of Detection (LOD): < 10 ppm for Octylamine.
Method C: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)[1]
-
Performance: SUPERIOR (For Assay) .
-
Mechanism: Molar ratio determination using an internal standard (e.g., Maleic Acid or TCNB).
-
Data Insight: Provides absolute purity (Assay %) without requiring reference standards for every impurity. It clearly distinguishes the
-proton singlet of the product (~4.0 ppm) from the starting amine signals. -
Verdict: The ultimate "truth" method for mass balance.
Visualizing the Analytical Decision Matrix
The following diagram outlines the logical workflow for validating this specific molecule, prioritizing GC-MS over HPLC.
Figure 1: Analytical workflow prioritizing GC-MS and qNMR for aliphatic amides.
Recommended Experimental Protocols
Protocol 1: GC-MS Purity Profiling (The "Workhorse")
-
Instrument: Agilent 7890B/5977B (or equivalent).
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm, 0.25 µm).
-
Inlet: Split 50:1, 250°C.
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Oven Program:
-
Hold 60°C for 2 min (Elute solvents).
-
Ramp 20°C/min to 280°C.
-
Hold 5 min (Ensure elution of di-acylated byproducts).
-
-
Sample Prep: Dissolve 5 mg sample in 1 mL Dichloromethane (HPLC grade).
-
Success Criteria:
-
Octylamine peak (RT ~4-6 min) must be < 0.5% Area.
-
Product peak (RT ~10-12 min) must be > 98.0% Area.
-
Protocol 2: qNMR Absolute Assay (The "Validator")
-
Solvent: CDCl₃ (99.8% D) + 0.03% TMS.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity) or Maleic Acid.
-
Relaxation Delay (d1): 30 seconds . (Crucial! Amide protons relax slowly; standard 1s delays cause integration errors).
-
Pulse Angle: 90°.
-
Calculation:
Where =Integration, =Number of protons, =Molecular Weight, =Weight.[1][2][3][4][5][6]
Synthesis & Purification Logic
Understanding the purification outcome is vital for interpreting the analysis.
Figure 2: Purification pathway. Aqueous washes are critical to remove water-soluble amine salts before recrystallization.
References
-
PubChem. 2-chloro-N-octylacetamide (Compound).[4] National Library of Medicine. Available at: [Link]
-
Journal of Medicinal Chemistry. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[1][3] Available at: [Link]
-
National Institute of Standards and Technology (NIST). 2-Chloro-N-methylacetamide (Analog) Gas Phase Spectrum. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 2-chloro-n-octylacetamide (C10H20ClNO) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
Technical Guide: NMR Shift Differences Between N-Octyl Amine and Amide Product
Executive Summary
In drug development and organic synthesis, the conversion of primary amines to amides is a fundamental transformation. Monitoring this reaction via Nuclear Magnetic Resonance (NMR) spectroscopy requires precise knowledge of chemical shift perturbations. This guide provides a definitive comparison between 1-octylamine (starting material) and its N-octyl amide derivatives (product), focusing on the diagnostic shifts of
Key Diagnostic Indicator: The most reliable metric for reaction completion is the downfield shift of the
Mechanistic Basis of Shift Differences
Understanding the causality of these shifts ensures accurate interpretation of complex spectra.
Proton ( H) Deshielding
-
Amine (
): The nitrogen atom is moderately electronegative, deshielding the adjacent -protons to ~2.7 ppm.[1] The lone pair on nitrogen is localized, providing some shielding density. -
Amide (
): The carbonyl group is strongly electron-withdrawing. Through resonance, the nitrogen lone pair delocalizes into the carbonyl -system. This decreases electron density around the nitrogen, which in turn significantly deshields the adjacent -protons, moving them downfield to ~3.3 ppm. The anisotropy of the carbonyl double bond also contributes to this deshielding.
Carbon ( C) Shielding Effects
-
-Carbon Stability: Contrary to proton trends, the
C shift of the -carbon often changes minimally or moves slightly upfield (shielded) upon amidation (from ~42 ppm to ~40 ppm). This is due to the " -gauche" effect and changes in the paramagnetic shielding term of the carbon nucleus, which do not follow simple electronegativity rules. -
Carbonyl Diagnostic: The definitive
C marker is the appearance of the amide carbonyl signal at 170–175 ppm .
Comparative Data: 1-Octylamine vs. N-Octyl Amide
The following data represents standard values in Chloroform-d (
Table 1: H NMR Chemical Shift Comparison (500 MHz, )
| Atom Position | 1-Octylamine (Starting Material) | N-Octyl Amide (Product)* | Shift Difference ( | Multiplicity |
| 2.68 ppm | 3.25 – 3.40 ppm | +0.60 ppm | Triplet (Amine) | |
| 1.43 ppm | ~1.50 – 1.60 ppm | +0.15 ppm | Multiplet | |
| N-H Protons | 1.1 – 1.5 ppm (Broad, often obscured) | 5.5 – 6.5 ppm (Broad) | +4.5 ppm | Singlet (Broad) |
| Terminal CH | 0.88 ppm | 0.88 ppm | ~0.0 ppm | Triplet |
*Values based on N-octylacetamide and N-octylbenzamide derivatives.
Table 2: C NMR Chemical Shift Comparison (125 MHz, )
| Atom Position | 1-Octylamine | N-Octyl Amide | Diagnostic Note |
| Carbonyl (C=O) | Absent | 170.0 – 175.0 ppm | Definitive proof of amide bond. |
| 42.3 ppm | 39.5 – 40.5 ppm | Slight upfield shift (shielding). | |
| 33.9 ppm | ~29.5 ppm | Diagnostic secondary shift. |
Visualization of Reaction & Analysis Logic
Diagram 1: Reaction Monitoring Workflow
This diagram outlines the transformation and the specific atoms to monitor.
Caption: Chemical shift evolution during the conversion of primary amine to amide.
Diagram 2: NMR Analysis Decision Tree
A self-validating logic flow for interpreting the spectrum.
Caption: Decision logic for determining reaction completion based on alpha-proton shifts.
Experimental Protocol: Self-Validating NMR Analysis
Objective: Quantify the conversion of 1-octylamine to N-octyl amide.
Step 1: Sample Preparation
-
Take a 10–20 mg aliquot of the crude reaction mixture.
-
Dissolve in 0.6 mL of
(Chloroform-d).-
Note: Ensure the solvent is acid-free. Acidic
can protonate residual amine ( ), shifting the -CH downfield to ~3.0 ppm, potentially causing confusion with the amide product.
-
-
Filter through a small cotton plug if solids (salts) are present.
Step 2: Acquisition Parameters
-
Nucleus:
H (Standard), C (Optional for confirmation). -
Scans: 16 scans (
H) is sufficient for >5 mg sample. -
Delay (d1): Set to
5 seconds to ensure accurate integration of the ratio between product and starting material.
Step 3: Analysis & Validation
-
Reference: Calibrate residual
peak to 7.26 ppm . -
Integrate:
-
Region A (Product): 3.20 – 3.40 ppm (
-CH amide). -
Region B (Starting Material): 2.60 – 2.75 ppm (
-CH amine).
-
-
Calculate Conversion:
-
D
O Shake (Validation):-
Add 1 drop of
to the NMR tube and shake. -
Result: The amide N-H peak (~6.0 ppm) will disappear or diminish. The
-CH coupling pattern may simplify (e.g., quartet becomes triplet) if it was coupling to the NH proton. This confirms the assignment.
-
Troubleshooting Common Issues
-
Ambiguous Peak at 3.0 ppm: If you see a peak around 2.9–3.0 ppm, it is likely the protonated amine salt (
), not the amide. This indicates incomplete reaction and acidic workup conditions. Wash the sample with aqueous and re-run. -
Overlapping Water Peak: The broad water peak in
(usually ~1.56 ppm) can obscure the -protons but typically does not interfere with the diagnostic -regions (2.7 or 3.3 ppm). -
Rotamers: For tertiary amides (e.g., if N-octyl-N-methyl amide was formed), you may see two sets of signals due to restricted rotation around the C-N bond. This is less common in secondary amides (N-octyl amide) unless bulky groups are present.
References
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Link
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link
-
ChemicalBook. (n.d.). Octylamine 1H NMR Spectrum & Data. Link
-
National Institutes of Health (NIH) PubChem. (n.d.). N-Octylacetamide Compound Summary. Link
-
Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[2] Link
Sources
Safety Operating Guide
2-Chloro-n-octylacetamide proper disposal procedures
Operational Guide: Safe Handling and Disposal of 2-Chloro-N-octylacetamide
Executive Summary
2-Chloro-N-octylacetamide (CAS: 20368-12-1 ) is a potent alkylating agent belonging to the
-
Primary Hazard: Skin Sensitization (H317), Acute Toxicity (H301), and Reproductive Toxicity (H361f).
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects (H410).
-
Disposal Class: Halogenated Organic Waste .
-
Critical Restriction: Zero discharge to municipal sewage or sinks.
Hazard Profiling & Chemical Logic
To safely dispose of this compound, one must understand its mechanism of action.
-
The Alkylation Mechanism: The carbon atom attached to the chlorine (alpha-carbon) is highly electrophilic. It reacts irreversibly with nucleophilic residues (cysteine thiols, lysine amines) on proteins and DNA.
-
Implication: This is why it causes allergic contact dermatitis. The compound haptenizes skin proteins, triggering an immune response.
-
-
Lipophilicity Factor: The octyl (
) chain acts as a "carrier," facilitating transport across the lipid bilayer of cell membranes and gloves.-
Operational Adjustment: Standard nitrile gloves may offer reduced breakthrough times compared to hydrophilic compounds. Double-gloving or using Silver Shield/Laminate gloves is recommended for concentrated handling.
-
Table 1: Physicochemical & Hazard Data
| Property | Value/Description | Operational Relevance |
| CAS Number | 20368-12-1 | Unique identifier for waste manifests. |
| Molecular Formula | High carbon content requires incineration. | |
| Physical State | Solid (low melting point) | Dust generation is a risk; handle in fume hood. |
| Solubility | Low in water; High in organics | Do not use water alone for spill cleanup. |
| Reactivity | Electrophile ( | Can be quenched by strong nucleophiles (Thiosulfate). |
Pre-Disposal Safety & Containment
Before initiating disposal, establish a "Hot Zone" within a chemical fume hood.
-
PPE Requirements:
-
Respiratory: N95 or P100 respirator if handling powder outside a hood (not recommended).
-
Skin: Double Nitrile gloves (Outer: 8 mil, Inner: 4 mil) or Laminate gloves. Tyvek lab coat.
-
Eye: Chemical splash goggles.
-
-
Segregation: Keep away from strong oxidizers and strong bases (which can cause uncontrolled hydrolysis or exothermic reactions).
Disposal Workflow
The following decision tree outlines the logical flow for disposing of 2-Chloro-N-octylacetamide, distinguishing between trace contamination and bulk waste.
Figure 1: Decision matrix for the segregation and packaging of chloroacetamide waste streams.
Spill Neutralization Protocol (Self-Validating)
In the event of a spill or for cleaning glassware, simple washing is insufficient due to the compound's lipophilicity and toxicity. You must chemically deactivate (quench) the electrophilic core.
The Chemistry:
We utilize a nucleophilic substitution reaction (
Protocol: Thiosulfate Quenching
This method is preferred over ammonia/amines as it generates no toxic vapors and is less exothermic.
Step 1: Preparation of Quench Solution
-
Dissolve 10g of Sodium Thiosulfate (
) in 100mL of water. -
Add a small amount of surfactant (dish soap) to help solubilize the lipophilic octyl-acetamide.
Step 2: Application
-
Contain: Surround the spill with absorbent pads.
-
Apply: Gently pour the quench solution over the spill, working from the outside in.
-
Contact Time: Allow to sit for 30 minutes . This duration is critical to ensure the heterogeneous reaction completes.
Step 3: Validation (The "Trust" Step)
-
Why: Visual inspection is not enough.
-
Test: Dip a pH strip. The solution should remain neutral. If highly acidic, HCl is being generated too fast; add Sodium Bicarbonate.
-
Verification (Optional but Recommended): A drop of the reaction mixture can be checked via TLC (Thin Layer Chromatography). The starting material (high
) should disappear, replaced by a baseline spot (polar Bunte salt).
Step 4: Cleanup
-
Absorb the neutralized slurry with vermiculite or clay.
-
Place in a bag labeled "Decontaminated Chemical Spill Debris."
-
Treat as hazardous waste (due to potential residual unreacted material).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6580, 2-Chloroacetamide. (Parent compound data used for homologous extrapolation). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: 2-Chloroacetamide.[1] (Regulatory classification: Reprotox 2, Skin Sens 1). Retrieved from [Link]
Sources
Navigating the Unseen: A Guide to Safely Handling 2-Chloro-n-octylacetamide
For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Ensuring Safety and Integrity in the Laboratory.
Understanding the Hazard: A Synthesis of Knowns and Inferred Risks
2-Chloro-n-octylacetamide belongs to the family of halogenated amides. The primary reactive center of concern is the α-chloroacetamide moiety, which is known to be a potent alkylating agent. This reactivity is the root of its potential biological hazards.
Core Hazards of the Chloroacetamide Group:
Based on extensive data for 2-Chloroacetamide, the following hazards are anticipated for 2-Chloro-n-octylacetamide[1][2]:
-
Acute Toxicity: 2-Chloroacetamide is toxic if swallowed[1][2]. The oral LD50 in rats is 138 mg/kg, categorizing it as highly toxic[2]. Ingestion can lead to severe health consequences, and immediate medical attention is crucial[3][4].
-
Skin Sensitization: A primary concern is its potential to cause an allergic skin reaction upon repeated contact[1][2][4]. This sensitization can lead to significant and persistent dermatological issues for affected individuals.
-
Suspected Reproductive Toxicity: 2-Chloroacetamide is suspected of damaging fertility or the unborn child[1][2]. This is a significant long-term health risk that necessitates stringent handling protocols to minimize exposure.
-
Eye and Skin Irritation: Direct contact can cause irritation to the eyes and skin[2][3][4].
The Influence of the n-Octyl Group:
The addition of the n-octyl chain increases the lipophilicity (fat-solubility) of the molecule. This has two primary implications for safety:
-
Enhanced Dermal Absorption: Increased lipophilicity can facilitate absorption through the skin[4]. This potentially increases the systemic exposure risk from dermal contact, making robust skin protection even more critical.
-
Altered Environmental Fate: While not a direct personnel safety issue, the n-octyl group will influence the compound's environmental persistence and bioaccumulation potential.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of PPE are non-negotiable when handling 2-Chloro-n-octylacetamide. The following table outlines the minimum required PPE, with explanations rooted in the compound's anticipated hazards.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with nitrile gloves is recommended. The inner glove provides a second barrier in case of a breach of the outer glove. Nitrile offers good resistance to a range of chemicals. Gloves should be inspected for any signs of degradation or puncture before use and changed frequently[5]. |
| Eye Protection | Chemical safety goggles are mandatory to protect against splashes and dust particles. A face shield should be worn in addition to goggles when there is a significant risk of splashing[1][5]. |
| Body Protection | A laboratory coat is the minimum requirement. For larger quantities or when there is a higher risk of splashes, a chemically resistant apron or gown should be worn over the lab coat. |
| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with a particulate filter is necessary[1]. All respiratory protection should be used in accordance with a comprehensive respiratory protection program. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-Chloro-n-octylacetamide is crucial to minimize exposure and ensure the integrity of your research.
Preparation and Engineering Controls
-
Designated Work Area: All work with 2-Chloro-n-octylacetamide should be conducted in a designated area, such as a chemical fume hood, to contain any potential dust or vapors[6][7].
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested[6].
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be readily available.
Handling Procedure
The following workflow is designed to guide the user through the safe handling of 2-Chloro-n-octylacetamide.
Caption: A decision tree for the proper segregation and disposal of waste.
Emergency Procedures: Planning for the Unexpected
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][4]
In Case of a Spill:
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
If the spill is large or you are unsure how to handle it, contact your institution's emergency response team.
-
For small spills, don appropriate PPE, cover the spill with an inert absorbent material, and collect it into a sealed container for disposal as halogenated organic waste.[1][6]
By adhering to these guidelines, researchers, scientists, and drug development professionals can confidently and safely work with 2-Chloro-n-octylacetamide, ensuring both personal safety and the integrity of their valuable research.
References
-
Anshul Specialty Molecules. (n.d.). 2-Chloro Acetamide. Retrieved from [Link]
-
Eurofins USA. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Mustard gas. Retrieved from [Link]
-
Wikipedia. (2023, October 29). Chloroacetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-CHLOROACETAMIDE. Retrieved from [Link]
-
Bucknell University. (2016, April 15). WASTE MANAGEMENT. Retrieved from [Link]
-
PubMed. (2013, October 25). Toxic effects of octylphenol on the expression of genes in liver identified by suppression subtractive hybridization of Rana chensinensis. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. Retrieved from [Link]
-
University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
PubMed. (2024, February 17). Effects associated with exposure to the emerging contaminant octyl-methoxycinnamate (a UV-B filter) in the aquatic environment: a review. Retrieved from [Link]
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. Retrieved from [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 3. 2-Chloro Acetamide [anshulchemicals.com]
- 4. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 5. eurofinsus.com [eurofinsus.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.co.uk [fishersci.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
